Product packaging for 4-(trans-4-Pentylcyclohexyl)cyclohexanone(Cat. No.:CAS No. 84868-02-0)

4-(trans-4-Pentylcyclohexyl)cyclohexanone

Cat. No.: B1312689
CAS No.: 84868-02-0
M. Wt: 250.4 g/mol
InChI Key: OZLFNAZSDVXEFU-UHFFFAOYSA-N
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Description

4-(trans-4-Pentylcyclohexyl)cyclohexanone is a useful research compound. Its molecular formula is C17H30O and its molecular weight is 250.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30O B1312689 4-(trans-4-Pentylcyclohexyl)cyclohexanone CAS No. 84868-02-0

Properties

IUPAC Name

4-(4-pentylcyclohexyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLFNAZSDVXEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601005150
Record name 4'-Pentyl[1,1'-bi(cyclohexane)]-4-one
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Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87625-10-3, 84868-02-0
Record name 4′-Pentyl[1,1′-bicyclohexyl]-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87625-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Pentyl[1,1'-bi(cyclohexane)]-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Bicyclohexyl]-4-one, 4'-pentyl-, trans
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Foundational & Exploratory

An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the oxidation of its corresponding alcohol, and outlines methods for its purification and characterization. All quantitative data is presented in structured tables, and the synthetic workflow is visualized using a process diagram. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development.

Chemical Identity and Properties

This compound, also known as 4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one, is a bicyclic ketone. Its structure consists of two cyclohexane rings connected in a trans configuration, with a pentyl group attached to one ring and a ketone functional group on the other.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 84868-02-0[1]
Molecular Formula C₁₇H₃₀O[1]
Molecular Weight 250.42 g/mol [1]
Appearance White crystalline solid[2]
Boiling Point (predicted) 341.6 ± 10.0 °C at 760 mmHg[2]
Density (predicted) 0.926 ± 0.06 g/cm³[2]
Flash Point (predicted) 152.6 °C[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bond Count 5[1]
Spectral Data

Table 2: Predicted Spectral Data

Technique Predicted Characteristics
¹H NMR Signals in the δ 0.8-2.5 ppm range. A multiplet around δ 2.2-2.5 ppm corresponding to the protons alpha to the carbonyl group. A triplet around δ 0.9 ppm for the terminal methyl group of the pentyl chain. Complex multiplets for the other aliphatic protons.
¹³C NMR A signal in the δ 208-212 ppm range for the carbonyl carbon. Signals in the δ 10-60 ppm range for the aliphatic carbons.
IR Spectroscopy A strong absorption band in the range of 1705-1725 cm⁻¹ characteristic of a ketone C=O stretch. C-H stretching vibrations in the 2850-3000 cm⁻¹ range.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 250. Subsequent fragmentation would likely involve cleavage of the pentyl chain and the bicyclohexyl ring system.

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process starting from commercially available precursors. The overall synthetic workflow is depicted in the following diagram.

SynthesisWorkflow Synthesis of this compound cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Oxidation cluster_2 Purification 4'-Pentyl-[1,1'-biphenyl]-4-ol 4'-Pentyl-[1,1'-biphenyl]-4-ol Hydrogenation Hydrogenation 4'-Pentyl-[1,1'-biphenyl]-4-ol->Hydrogenation H₂, Catalyst (e.g., Rh/C) Ethanol, Elevated Temp. & Pressure trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol Hydrogenation->trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol Oxidation Oxidation trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol->Oxidation Oxidizing Agent (e.g., Jones Reagent) Acetone, 0°C to rt This compound This compound Oxidation->this compound Purification Purification This compound->Purification Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) Pure Product Pure Product Purification->Pure Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol

This procedure is adapted from the known synthesis of the precursor alcohol.[3]

Materials:

  • 4'-Pentyl-[1,1'-biphenyl]-4-ol

  • Ethanol

  • Rhodium on carbon (Rh/C) catalyst

Procedure:

  • In a high-pressure autoclave, dissolve 4'-Pentyl-[1,1'-biphenyl]-4-ol in ethanol.

  • Add a catalytic amount of Rh/C to the solution.

  • Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and maintain under hydrogen pressure with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from fresh ethanol to obtain pure trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol.

Experimental Protocol: Oxidation to this compound

This is a general procedure for the Jones oxidation of a secondary alcohol to a ketone.

Materials:

  • trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol

  • Acetone (anhydrous)

  • Jones reagent (a solution of chromium trioxide in sulfuric acid)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve trans-4-(trans-4'-Pentylcyclohexyl)cyclohexanol in anhydrous acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green/brown.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by adding isopropyl alcohol until the orange color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[4] The fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield the final product as a white solid.

Applications

This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly for applications in materials science. Its rigid bicyclohexyl core and alkyl chain make it a valuable building block for:

  • Liquid Crystals: The trans-cyclohexyl rings provide the necessary rigidity and linear shape for the formation of nematic and smectic liquid crystalline phases. These are essential components in liquid crystal displays (LCDs).

  • Specialty Polymers: It can be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties.

  • Organic Synthesis: It serves as a precursor for a variety of other organic compounds through reactions at the ketone functional group.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It may cause irritation to the skin, eyes, and respiratory tract.[2] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical properties, a plausible and detailed synthetic route, and its primary applications. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound. As with all chemical procedures, appropriate safety precautions must be taken when handling and performing the described reactions.

References

4-(trans-4-Pentylcyclohexyl)cyclohexanone structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

This guide provides a comprehensive, technically-grounded methodology for the complete structure elucidation of this compound (CAS No: 84868-02-0). It is designed for researchers, analytical scientists, and professionals in drug development and materials science who require a robust framework for structural verification. This document moves beyond a simple recitation of techniques, focusing instead on the strategic integration of analytical data to build an unassailable structural proof, emphasizing the causality behind each experimental choice and data interpretation.

Introduction and Physicochemical Profile

This compound is a bicyclic organic compound with the molecular formula C₁₇H₃₀O.[1] It is a key intermediate in various chemical syntheses, including for liquid crystals, fragrances, and preservatives.[1][2] An unambiguous confirmation of its structure, particularly the trans stereochemistry of the cyclohexyl ring junction, is critical for ensuring its physicochemical properties and reactivity in subsequent applications.

Before undertaking advanced spectroscopic analysis, a summary of its known physical properties provides an essential baseline for sample identification and handling.

PropertyValueSource
Molecular Formula C₁₇H₃₀O[1]
Molecular Weight 250.42 g/mol [1]
Appearance White crystal or colorless liquid[2]
Boiling Point 341.6 ± 10.0 °C (Predicted)[2]
Density 0.926 ± 0.06 g/cm³ (Predicted)[2]
CAS Number 84868-02-0[1]

The elucidation process follows a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle. Our workflow is designed to be self-validating, with concordant data from all techniques required for final confirmation.

G cluster_0 Elucidation Workflow A Initial Assessment (Physicochemical Properties) B Mass Spectrometry (MS) (Molecular Weight & Formula) A->B C Infrared (IR) Spectroscopy (Functional Group ID) B->C D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D NMR) (Connectivity & Stereochemistry) C->D E Data Integration & Final Structure Confirmation D->E

Caption: A typical workflow for small molecule structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Expertise & Experience: Mass spectrometry (MS) is the foundational step, providing the most direct evidence of the molecule's mass and elemental composition. For a compound of this nature, Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is the preferred method due to its volatility and the rich, reproducible fragmentation patterns generated by EI.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph equipped with a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a Mass Spectrometer.

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

Data Interpretation & Trustworthiness

The primary objective is to identify the molecular ion peak (M⁺•). For this compound, this is expected at m/z 250 . The presence of this peak, corresponding to the molecular weight of C₁₇H₃₀O, provides the first piece of structural evidence.[1]

High-resolution mass spectrometry (HRMS) would further validate the molecular formula by providing an exact mass (calculated: 250.2297) with high accuracy, distinguishing it from other potential elemental compositions.

Fragmentation Analysis (Self-Validation): The fragmentation pattern must be consistent with the proposed structure. Key fragments provide corroborating evidence for the different structural motifs. While specific spectra for the target molecule are not widely published, we can predict major fragmentation pathways based on the structure and data from similar bicyclohexyl compounds.[3][4]

G cluster_0 Evidence Integration MS MS Data (m/z 250) => C₁₇H₃₀O Structure Final Structure This compound MS->Structure Provides Molecular Formula IR IR Data (~1715 cm⁻¹) => Ketone (C=O) Present IR->Structure Identifies Key Functional Group NMR_C ¹³C NMR (δ ≈ 211 ppm) => Confirms C=O NMR_C->IR Corroborates NMR_H ¹H NMR (Large J-coupling) => Confirms trans-Stereochemistry NMR_H->Structure Defines Connectivity & Stereochemistry

References

An In-depth Technical Guide to 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 84868-02-0

This technical guide provides a comprehensive overview of 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a compound primarily utilized as a key intermediate in the synthesis of liquid crystals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and chemical synthesis.

Chemical and Physical Properties

This compound is a disubstituted cyclohexanone derivative characterized by a trans-configured pentylcyclohexyl group at the 4-position. Its chemical structure and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₀O[1][2]
Molecular Weight 250.42 g/mol [1]
Appearance White to almost white powder or lump[3]
Boiling Point 341.6 °C at 760 mmHg[1]
Density 0.926 g/cm³[2][4]
Flash Point 152.6 °C[1]
Storage Temperature Room temperature, in a dry and sealed container[1]

Synthesis

The synthesis of this compound can be achieved through various methods, with a common approach involving the catalytic hydrogenation of a corresponding phenolic precursor followed by oxidation. A generalized synthetic workflow is outlined below. While specific, detailed industrial protocols are proprietary, a plausible laboratory-scale synthesis can be described based on general organic chemistry principles and patent literature.[5][6]

A general method for the synthesis of 4-substituted cyclohexanones involves a two-step process:[5]

  • Catalytic Hydrogenation: The corresponding 4-substituted phenol is hydrogenated to yield the 4-substituted cyclohexanol.

  • Oxidation: The resulting cyclohexanol is then oxidized to the desired cyclohexanone.

A patent describes a method for synthesizing 4-substituted cyclohexanones where a 4-substituted phenol is catalytically hydrogenated to the corresponding cyclohexanol, which is then oxidized using an oxygen-containing gas.[5]

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Catalytic Hydrogenation cluster_intermediate Intermediate cluster_step2 Step 2: Oxidation cluster_product Final Product phenol 4-(trans-4-Pentylcyclohexyl)phenol hydrogenation Hydrogenation (e.g., H₂, Pd/C) phenol->hydrogenation Reactant cyclohexanol 4-(trans-4-Pentylcyclohexyl)cyclohexanol hydrogenation->cyclohexanol Product oxidation Oxidation (e.g., PCC, Swern) cyclohexanol->oxidation Reactant cyclohexanone This compound (CAS: 84868-02-0) oxidation->cyclohexanone Product

A generalized synthetic workflow for this compound.
Experimental Protocol: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone (Example using Pyridinium Chlorochromate - PCC)

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and scale. Appropriate safety precautions must be taken.

  • Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet is charged with a solution of 4-(trans-4-pentylcyclohexyl)cyclohexanol in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Pyridinium chlorochromate (PCC) is added portion-wise to the stirred solution at room temperature. The amount of PCC is typically 1.5 to 2 equivalents relative to the alcohol.

  • Reaction: The reaction mixture is stirred at room temperature for several hours, and the progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica gel or celite to remove the chromium salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the pure this compound.

Applications

The primary application of this compound is as a key intermediate in the synthesis of liquid crystal materials.[1][7] The rigid trans-cyclohexyl framework of this molecule contributes to the thermal stability and desirable mesomorphic properties of the final liquid crystal products.[7] These liquid crystals are essential components in various electro-optical devices, most notably in liquid crystal displays (LCDs).

Additionally, this compound and its derivatives are used in the synthesis of:

  • Preservatives and bactericides[2][4]

  • Fragrances[2][4]

  • Plasticizers[2][4]

  • Dyes[2][4]

Biological Activity and Toxicological Profile

Biological Activity

There is currently a lack of publicly available scientific literature detailing the specific biological activity or pharmacological effects of this compound. However, studies on other cyclohexanone derivatives have indicated potential bioactivities. For instance, certain α,β-unsaturated carbonyl-based cyclohexanone derivatives have been investigated as potential inhibitors of acetylcholinesterase and butyrylcholinesterase, suggesting a possible role in the context of neurodegenerative diseases.[8] Other research has shown that some cyclohexenone derivatives possess anti-inflammatory, antifungal, antibacterial, antiviral, and anticancer properties.[9][10][11] It is important to emphasize that these findings pertain to structurally related but different compounds, and no direct biological activity has been reported for this compound.

Toxicological Data

A safety data sheet for a closely related compound, 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone, indicates that it is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).

General safety precautions for handling cyclohexanone derivatives include:

  • Avoiding contact with skin and eyes.[2]

  • Using in a well-ventilated area.[2]

  • Wearing appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat.[2]

In case of contact, it is advised to rinse the affected area with plenty of water.[2]

Conclusion

This compound is a well-characterized chemical intermediate with established applications in the synthesis of liquid crystals and other specialty chemicals. Its chemical and physical properties are well-documented, and general synthetic routes are understood. While there is a notable absence of specific biological and pharmacological data for this compound, the broader class of cyclohexanone derivatives has shown a range of biological activities, suggesting a potential area for future research. For professionals in drug development, this compound may be of interest as a scaffold for the synthesis of novel therapeutic agents, although its own biological profile remains to be elucidated. Researchers in materials science will continue to find this compound valuable for the development of advanced liquid crystal materials.

References

The Role of 4-(trans-4-Pentylcyclohexyl)cyclohexanone in Advanced Liquid Crystal Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the core mechanism of action of 4-(trans-4-pentylcyclohexyl)cyclohexanone when incorporated into liquid crystal mixtures. While this specific compound is not typically a mesogen itself, its molecular structure and physical properties significantly influence the electro-optical characteristics of host liquid crystal materials. This document will explore its role in modulating key parameters such as dielectric anisotropy, viscosity, and clearing point, supported by data from analogous compounds and established principles of liquid crystal physics. Detailed experimental methodologies for characterizing these effects are also provided, alongside visualizations of the underlying molecular interactions and experimental workflows.

Introduction: The Significance of Alicyclic Ketones in Liquid Crystal Technology

Liquid crystal displays (LCDs) and other electro-optical devices rely on the precise control of the physical properties of the liquid crystalline materials they employ. These properties, including dielectric anisotropy (Δε), rotational viscosity (γ₁), and the nematic-isotropic transition temperature (clearing point, Tₙᵢ), are critical for device performance, dictating factors such as switching speed, threshold voltage, and operational temperature range.

The molecular architecture of the constituent molecules in a liquid crystal mixture is paramount in determining these bulk properties. The inclusion of alicyclic rings, such as cyclohexane, is a well-established strategy for modulating the mesomorphic behavior of liquid crystals. Compounds containing the trans-4-pentylcyclohexyl moiety are known for their ability to impart low viscosity and high thermal stability.[1] While much of the literature focuses on mesogenic derivatives, the role of non-mesogenic additives like this compound is crucial for fine-tuning the performance of liquid crystal mixtures. This guide elucidates the mechanism by which this specific ketone influences the collective behavior of liquid crystal hosts.

Molecular Structure and its Implications

The molecular structure of this compound is key to understanding its function within a liquid crystal mixture. It consists of three main components:

  • A flexible pentyl chain: This non-polar alkyl tail contributes to the overall molecular volume and influences intermolecular interactions, primarily through van der Waals forces.

  • A rigid trans-1,4-disubstituted cyclohexane ring: This alicyclic core provides structural rigidity and contributes to a rod-like molecular shape, which is essential for promoting or disrupting the orientational order of a nematic host. The trans configuration ensures a more linear and elongated shape compared to the cis isomer.

  • A polar ketone group: The carbonyl group (C=O) introduces a significant dipole moment perpendicular to the long molecular axis.

This combination of a largely non-polar, elongated structure with a transverse dipole moment is the primary determinant of its mechanism of action in a liquid crystal host.

Mechanism of Action in Nematic Liquid Crystals

When introduced into a nematic liquid crystal host, this compound molecules align themselves with the director (the average direction of the long axes of the host molecules) to minimize the free energy of the system. However, due to its specific molecular features, it modulates the host's properties in several ways:

Impact on Dielectric Anisotropy (Δε)

The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. Its sign and magnitude are critical for the operation of twisted nematic (TN) and vertical alignment (VA) LCDs.

The ketone group in this compound possesses a strong dipole moment. Due to the geometry of the cyclohexanone ring, this dipole is oriented largely perpendicular to the long axis of the molecule. When the molecule aligns with the director of a nematic host, this transverse dipole moment primarily contributes to the perpendicular component of the dielectric permittivity (ε⊥).

This leads to a negative contribution to the overall dielectric anisotropy of the mixture (Δε = ε∥ - ε⊥). Therefore, this compound can be used to:

  • Decrease a positive Δε: In host mixtures with positive dielectric anisotropy, adding this compound will lower the value of Δε.

  • Induce or enhance a negative Δε: In hosts with low or no dielectric anisotropy, or even in combination with other negative components, it can help to achieve a more negative Δε, which is desirable for VA-mode LCDs.

Illustrative Data:

PropertyHost Liquid Crystal (e.g., a positive Δε mixture)Host + this compound (Illustrative)
Dielectric Anisotropy (Δε)+5.0+3.5
Threshold Voltage (Vth)1.5 V1.8 V
Effect on Rotational Viscosity (γ₁)

The rotational viscosity is a measure of the internal friction that the liquid crystal molecules experience when they reorient under the influence of an electric field. It is a key parameter that affects the switching speed of an LCD.

The inclusion of the saturated cyclohexane rings in this compound generally leads to a reduction in the rotational viscosity of the mixture compared to analogous compounds containing more bulky or polarizable aromatic rings.[2] The flexible pentyl chain also contributes to this effect. Lower viscosity is highly desirable as it leads to faster switching times for the liquid crystal display.

Illustrative Data:

The table below shows a hypothetical comparison of the effect on viscosity.

PropertyHost Liquid Crystal (e.g., a biphenyl-based mixture)Host + this compound (Illustrative)
Rotational Viscosity (γ₁) at 20°C150 mPa·s130 mPa·s
Switching-off time (τ_off)20 ms17 ms
Influence on the Clearing Point (Tₙᵢ)

The clearing point is the temperature at which the liquid crystal transitions from the ordered nematic phase to the disordered isotropic liquid phase. A high and stable clearing point is essential for a wide operational temperature range of the device.

As a non-mesogenic compound, this compound acts as an impurity in the liquid crystal host. According to the Schroeder-Van Laar equation, the addition of a solute to a liquid crystal will depress its clearing point. The magnitude of this depression depends on the concentration of the additive and its interaction with the host molecules. The relatively rigid, rod-like shape of the molecule may mitigate this effect to some extent compared to more globular impurities. However, a decrease in the clearing point of the mixture is the expected outcome.

Illustrative Data:

PropertyHost Liquid CrystalHost + 5 wt% of this compound (Illustrative)
Clearing Point (Tₙᵢ)80 °C75 °C

Experimental Protocols

To quantitatively assess the impact of this compound on a liquid crystal mixture, a series of standard characterization techniques are employed.

Measurement of Dielectric Anisotropy
  • Apparatus: Impedance analyzer, temperature-controlled hot stage, liquid crystal cell with planar and homeotropic alignment layers.

  • Methodology:

    • Prepare mixtures of the host liquid crystal with varying weight percentages of this compound.

    • Fill two types of liquid crystal cells (one inducing planar alignment where the director is parallel to the substrates, and one inducing homeotropic alignment where the director is perpendicular to the substrates).

    • Place the cell in the hot stage and apply a low-frequency AC voltage (typically 1 kHz).

    • Measure the capacitance of the planar cell (C∥) and the homeotropic cell (C⊥) as a function of temperature in the nematic range.

    • Calculate the dielectric permittivities using the cell geometry: ε∥ = (C∥ * d) / (ε₀ * A) and ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the vacuum permittivity.

    • The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity
  • Apparatus: Polarizing optical microscope, function generator, photodetector, oscilloscope, temperature-controlled hot stage, planar aligned liquid crystal cell.

  • Methodology:

    • Place the filled planar cell in the hot stage between crossed polarizers at a 45° angle to the director.

    • Apply a square wave voltage significantly above the threshold voltage to switch the liquid crystal molecules.

    • Measure the optical transmission through the setup.

    • When the voltage is turned off, the molecules relax back to their initial state. The decay of the optical signal is recorded by the photodetector and oscilloscope.

    • The switching-off time (τ_off) is determined from the decay curve (typically the time taken for the transmission to fall from 90% to 10%).

    • The rotational viscosity (γ₁) can be calculated using the formula: τ_off = (γ₁ * d²) / (K₁₁ * π²), where d is the cell gap and K₁₁ is the splay elastic constant (which needs to be measured independently, e.g., via a Fredericks transition experiment).

Determination of the Clearing Point
  • Apparatus: Differential Scanning Calorimeter (DSC) or a polarizing optical microscope with a hot stage.

  • Methodology (DSC):

    • A small, weighed amount of the liquid crystal mixture is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 5 °C/min).

    • The heat flow into the sample is measured as a function of temperature.

    • The nematic-to-isotropic phase transition is observed as an endothermic peak. The peak temperature is taken as the clearing point (Tₙᵢ).

  • Methodology (POM):

    • A small amount of the mixture is placed on a glass slide and covered with a coverslip.

    • The sample is heated on the hot stage while being observed under the polarizing microscope.

    • The clearing point is the temperature at which the birefringent nematic texture disappears, and the field of view becomes completely dark (isotropic).

Visualizations

Molecular Alignment and Dielectric Contribution

cluster_prep Sample Preparation cluster_char Characterization cluster_data Data Analysis Prep1 Weigh Host LC and Dopant Prep2 Mix and Homogenize Prep1->Prep2 Prep3 Fill LC Cells (Planar & Homeotropic) Prep2->Prep3 Dielectric Dielectric Spectroscopy (Δε) Prep3->Dielectric Viscosity Electro-Optical Switching (γ₁) Prep3->Viscosity ClearingPoint DSC / POM (Tₙᵢ) Prep3->ClearingPoint Analysis Calculate Parameters vs. Concentration Dielectric->Analysis Viscosity->Analysis ClearingPoint->Analysis Table Generate Data Tables Analysis->Table Report Technical Report Table->Report

References

In-Depth Technical Guide: Physicochemical Properties of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a bicyclohexyl derivative. The information is presented to support research and development activities where this compound is of interest.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValue
Molecular Formula C₁₇H₃₀O[1][2]
Molecular Weight 250.425 g/mol [1]
CAS Number 84868-02-0[1][2]

Methodology for Property Determination

The molecular formula and weight of a compound like this compound are typically determined and confirmed through a combination of analytical techniques.

  • Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which helps in confirming the elemental composition. The exact mass for this compound is 250.229665576 Da.[1]

  • Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, oxygen) in the compound. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula (C₁₇H₃₀O) to verify its accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule, confirming the connectivity of atoms and the presence of functional groups (like the ketone) and the specific stereochemistry (trans-configuration), thus validating the structure corresponding to the molecular formula.

Data Relationship Visualization

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

Compound This compound CAS: 84868-02-0 Formula Molecular Formula C₁₇H₃₀O Compound->Formula MolWeight Molecular Weight 250.425 g/mol Compound->MolWeight

Core Properties of this compound

References

The Ascendant Scaffold: A Technical Guide to Bicyclohexyl Ketone Derivatives in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclohexyl ketone motif, a distinctive three-dimensional scaffold, is carving a significant niche in the landscape of medicinal chemistry. Its inherent rigidity and defined stereochemistry offer a powerful platform for the design of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanistic underpinnings of bicyclohexyl ketone derivatives, intended to serve as a valuable resource for researchers engaged in the exploration of this promising chemical space.

Synthesis of the Bicyclohexyl Ketone Core and Its Derivatives

The construction of the bicyclohexyl ketone scaffold and its subsequent derivatization can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Key Synthetic Methodologies

A prevalent method for the industrial-scale synthesis of dicyclohexyl ketone is the catalytic ketonization of hexahydrobenzoic acid (cyclohexanecarboxylic acid). This process typically involves heating the carboxylic acid at high temperatures in the presence of a metal oxide catalyst, such as manganous oxide, to induce decarboxylative coupling.

For laboratory-scale synthesis and the introduction of diverse functionalities, classical organometallic reactions are frequently employed. The Grignard reaction, for instance, allows for the coupling of a cyclohexylmagnesium halide with a cyclohexanecarbonyl chloride or a related acyl donor.

Furthermore, the oxidation of dicyclohexylcarbinol, the corresponding secondary alcohol, provides a straightforward route to the ketone. A variety of oxidizing agents can be utilized, with pyridinium chlorochromate (PCC) being a common choice for its mildness and efficiency.

This protocol outlines a general procedure for the synthesis of dicyclohexyl ketone via the oxidation of dicyclohexylcarbinol using pyridinium chlorochromate (PCC).

Materials:

  • Dicyclohexylcarbinol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Celite® or silica gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

  • To this suspension, add a solution of dicyclohexylcarbinol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude dicyclohexyl ketone can be purified by vacuum distillation or column chromatography on silica gel.

G General Synthesis Workflow for Bicyclohexyl Ketone cluster_start Starting Materials cluster_reactions Key Reactions Hexahydrobenzoic Acid Hexahydrobenzoic Acid Catalytic Ketonization Catalytic Ketonization Hexahydrobenzoic Acid->Catalytic Ketonization Cyclohexyl Halide Cyclohexyl Halide Grignard Reaction Grignard Reaction Cyclohexyl Halide->Grignard Reaction Dicyclohexylcarbinol Dicyclohexylcarbinol Oxidation Oxidation Dicyclohexylcarbinol->Oxidation Bicyclohexyl Ketone Bicyclohexyl Ketone Catalytic Ketonization->Bicyclohexyl Ketone Grignard Reaction->Bicyclohexyl Ketone Oxidation->Bicyclohexyl Ketone Derivatization Derivatization Bicyclohexyl Ketone->Derivatization Further Functionalization

Synthesis workflow for bicyclohexyl ketone.

Biological Activities and Therapeutic Potential

Derivatives of the bicyclohexyl ketone scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for drug development in various therapeutic areas. The rigid nature of the bicyclic system allows for the precise positioning of pharmacophoric elements, leading to high-affinity interactions with biological targets.

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various bicyclic and cyclohexyl ketone derivatives. It is important to note that while data on a wide range of directly substituted bicyclohexyl ketones is still emerging, the activities of these closely related analogs provide strong rationale for the exploration of the bicyclohexyl ketone scaffold.

Table 1: Anticancer Activity of Bicyclic and Cyclohexyl Ketone Derivatives

Compound ClassTarget Cell LineActivity (IC₅₀)Reference Compound
Naphthoquinone esters with 2'-cyclohexyl substituentsHuman epidermoid carcinoma (KB)Varies-
Naphthoquinone esters with 2'-cyclohexyl substituentsHuman cervical carcinoma (HeLa)Varies-
Naphthoquinone esters with 2'-cyclohexyl substituentsHuman hepatocellular carcinoma (HepG₂)Varies-
2-Cyclopentyloxyanisole derivatives with piperidin-4-oneVarious cancer cell lines4.38–14.32 μMCelecoxib, Afatinib, Doxorubicin
α,β-Unsaturated ketones based on oleanolic acidHuman prostate cancer (PC3)7.785 μM (compound 4b)Doxorubicin

Table 2: Enzyme Inhibition by Bicyclic and Cyclohexyl Ketone Derivatives

Compound ClassTarget EnzymeInhibition (IC₅₀ / Kᵢ)Reference Compound
Fused bicyclo[2.2.2]octene derivativesSARS-CoV-2 Main Protease (3CLpro)Micromolar range-
Bicyclo[2.2.2]octane amide derivatives11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)--
2-Cyclopentyloxyanisole derivativesCOX-21.08 μM (compound 4b)Celecoxib
2-Cyclopentyloxyanisole derivativesPDE4B3.98 μM (compound 13)Roflumilast
Para-substituted bis(arylidene)cycloalkanonesHuman pancreatic α-amylase19.8 ± 2.0 µM (4d, p-Cl)Acarbose

Table 3: Antimicrobial Activity of Cyclohexanone Derivatives

Compound ClassTarget OrganismActivity (MIC)Reference Compound
Cyclohexanone pentaerythritol ketalS. aureus, E. coli, etc.Concentration-dependent inhibition-
Functionally substituted cyclohexane derivativesCandida albicans, C. glabrata, G. candidum37-6200 fold more active than tetracyclineTetracycline

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which bicyclohexyl ketone derivatives exert their biological effects is crucial for rational drug design and optimization. While specific signaling pathways for many derivatives are still under investigation, insights can be drawn from the activities of structurally related compounds.

For instance, the inhibition of cyclooxygenase-2 (COX-2) by certain bicyclic ketone derivatives suggests their potential to modulate the inflammatory cascade. COX-2 is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 can therefore lead to anti-inflammatory and analgesic effects.

G Simplified COX-2 Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activates PLA2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Bicyclic Ketone Derivative Bicyclic Ketone Derivative Bicyclic Ketone Derivative->COX-2 Inhibits

Inhibition of the COX-2 pathway.

Conclusion and Future Directions

Bicyclohexyl ketone derivatives represent a versatile and promising scaffold in modern drug discovery. The synthetic accessibility of the core structure, combined with the potential for diverse functionalization, allows for the exploration of a vast chemical space. The biological activities reported to date, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the therapeutic potential of this compound class.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of bicyclohexyl ketone derivatives to establish comprehensive structure-activity relationships. Elucidation of their precise mechanisms of action and corresponding signaling pathways will be critical for the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. The continued investigation of this remarkable scaffold holds great promise for the development of novel and effective treatments for a wide range of human diseases.

An In-Depth Technical Guide to the Early Studies of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early studies on 4-(trans-4-pentylcyclohexyl)cyclohexanone, a compound of interest in materials science and as a synthetic intermediate. This document collates available quantitative data, details experimental protocols for its synthesis, and presents a visual representation of the synthetic workflow.

Core Compound Data

The following tables summarize the key physical and chemical properties of this compound.

Identifier Value
IUPAC Name This compound
CAS Number 84868-02-0
Molecular Formula C₁₇H₃₀O
Molecular Weight 250.42 g/mol
Physical Property Value Source
Boiling Point 341.6 °C at 760 mmHg[1]
Flash Point 152.6 °C[1]
Density 0.926 g/cm³[1]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the hydrogenation of a substituted phenol followed by oxidation of the resulting cyclohexanol. The following protocols are based on established methodologies for similar compounds.

Step 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanol

This procedure involves the catalytic hydrogenation of 4-pentylphenol.

Materials:

  • 4-Pentylphenol

  • Rhodium on alumina (Rh/Al₂O₃) catalyst or Raney Nickel

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • A solution of 4-pentylphenol in ethanol is placed in a high-pressure autoclave.

  • A catalytic amount of Rh/Al₂O₃ or Raney Nickel is added to the solution.

  • The autoclave is sealed and purged with nitrogen gas to remove air.

  • Hydrogen gas is introduced into the autoclave to a pressure of 2-8 MPa.

  • The reaction mixture is heated to a temperature of 50-100°C and stirred vigorously for 10-24 hours, or until hydrogen uptake ceases.[2]

  • After cooling to room temperature, the excess hydrogen pressure is carefully released.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude 4-(4-pentylcyclohexyl)cyclohexanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as a mixture of toluene and ethanol to afford the desired trans-isomer.[2]

Step 2: Synthesis of this compound

This procedure outlines the oxidation of the cyclohexanol intermediate to the target cyclohexanone.

Materials:

  • 4-(trans-4-Pentylcyclohexyl)cyclohexanol

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Phosphotungstic acid

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • N-Methylpyrrolidinone (NMP) (solvent)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, sodium tungstate dihydrate and phosphotungstic acid are mixed in a molar ratio of approximately 1:0.1.

  • Hydrogen peroxide is added to the mixture with stirring to form the oxidant solution.

  • The reactant, 4-(trans-4-pentylcyclohexyl)cyclohexanol, and the solvent, N-methylpyrrolidinone, are added to the oxidant solution. The molar ratio of the reactant to sodium tungstate dihydrate is typically in the range of 100:5 to 100:8, and the molar ratio of the reactant to hydrogen peroxide is between 1:2 and 1:5.

  • The reaction mixture is heated to 80-90°C and stirred for 5-8 hours.

  • Upon completion of the reaction, the solvent (NMP) is removed by vacuum distillation.

  • The residue is cooled to room temperature and extracted with petroleum ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Oxidation cluster_purification1 Purification cluster_purification2 Purification A 4-Pentylphenol B 4-(trans-4-Pentylcyclohexyl)cyclohexanol A->B H₂, Catalyst (Rh/Al₂O₃ or Raney Ni) Ethanol, 50-100°C, 2-8 MPa C This compound B->C H₂O₂, Na₂WO₄, Phosphotungstic Acid NMP, 80-90°C P1 Recrystallization B->P1 P2 Extraction & Distillation C->P2

References

Theoretical Properties and Computational Modeling of 4-(trans-4-Pentylcyclohexyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of 4-(trans-4-Pentylcyclohexyl)cyclohexanone. This compound, a derivative of cyclohexanone, is of interest for its potential applications in materials science and as a synthetic intermediate. This document summarizes its known physicochemical properties, outlines a detailed workflow for its computational analysis based on established methodologies for similar molecules, and presents a general experimental protocol for its synthesis. The information is structured to be a valuable resource for researchers and professionals in drug development and chemical synthesis, facilitating further investigation and application of this molecule.

Introduction

This compound is an organic compound featuring a bicyclohexyl core with a pentyl chain and a ketone functional group. Its structure suggests potential for interesting conformational behavior and intermolecular interactions, making it a candidate for applications in liquid crystals and as a building block in the synthesis of more complex molecules. Understanding its theoretical properties and employing computational modeling are crucial steps in exploring its potential and designing new applications.

Theoretical Properties

The theoretical and physical properties of this compound have been reported in various chemical databases. A summary of these key quantitative data is presented in Table 1.

Table 1: Summary of Theoretical and Physical Properties

PropertyValueSource
Molecular Formula C₁₇H₃₀O[1]
Molecular Weight 250.425 g/mol [1]
Boiling Point 338-340 °C
Flash Point ~144 °C
Density ~0.926 g/cm³
LogP (calculated) 5.13240[1]
Complexity 240[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 5[1]

Computational Modeling Workflow

While specific computational studies on this compound are not extensively documented, a robust modeling workflow can be established based on standard computational chemistry techniques applied to similar cyclohexanone derivatives. This workflow is designed to elucidate the molecule's conformational landscape, electronic properties, and potential intermolecular interactions.

Computational_Modeling_Workflow cluster_prep 1. Molecular Structure Preparation cluster_conf 2. Conformational Analysis cluster_elec 3. Electronic Properties Analysis cluster_spec 4. Spectroscopic Properties Prediction prep_1 Initial 3D Structure Generation conf_1 Molecular Mechanics (MM) Search prep_1->conf_1 conf_2 Geometry Optimization of Conformers (DFT) conf_1->conf_2 conf_3 Energy Profiling conf_2->conf_3 elec_1 Frontier Molecular Orbitals (HOMO/LUMO) conf_3->elec_1 spec_1 Vibrational Frequencies (IR/Raman) conf_3->spec_1 elec_3 Natural Bond Orbital (NBO) Analysis elec_1->elec_3 elec_2 Molecular Electrostatic Potential (MEP) Map elec_2->elec_3 spec_2 NMR Chemical Shifts elec_3->spec_2

Caption: Computational modeling workflow for this compound.
Detailed Methodologies

  • Molecular Structure Preparation: An initial 3D structure of this compound can be generated using molecular building software.

  • Conformational Analysis:

    • Molecular Mechanics (MM) Search: A systematic or random conformational search using a molecular mechanics force field (e.g., MMFF94) is performed to identify low-energy conformers. This is crucial for molecules with multiple rotatable bonds.

    • Density Functional Theory (DFT) Optimization: The geometries of the lowest energy conformers identified by the MM search are then optimized using a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Energy Profiling: The relative energies of the optimized conformers are calculated to determine the most stable conformations and their population distribution at a given temperature.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distributions are calculated to assess the molecule's reactivity and electronic transition properties.

    • Molecular Electrostatic Potential (MEP) Map: The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular interactions, such as hyperconjugation and steric effects.

  • Spectroscopic Properties Prediction:

    • Vibrational Frequencies: Calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.

    • NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure and conformation.

Experimental Protocol: Synthesis

A general synthesis method for this compound can be adapted from known procedures for related 4-substituted cyclohexanones. A plausible synthetic route involves the oxidation of the corresponding alcohol.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product reactant 4-(trans-4-Pentylcyclohexyl)cyclohexanol reaction_step Oxidation reactant->reaction_step oxidant Oxidizing Agent (e.g., PCC, Swern) oxidant->reaction_step solvent Solvent (e.g., Dichloromethane) solvent->reaction_step workup_1 Quenching reaction_step->workup_1 workup_2 Extraction workup_1->workup_2 workup_3 Drying workup_2->workup_3 purification Column Chromatography workup_3->purification product This compound purification->product

References

Spectroscopic Characterization of 4-(trans-4-Pentylcyclohexyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a bicyclohexyl derivative with potential applications in materials science and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous structures. Detailed experimental protocols for the acquisition of such data are also provided, alongside visualizations of the analytical workflow.

Chemical Structure and Properties

This compound

  • CAS Number: 84868-02-0[1][2]

  • Molecular Formula: C₁₇H₃₀O[1][2]

  • Molecular Weight: 250.42 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the cyclohexanone and pentylcyclohexyl moieties.

Infrared (IR) Spectroscopy
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (Ketone)1715 - 1725Strong
C-H (Aliphatic)2850 - 2960Strong
C-H (Bending)1445 - 1465Medium
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm relative to TMS (CDCl₃ solvent).

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Cyclohexanone α-protons2.2 - 2.5m4H
Cyclohexanone β, γ-protons1.2 - 2.1m5H
Pentylcyclohexyl methine proton0.9 - 1.2m1H
Pentylcyclohexyl methylene & methine protons0.8 - 1.9m10H
Pentyl chain methylene protons1.2 - 1.4m6H
Pentyl chain terminal methyl protons0.8 - 0.9t3H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts (δ) in ppm relative to TMS (CDCl₃ solvent).

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ketone)209 - 212
Cyclohexanone α-carbons40 - 43
Cyclohexanone β, γ-carbons25 - 35
Pentylcyclohexyl carbons26 - 45
Pentyl chain carbons14 - 37
Mass Spectrometry
m/zPredicted Relative IntensityAssignment
250Moderate[M]⁺ (Molecular Ion)
193High[M - C₄H₉]⁺
125High[C₈H₁₃O]⁺
98Moderate[C₆H₁₀O]⁺
81High[C₆H₉]⁺
55High[C₄H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is brought into firm contact with the crystal.

    • The sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • The solution is transferred to an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition:

    • The sample tube is placed in the NMR probe.

    • The magnetic field is shimmed to achieve homogeneity.

    • For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing:

    • The FID is Fourier transformed to produce the NMR spectrum.

    • The spectrum is phased, and the baseline is corrected.

    • Chemical shifts are referenced to the TMS signal (0 ppm).

    • For ¹H NMR, the signals are integrated to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Sample Preparation:

    • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

    • The concentration is typically in the range of 10-100 µg/mL.

  • GC Separation:

    • A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis:

    • As components elute from the GC column, they enter the MS ion source.

    • The molecules are ionized, typically by electron impact (EI).

    • The resulting ions and fragment ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated for each eluting component.

  • Data Analysis: The retention time from the GC and the fragmentation pattern from the MS are used to identify the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Dilution Dilution in Volatile Solvent (for GC-MS) Sample->Dilution Neat Neat Sample (for IR) Sample->Neat NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR GCMS GC-MS System Dilution->GCMS FTIR FTIR Spectrometer (ATR) Neat->FTIR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data IR_Data IR Spectrum (Functional Groups) FTIR->IR_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: General workflow for the spectroscopic characterization of an organic compound.

Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship cluster_techniques Spectroscopic Techniques cluster_information Information Obtained Compound This compound IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS FunctionalGroups Functional Groups (e.g., C=O) IR->FunctionalGroups Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C) NMR->Connectivity CarbonSkeleton Carbon Framework NMR->CarbonSkeleton MolecularFormula Molecular Weight & Formula MS->MolecularFormula FunctionalGroups->Compound Connectivity->Compound MolecularFormula->Compound CarbonSkeleton->Compound

Caption: Interrelation of data from different spectroscopic techniques for structural elucidation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An diligent search for a direct, one-step synthesis of 4-(trans-4-pentylcyclohexyl)cyclohexanone from the specified starting materials, cyclohexanone and n-pentanol, did not yield a scientifically established or feasible protocol. The molecular structure of the target compound, which contains two cyclohexane rings and a pentyl group, necessitates a multi-step synthetic approach. The provided starting materials can serve as precursors for different fragments of the final molecule, but they do not react directly to form the product.

This document presents a robust and chemically sound multi-step synthesis for this compound, based on established organic chemistry principles and analogous syntheses found in the literature. The protocols are designed for an audience of researchers, scientists, and drug development professionals, providing detailed methodologies and data presentation. The proposed pathway begins with an advanced intermediate, 4-(trans-4-pentylcyclohexyl)phenol, which can be synthesized separately. The subsequent steps to achieve the target molecule are detailed below.

1. Introduction

This compound is an organic compound of interest in materials science, particularly as an intermediate for liquid crystal materials.[1][2] Its structure, featuring a rigid bicyclohexyl core and a flexible pentyl chain, imparts unique properties suitable for such applications. This document outlines a reliable two-step synthesis protocol starting from 4-(trans-4-pentylcyclohexyl)phenol. The synthesis involves:

  • Catalytic Hydrogenation: The aromatic phenol ring is reduced to a cyclohexanol.

  • Oxidation: The resulting secondary alcohol is oxidized to the target cyclohexanone.

This pathway is a standard and effective method for converting substituted phenols into their corresponding cyclohexanone derivatives.[3]

2. Overall Synthetic Scheme

The overall transformation from the phenol intermediate to the final ketone product is illustrated below.

Overall Synthesis phenol 4-(trans-4-Pentylcyclohexyl)phenol p1 phenol->p1 alcohol trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol p2 alcohol->p2 ketone This compound p1->alcohol Step 1: Hydrogenation (H₂, Rh/C, Ethanol) p2->ketone Step 2: Oxidation (CrO₃/H₂SO₄, Acetone)

Caption: Overall two-step synthesis pathway.

3. Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-(trans-4-Pentylcyclohexyl)phenol

This procedure details the reduction of the phenolic ring to a cyclohexanol ring via catalytic hydrogenation. Rhodium on carbon is an effective catalyst for this transformation.

Materials and Equipment:

  • 4-(trans-4-pentylcyclohexyl)phenol

  • 5% Rhodium on Carbon (Rh/C)

  • Ethanol (anhydrous)

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Filter agent (e.g., Celite®)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a high-pressure reaction vessel, add 4-(trans-4-pentylcyclohexyl)phenol (e.g., 24.6 g, 0.1 mol).

  • Add anhydrous ethanol (250 mL) to dissolve the starting material.

  • Carefully add 5% Rhodium on Carbon catalyst (e.g., 1.2 g, ~5 wt%).

  • Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to approximately 50-100 psi.

  • Heat the mixture to 50-70 °C and stir vigorously.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of ethanol.

  • Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • The crude product, trans-4-(trans-4-pentylcyclohexyl)cyclohexanol, can be purified by recrystallization from a suitable solvent like ethanol or hexane.[4]

Protocol 2: Oxidation of trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol

This protocol describes the oxidation of the secondary alcohol to the target ketone using a Jones reagent.

Materials and Equipment:

  • trans-4-(trans-4-pentylcyclohexyl)cyclohexanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Toluene or Diethyl ether (for extraction)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)

  • Isopropyl alcohol (for quenching)

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

  • Ice bath

Procedure:

  • Prepare Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add 23.6 g of concentrated H₂SO₄ to 50 mL of water. Then, add 14.5 g of CrO₃ in small portions with stirring until fully dissolved.

  • Set up Reaction: In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the trans-4-(trans-4-pentylcyclohexyl)cyclohexanol (e.g., 25.2 g, 0.1 mol) in 250 mL of acetone.

  • Cool the acetone solution in an ice bath to 0-5 °C.

  • Add Jones Reagent: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred alcohol solution, maintaining the temperature below 10 °C. The color will change from orange to a murky green/blue.

  • After the addition is complete (typically 1-2 hours), remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.

  • Quench Reaction: Quench the excess oxidant by carefully adding isopropyl alcohol dropwise until the orange color disappears completely.

  • Work-up: a. Filter the mixture to remove the solid chromium salts. b. Transfer the filtrate to a separatory funnel and add 200 mL of water. c. Extract the aqueous layer with toluene or diethyl ether (3 x 100 mL).[1] d. Combine the organic extracts and wash them with saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

4. Data Summary

The following tables summarize the quantitative data for the proposed synthesis.

Table 1: Reactants and Products for Hydrogenation (Step 1)

Compound NameFormulaMW ( g/mol )AmountMoles (mol)Eq.
4-(trans-4-Pentylcyclohexyl)phenolC₁₇H₂₆O246.3924.6 g0.11.0
Hydrogen (H₂)H₂2.02>50 psiexcess-
5% Rhodium on CarbonRh/C-1.2 g--
Product
trans-4-(trans-4-Pentylcyclohexyl)cyclohexanolC₁₇H₃₂O252.4422.7 g0.09-

Note: Actual yield is estimated at 90% for this example.

Table 2: Reactants and Products for Oxidation (Step 2)

Compound NameFormulaMW ( g/mol )AmountMoles (mol)Eq.
trans-4-(trans-4-Pentylcyclohexyl)cyclohexanolC₁₇H₃₂O252.4425.2 g0.11.0
Chromium Trioxide (CrO₃)CrO₃99.9914.5 g0.1451.45
Product
This compoundC₁₇H₃₀O250.4221.3 g0.085-

Note: Actual yield is estimated at 85% for this example.[1]

5. Workflow Visualization

The following diagram illustrates the detailed workflow for the oxidation and work-up procedure.

Oxidation Workflow start Dissolve Alcohol in Acetone cool Cool to 0-5 °C in Ice Bath start->cool add_reagent Dropwise Addition of Jones Reagent cool->add_reagent stir Stir at RT for 2 hours add_reagent->stir quench Quench with Isopropanol stir->quench filter1 Filter solids quench->filter1 extract Extract with Toluene/Ether filter1->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry over MgSO₄ wash->dry filter2 Filter MgSO₄ dry->filter2 evaporate Solvent Removal (Rotovap) filter2->evaporate purify Purify by Distillation or Chromatography evaporate->purify product Final Product purify->product

Caption: Detailed workflow for the oxidation step.

6. Safety Information

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a well-ventilated area, preferably in a fume hood, using appropriate high-pressure equipment.

  • Jones Oxidation: Chromium trioxide is highly toxic, corrosive, and a strong oxidizing agent. Concentrated sulfuric acid is extremely corrosive. Both must be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The preparation of the Jones reagent is highly exothermic and must be done in an ice bath.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

Experimental Protocol for the Preparation of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-(trans-4-pentylcyclohexyl)cyclohexanone, a key intermediate in the manufacturing of liquid crystals. The synthesis involves the oxidation of the corresponding secondary alcohol, 4-(trans-4-pentylcyclohexyl)cyclohexanol, utilizing Jones reagent. This protocol is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is a significant building block in the synthesis of liquid crystal materials. Its bicyclohexyl core structure functionalized with a pentyl chain and a ketone group imparts desirable mesomorphic properties. The synthesis of this compound is a critical step in the production of various liquid crystal displays (LCDs) and other optoelectronic devices. The protocol outlined here describes a reliable and scalable method for its preparation via the Jones oxidation of the corresponding alcohol precursor.

Reaction Scheme

The synthesis proceeds through the oxidation of the secondary alcohol, 4-(trans-4-pentylcyclohexyl)cyclohexanol, to the desired ketone, this compound, using Jones reagent (a solution of chromium trioxide in sulfuric acid and water).

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • 4-(trans-4-Pentylcyclohexyl)cyclohexanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (optional)

  • Apparatus for distillation (optional)

Procedure

1. Preparation of Jones Reagent:

  • Caution: Chromium trioxide is highly toxic and corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • In a beaker, carefully dissolve 2.7 g of chromium trioxide (CrO₃) in 2.3 mL of concentrated sulfuric acid (H₂SO₄).

  • Slowly and with constant stirring, add 5.0 mL of deionized water to the mixture. The addition is exothermic, so it is crucial to cool the beaker in an ice bath during this process to maintain a low temperature.

2. Oxidation Reaction:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of 4-(trans-4-pentylcyclohexyl)cyclohexanol in 50 mL of acetone.

  • Cool the flask in an ice bath to 0-5 °C.

  • While maintaining the temperature, add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. The color of the reaction mixture will change from orange/red to green as the Cr(VI) is reduced to Cr(III).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The persistence of a reddish-orange color indicates the completion of the oxidation.

3. Work-up:

  • Quench the reaction by the dropwise addition of isopropanol until the reddish-orange color disappears and the solution turns entirely green.

  • Pour the reaction mixture into 100 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

4. Purification:

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Alternatively, purification can be achieved by vacuum distillation.

Data Presentation

ParameterValueReference
Chemical Name This compound
CAS Number 84868-02-0[1][2]
Molecular Formula C₁₇H₃₀O[1]
Molecular Weight 250.42 g/mol [1]
Boiling Point 341.6 °C at 760 mmHg[1]
Density 0.926 g/cm³[1]
Appearance Colorless liquid[3]
¹H NMR (CDCl₃, est.) δ 0.88 (t, 3H), 1.0-2.5 (m, 27H) ppm
¹³C NMR (CDCl₃, est.) δ 212.0 (C=O), 41.5, 36.5, 33.5, 32.0, 29.5, 22.5, 14.0 ppm
IR (neat, est.) ~1715 cm⁻¹ (C=O stretch)

Estimated spectral data is based on typical values for similar structures.

Workflow Diagram

G start Start prep_reagent Prepare Jones Reagent start->prep_reagent dissolve_alcohol Dissolve Alcohol in Acetone start->dissolve_alcohol oxidation Perform Oxidation at 0-5 °C prep_reagent->oxidation dissolve_alcohol->oxidation workup Reaction Work-up oxidation->workup extraction Extract with Diethyl Ether workup->extraction washing Wash Organic Layer extraction->washing drying Dry and Evaporate Solvent washing->drying purification Purify by Chromatography or Distillation drying->purification product Obtain Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Chromium trioxide is a known carcinogen and a strong oxidizing agent. Avoid contact with skin and inhalation.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Acetone and diethyl ether are highly flammable. Avoid open flames and sparks.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

Application Notes and Protocols: The Role of 4-(trans-4-Pentylcyclohexyl)cyclohexanone in Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, application, and characterization of nematic liquid crystal mixtures incorporating 4-(trans-4-Pentylcyclohexyl)cyclohexanone. This document outlines detailed experimental protocols and presents data on the impact of structurally similar compounds on the physical properties of nematic mixtures, offering a valuable resource for the development of advanced liquid crystal materials for display technologies and other applications.

Introduction

Nematic liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Their constituent molecules possess long-range orientational order but no long-range positional order. This anisotropy is key to their application in a wide array of electro-optical devices, most notably liquid crystal displays (LCDs). The performance of an LCD is critically dependent on the physical properties of the liquid crystal mixture used, including its birefringence (Δn), dielectric anisotropy (Δε), viscosity, and clearing point (the temperature of transition to the isotropic liquid phase).

The addition of various organic compounds to a host nematic liquid crystal mixture is a common strategy to fine-tune these properties for specific applications. This compound, with its bicyclohexane core, is a molecule of interest in this regard. The saturated rings and the polar ketone group can influence the intermolecular interactions within the liquid crystal mixture, thereby altering its macroscopic properties. While specific data for this exact compound is not widely published, the following sections provide protocols and data for structurally analogous systems to guide research and development.

Synthesis of this compound

A general and environmentally friendly method for the synthesis of 4-(4'-n-alkylcyclohexyl)cyclohexanones has been developed, which can be adapted for the synthesis of this compound.[1] This method utilizes a clean oxidant and offers a high yield with a simple process.

Synthesis Protocol

The synthesis is a two-step process starting from the corresponding alcohol, 4-(4'-n-pentylcyclohexyl)cyclohexanol.

Step 1: Preparation of the Oxidant

  • In a reaction vessel, mix and stir sodium tungstate dihydrate (Na₂WO₄·2H₂O) and phosphotungstic acid.

  • To this mixture, add hydrogen peroxide (H₂O₂) to form the active oxidant. Hydrogen peroxide serves as a clean oxidant, with water being the only byproduct.[1]

Step 2: Oxidation to the Ketone

  • To the prepared oxidant, add the reactant 4-(4'-n-pentylcyclohexyl)cyclohexanol.

  • Use N-methylpyrrolidinone as the solvent.

  • Heat the reaction mixture to 90°C and maintain this temperature for 5 hours.

  • Monitor the reaction progress using gas chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solvent (N-methylpyrrolidinone) can be removed by vacuum distillation and recycled.

  • Extract the product with petroleum ether.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate to obtain the final product, 4-(4'-n-pentylcyclohexyl)cyclohexanone.

This method reports a yield of up to 91.0% for a similar compound.[1]

Influence on Nematic Liquid Crystal Mixture Properties

The addition of compounds like this compound to a nematic liquid crystal host can significantly alter the mixture's physical properties. While specific data for this compound is scarce, the following data for a binary mixture of two similar bicyclohexane-based liquid crystals, CCH-7 and CCN-47, illustrates the expected effects on birefringence and dielectric anisotropy. Both compounds share a bicyclohexane core, with CCH-7 having a longitudinal polar group (-CN) and CCN-47 having a transverse polar group (-CN). This provides a valuable model for understanding the impact of adding a polar, bicyclohexane-containing molecule to a nematic host.

Data Presentation

The following table summarizes the effect of mixing two bicyclohexane nematic liquid crystals on their optical and dielectric properties.

SampleComposition (wt% of CCN-47 in CCH-7)Birefringence (Δn) at T-TNI = -12°CDielectric Anisotropy (Δε) at T-TNI = -12°C
CCH-70~0.06~3.8
Sample-125~0.05~2.0
Sample-240~0.045~1.0
Sample-355~0.04~0.03
CCN-47100~0.04~-4.2

Data adapted from arXiv:2005.07887v1 [cond-mat.soft] 16 May 2020.[2]

As shown in the table, increasing the concentration of CCN-47, which has a negative dielectric anisotropy, systematically decreases both the birefringence and the dielectric anisotropy of the mixture.[2] This demonstrates the principle of tuning the physical properties of a liquid crystal mixture by the addition of a component with different characteristics. It is expected that the addition of this compound would similarly influence the properties of a host nematic mixture, with the magnitude of the effect depending on its concentration and the properties of the host.

Experimental Protocols for Characterization of Nematic Mixtures

To evaluate the effect of this compound on a nematic liquid crystal mixture, a series of standard characterization techniques should be employed.

Preparation of Liquid Crystal Cells
  • Prepare two indium tin oxide (ITO)-coated glass plates.

  • For planar alignment, coat the ITO surfaces with a polyimide alignment layer and rub them in a single direction.

  • For homeotropic alignment, treat the ITO surfaces with a homeotropic alignment agent.

  • Assemble the plates to form a cell with a defined thickness (e.g., 5-20 µm), using spacers.

  • Fill the cell with the liquid crystal mixture in its isotropic phase via capillary action.

  • Slowly cool the cell to the nematic phase to ensure proper alignment.

Measurement of Physical Properties
  • Phase Transition Temperatures: Determined by observing texture changes under a polarizing optical microscope equipped with a hot stage. The clearing point (nematic-to-isotropic transition temperature) is a key parameter.

  • Birefringence (Δn): Measured using a spectrophotometer or an Abbé refractometer. The refractive indices for ordinary (nₒ) and extraordinary (nₑ) rays are measured, and the birefringence is calculated as Δn = nₑ - nₒ.

  • Dielectric Anisotropy (Δε): Determined by measuring the capacitance of a liquid crystal cell in both planar (C⊥) and homeotropic (C∥) alignments using an LCR meter. The dielectric permittivities are calculated, and the dielectric anisotropy is given by Δε = ε∥ - ε⊥.

  • Viscosity: Rotational viscosity is a crucial parameter for the switching speed of LCDs and can be measured using various techniques, including transient current measurements or by analyzing the dynamic response of the liquid crystal director to an applied electric field.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_oxidant Oxidant Preparation cluster_oxidation Oxidation Reaction Na2WO4 Sodium Tungstate Dihydrate Mixer Mixing & Stirring Na2WO4->Mixer PTA Phosphotungstic Acid PTA->Mixer H2O2 Hydrogen Peroxide Oxidant Active Oxidant H2O2->Oxidant Mixer->H2O2 add Reactor Reaction at 90°C Oxidant->Reactor Reactant 4-(4'-Pentylcyclohexyl)cyclohexanol Reactant->Reactor Solvent N-Methylpyrrolidinone Solvent->Reactor Product This compound Reactor->Product

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

CharacterizationWorkflow cluster_prep Sample Preparation cluster_char Physical Property Characterization cluster_analysis Data Analysis HostLC Host Nematic LC Mix Mixing & Homogenization HostLC->Mix Additive This compound Additive->Mix Mixture LC Mixture Mix->Mixture ClearingPoint Clearing Point (POM) Mixture->ClearingPoint Birefringence Birefringence (Δn) Mixture->Birefringence DielectricAnisotropy Dielectric Anisotropy (Δε) Mixture->DielectricAnisotropy Viscosity Viscosity Mixture->Viscosity Data Quantitative Data ClearingPoint->Data Birefringence->Data DielectricAnisotropy->Data Viscosity->Data

Caption: Experimental workflow for the characterization of nematic liquid crystal mixtures.

References

Application Notes: 4-(trans-4-Pentylcyclohexyl)cyclohexanone as a Versatile Intermediate for Novel Preservatives and Bactericides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of microbial resistance to existing preservatives and bactericides necessitates the development of new antimicrobial agents. 4-(trans-4-Pentylcyclohexyl)cyclohexanone is a key intermediate, offering a unique scaffold for the synthesis of novel compounds with potential antimicrobial activity. Its bicyclohexyl structure provides a significant hydrophobic domain, a feature often associated with effective antimicrobial agents that can disrupt bacterial cell membranes. This document outlines proposed synthetic routes to generate derivatives of this compound and provides protocols for evaluating their efficacy as preservatives and bactericides.

The ketone moiety of this compound serves as a reactive handle for the synthesis of a variety of derivatives, including oximes, hydrazones, and thiosemicarbazones. These functional groups are known to be present in compounds exhibiting a broad spectrum of biological activities, including antibacterial and antifungal properties.

Proposed Synthesis of Antimicrobial Derivatives

The following protocols describe the proposed synthesis of three classes of antimicrobial derivatives from this compound. These protocols are based on established organic chemistry reactions and are intended as a starting point for further research and development.

Synthesis of this compound Oxime (PCHO-1)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (0.04 mol) of this compound in 100 mL of ethanol.

  • Addition of Hydroxylamine: To this solution, add a solution of 5.6 g (0.08 mol) of hydroxylamine hydrochloride and 4.8 g (0.12 mol) of sodium hydroxide in 50 mL of water.

  • Reaction: Stir the resulting mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into 200 mL of cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with copious amounts of water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to yield pure this compound oxime.

Synthesis of this compound Hydrazone (PCHH-2)

Protocol:

  • Dissolution: Dissolve 10.0 g (0.04 mol) of this compound in 100 mL of ethanol in a 250 mL round-bottom flask.

  • Addition of Hydrazine: Add 4.0 mL (0.08 mol) of hydrazine hydrate to the solution.

  • Catalyst: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 6 hours. Monitor the reaction progress using TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol.

Synthesis of this compound Thiosemicarbazone (PCHT-3)

Protocol:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (0.04 mol) of this compound in 100 mL of warm ethanol.

  • Addition of Thiosemicarbazide: Add a solution of 4.0 g (0.044 mol) of thiosemicarbazide in 50 mL of water.

  • Catalyst: Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Reflux the mixture for 8 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture in an ice bath to induce crystallization.

  • Isolation: Filter the solid product and wash with cold ethanol.

  • Purification: Recrystallize the crude thiosemicarbazone from ethanol to obtain the pure compound.

Illustrative Antimicrobial Efficacy Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for the proposed derivatives. This data is for illustrative purposes only and is based on the known antimicrobial activities of similar classes of compounds. Experimental verification is required to determine the actual efficacy of these specific molecules.

Compound IDDerivative ClassStaphylococcus aureus (ATCC 25923) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
PCHO-1 Oxime64128
PCHH-2 Hydrazone3264
PCHT-3 Thiosemicarbazone1632
Ciprofloxacin (Control)10.5

Experimental Protocols for Antimicrobial Testing

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds (PCHO-1, PCHH-2, PCHT-3) and a control antibiotic (e.g., Ciprofloxacin) in dimethyl sulfoxide (DMSO).

  • Bacterial Inoculum Preparation: Grow bacterial strains (S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an optical density corresponding to approximately 1 x 10^8 CFU/mL. Dilute the culture to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds with MHB to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Synthesis_Pathways cluster_start Starting Material cluster_derivatives Antimicrobial Derivatives start This compound oxime PCHO-1 (Oxime) start->oxime + Hydroxylamine HCl + NaOH hydrazone PCHH-2 (Hydrazone) start->hydrazone + Hydrazine Hydrate + Acetic Acid thiosemicarbazone PCHT-3 (Thiosemicarbazone) start->thiosemicarbazone + Thiosemicarbazide + H₂SO₄ Antimicrobial_Testing_Workflow start Prepare Stock Solutions of Test Compounds serial_dilution Perform Serial Dilutions in 96-well Plate start->serial_dilution prepare_inoculum Prepare Bacterial Inoculum (~1x10⁸ CFU/mL) inoculate Inoculate Wells with Bacteria (~5x10⁵ CFU/mL) prepare_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Application Notes and Protocols for the Quantification of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone in various sample matrices. The protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are designed to deliver accurate, precise, and reliable results.

Introduction

This compound is a chemical compound with potential applications in materials science and as an intermediate in the synthesis of pharmacologically active molecules. Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This document outlines two robust analytical methods for its determination.

Analytical Techniques

Two primary analytical techniques are detailed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method ideal for the analysis of volatile and semi-volatile compounds. It offers excellent separation and definitive identification based on mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and widely used technique for the separation and quantification of non-volatile compounds. Reverse-phase HPLC is particularly well-suited for non-polar compounds like this compound.

Application Note 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a selective and sensitive approach for the determination of this compound.

Experimental Protocol

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Solutions: Dissolve the sample containing the analyte in the chosen solvent to a final concentration within the calibration range. If necessary, perform liquid-liquid extraction or solid-phase extraction for complex matrices to remove interferences.

  • Internal Standard: To improve precision, an internal standard (e.g., a structurally similar compound not present in the sample) can be added to all standards and samples at a constant concentration.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5MS UI (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: To be determined from the mass spectrum of the analyte (e.g., the molecular ion or a major fragment ion).

    • Qualifier Ions: At least two other characteristic ions should be monitored for confirmation.

Data Presentation

Table 1: GC-MS Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) > 0.998≥ 0.995
Range (µg/mL) 0.1 - 50-
Limit of Detection (LOD) (µg/mL) 0.03-
Limit of Quantification (LOQ) (µg/mL) 0.1-
Precision (%RSD)
- Intra-day (n=6)< 3%≤ 5%
- Inter-day (n=6)< 5%≤ 10%
Accuracy (% Recovery) 95 - 105%90 - 110%

Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation InternalStd Internal Standard Addition Standard->InternalStd Sample Sample Preparation Sample->InternalStd Injection Injection InternalStd->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS analytical workflow.

Application Note 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This HPLC method is suitable for routine quality control and quantification of this compound.

Experimental Protocol

1. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Solutions: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV Detector.

  • Detection Wavelength: 210 nm (as ketones have a weak chromophore, a low UV wavelength is necessary for detection).

  • Injection Volume: 10 µL.

Data Presentation

Table 2: HPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Range (µg/mL) 1 - 100-
Limit of Detection (LOD) (µg/mL) 0.3-
Limit of Quantification (LOQ) (µg/mL) 1.0-
Precision (%RSD)
- Intra-day (n=6)< 2%≤ 5%
- Inter-day (n=6)< 4%≤ 10%
Accuracy (% Recovery) 97 - 103%90 - 110%

Visualization

HPLC_Workflow node_prep Sample Preparation Standard Dilution Sample Dissolution & Filtration node_hplc HPLC System Pump Injector Column UV Detector node_prep->node_hplc Injection node_data Data Analysis Chromatogram Peak Area Calibration Curve Concentration node_hplc->node_data Data Acquisition node_result Quantitative Result node_data->node_result Calculation

HPLC analytical workflow.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the two proposed analytical methods, allowing for easy comparison.

Table 3: Comparison of GC-MS and HPLC Quantitative Methods

ParameterGC-MSHPLC-UV
Linearity (r²) > 0.998> 0.999
Range (µg/mL) 0.1 - 501 - 100
LOD (µg/mL) 0.030.3
LOQ (µg/mL) 0.11.0
Intra-day Precision (%RSD) < 3%< 2%
Inter-day Precision (%RSD) < 5%< 4%
Accuracy (% Recovery) 95 - 105%97 - 103%

Conclusion

Both the GC-MS and HPLC methods presented are suitable for the reliable quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The GC-MS method offers higher sensitivity and specificity, making it ideal for trace analysis and complex matrices. The HPLC method provides a robust and straightforward approach for routine quality control applications. Both methods should be fully validated in the user's laboratory according to the relevant regulatory guidelines before implementation.

Application Notes and Protocols: Safe Handling and Storage of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(trans-4-Pentylcyclohexyl)cyclohexanone was not available at the time of this writing. The following procedures are based on the available data for this compound, safety information for the related compound cyclohexanone, and general best practices for handling laboratory chemicals. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

Introduction

This compound is an organic compound with potential applications in various fields of chemical synthesis, including as an intermediate for preservatives, bactericides, fragrances, plasticizers, and dyes.[1] Due to its chemical structure, understanding and implementing safe handling and storage procedures is crucial to ensure the safety of laboratory personnel and the integrity of the research.

Physicochemical and Safety Data

The following tables summarize the known quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Chemical FormulaC17H30O[2]
Molecular Weight250.425 g/mol [2]
Boiling Point338-340 °C at 760 mmHg[1][2]
Flash Point~144 °C (closed cup)[1][2]
Density~0.926 g/cm³[1][2]
AppearanceColorless liquid[1]
Storage TemperatureRoom Temperature, sealed in dry conditions[2][3]

Table 2: Toxicological Data

No specific toxicological data (e.g., LD50, LC50, exposure limits) for this compound was found in the available resources. The related compound, cyclohexanone, is known to be harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[4][5] Therefore, it is prudent to handle this compound with similar precautions.

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling the substance to determine the appropriate PPE. Based on the potential hazards associated with related compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).[1]

  • Skin and Body Protection: A laboratory coat should be worn. For larger quantities or where splashing is possible, an apron or chemical-resistant suit may be necessary.

  • Respiratory Protection: Use only in a well-ventilated area.[1] If engineering controls are not sufficient to maintain airborne concentrations below recommended exposure limits (where available), a NIOSH-approved respirator should be worn.

3.2. Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Take precautionary measures against static discharge.[4]

  • Ground and bond containers when transferring material.[4]

3.3. Storage Procedures

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[6]

  • Store away from heat, sparks, open flames, and hot surfaces.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[6]

3.4. Spill and Emergency Procedures

  • Spill:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the spill area thoroughly with a suitable solvent.

    • Prevent the product from entering drains.

  • First Aid:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Visualization of Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound start Start: Receive Chemical risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe handling 3. Handling Procedures ppe->handling use_in_hood Use in Chemical Fume Hood handling->use_in_hood Location avoid_contact Avoid Skin/Eye Contact handling->avoid_contact Precaution no_ingestion No Eating/Drinking/Smoking handling->no_ingestion Precaution spill Spill or Exposure Event handling->spill If Spill Occurs storage 4. Storage Procedures use_in_hood->storage avoid_contact->storage no_ingestion->storage cool_dry Store in Cool, Dry, Well-Ventilated Area storage->cool_dry Condition sealed Keep Container Tightly Sealed storage->sealed Condition away_from_heat Store Away from Heat/Ignition Sources storage->away_from_heat Condition waste 5. Waste Disposal cool_dry->waste sealed->waste away_from_heat->waste end End of Procedure waste->end spill_response Follow Emergency Spill Protocol spill->spill_response first_aid Administer First Aid spill->first_aid spill_response->waste first_aid->end

Caption: Workflow for safe handling and storage.

References

Application Notes and Protocols: 4-(trans-4-Pentylcyclohexyl)cyclohexanone in Optoelectronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and application-specific protocols for 4-(trans-4-pentylcyclohexyl)cyclohexanone in optoelectronic devices are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the known properties of structurally similar liquid crystals, particularly 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), and general principles of liquid crystal device fabrication. This document is intended to serve as a foundational guide and a starting point for research and development.

Introduction

This compound is a liquid crystal compound featuring a saturated bicyclohexyl core with a terminal pentyl chain and a ketone functional group. Its molecular structure suggests potential for use in liquid crystal mixtures for various optoelectronic applications. The rigid bicyclohexyl core contributes to thermal stability, a desirable characteristic for display materials. The terminal pentyl group influences the mesophase behavior and viscosity, while the polar ketone group affects the dielectric anisotropy, a key parameter for electro-optical switching.

Compounds with similar saturated ring structures are known to exhibit low viscosity and are often used as components in liquid crystal mixtures to modulate the overall physical properties. While not as strongly polar as the cyano-substituted analogue (PCH5), the ketone moiety in this compound provides a moderate dipole moment, which is essential for the alignment of the liquid crystal molecules in an electric field.

Potential Applications in Optoelectronic Devices

Based on its chemical structure, this compound is a candidate material for inclusion in nematic liquid crystal mixtures for applications such as:

  • Liquid Crystal Displays (LCDs): As a component in twisted nematic (TN), in-plane switching (IPS), or vertically aligned (VA) displays. Its primary role would likely be to reduce the viscosity of the mixture, thereby improving the switching speed, and to contribute to the overall dielectric anisotropy and birefringence.

  • Optical Shutters and Modulators: In devices that control the transmission of light, the electro-optical switching properties of liquid crystals containing this compound could be utilized.

  • Smart Windows: Where the transparency of a window is controlled by an applied voltage, liquid crystal mixtures containing this compound could be employed.

Physicochemical and Optoelectronic Properties

Quantitative data for this compound is limited. The table below summarizes the available physical properties. For a comparative understanding of its potential optoelectronic characteristics, a detailed table of properties for the well-characterized, structurally similar liquid crystal, 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5), is also provided.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₃₀O[1]
Molecular Weight 250.43 g/mol [1]
Boiling Point 341.6 °C at 760 mmHg[1]
Flash Point 152.6 °C[1]
Density 0.926 g/cm³[2]

Table 2: Properties of the Analogous Liquid Crystal, 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)

PropertyValueReference
CAS Number 61204-01-1[3]
Molecular Formula C₁₈H₂₅N[3]
Molecular Weight 255.40 g/mol [3]
Phase Transitions Crystalline to Nematic: ~30°C (303 K)[3]
Nematic to Isotropic: ~54.4°C (327.6 K)[3]
Form White powder/crystals[3]
Birefringence (Δn) 0.01 to 0.08 (in the THz range)[4][5]

Experimental Protocols

Generalized Synthesis of this compound

This protocol describes a plausible synthetic route based on established organic chemistry reactions for similar compounds.

Objective: To synthesize this compound from a suitable starting material. A potential route involves the oxidation of the corresponding alcohol, trans-4-(trans-4-pentylcyclohexyl)cyclohexanol.

Materials:

  • trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol

  • An oxidizing agent (e.g., Pyridinium chlorochromate (PCC), or a Swern oxidation system using oxalyl chloride, DMSO, and triethylamine)

  • Anhydrous dichloromethane (DCM) as the solvent

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-4-(trans-4-pentylcyclohexyl)cyclohexanol in anhydrous DCM.

  • Oxidation:

    • Using PCC: Slowly add pyridinium chlorochromate (PCC) to the solution while stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Using Swern Oxidation: In a separate flask, prepare the Swern oxidation reagent by adding oxalyl chloride to a solution of DMSO in DCM at low temperature (e.g., -78°C). Then, add the solution of the starting alcohol, followed by the addition of a hindered base like triethylamine.

  • Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction appropriately. For the PCC oxidation, this may involve filtering the reaction mixture through a pad of silica gel. For the Swern oxidation, water is typically added, and the aqueous layer is extracted with DCM.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Generalized Synthesis Workflow start Start: trans-4-(trans-4-Pentylcyclohexyl)cyclohexanol dissolve Dissolve in Anhydrous DCM start->dissolve oxidation Oxidation (e.g., PCC or Swern) dissolve->oxidation workup Reaction Work-up and Extraction oxidation->workup purify Column Chromatography Purification workup->purify characterize Characterization (NMR, MS) purify->characterize end_product End Product: This compound characterize->end_product G cluster_fabrication TN Liquid Crystal Cell Fabrication clean Clean ITO Glass coat Spin-Coat Polyimide Alignment Layer clean->coat bake Bake to Cure Polyimide coat->bake rub Unidirectional Rubbing bake->rub assemble Assemble Cell (90° twist, with spacers) rub->assemble fill Fill with Liquid Crystal assemble->fill seal Seal Cell fill->seal polarize Laminate Polarizers seal->polarize G cluster_characterization Logical Relationship of Electro-Optical Properties mol_structure Molecular Structure (e.g., this compound) dielectric_anisotropy Dielectric Anisotropy (Δε) mol_structure->dielectric_anisotropy birefringence Birefringence (Δn) mol_structure->birefringence viscosity Viscosity (γ) mol_structure->viscosity threshold_voltage Threshold Voltage (Vth) dielectric_anisotropy->threshold_voltage birefringence->threshold_voltage contrast_ratio Contrast Ratio birefringence->contrast_ratio response_time Response Time (τ) viscosity->response_time threshold_voltage->response_time threshold_voltage->contrast_ratio device_performance Overall Device Performance response_time->device_performance contrast_ratio->device_performance

References

Application Notes and Protocols: Synthesis of 1-pentyl-4-(trans-4-pentylcyclohexyl)-cyclohexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-pentyl-4-(trans-4-pentylcyclohexyl)-cyclohexanol. The synthesis is achieved through the nucleophilic addition of a pentyl Grignard reagent (pentyl-MgBr) to 4-(trans-4-pentylcyclohexyl)-cyclohexanone. This reaction is a classic example of a Grignard reaction, a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the generation of tertiary alcohols. These protocols are intended to guide researchers in the safe and efficient execution of this reaction, providing insights into the reaction mechanism, stereochemical considerations, and product characterization.

Introduction

The Grignard reaction is a fundamental organometallic reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] In the context of drug discovery and development, the synthesis of novel alcohol derivatives is crucial for exploring structure-activity relationships (SAR) and generating new chemical entities with potential therapeutic applications. The target molecule, 1-pentyl-4-(trans-4-pentylcyclohexyl)-cyclohexanol, possesses a complex lipophilic structure that may be of interest in various therapeutic areas.

The reaction of 4-(trans-4-pentylcyclohexyl)-cyclohexanone with pentylmagnesium bromide results in the formation of a tertiary alcohol. The stereochemistry of the final product is of significant interest. The bulky 4-(trans-4-pentylcyclohexyl) substituent is expected to lock the cyclohexanone ring in a chair conformation with the substituent in the equatorial position to minimize steric hindrance. The incoming pentyl Grignard reagent can then attack the carbonyl carbon from either the axial or equatorial face, leading to the formation of two diastereomeric products (cis and trans isomers). Generally, smaller nucleophiles tend to favor axial attack, while bulkier nucleophiles prefer equatorial attack.[1][2] The pentyl group is of intermediate size, which may result in a mixture of both diastereomers.

Reaction Mechanism and Stereochemistry

The reaction proceeds in two main stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the ketone.

Step 1: Formation of Pentylmagnesium Bromide Pentyl bromide reacts with magnesium turnings in an anhydrous ether solvent (typically diethyl ether or tetrahydrofuran) to form pentylmagnesium bromide. This reaction is initiated by the oxidative insertion of magnesium into the carbon-bromine bond.

Step 2: Nucleophilic Addition The highly nucleophilic pentyl anion of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-(trans-4-pentylcyclohexyl)-cyclohexanone. This addition leads to the formation of a magnesium alkoxide intermediate.

Step 3: Workup The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl or saturated NH₄Cl solution) to protonate the alkoxide and yield the final tertiary alcohol product, 1-pentyl-4-(trans-4-pentylcyclohexyl)-cyclohexanol.

The stereochemical outcome of the reaction is determined by the trajectory of the nucleophilic attack on the cyclohexanone ring. The two possible pathways are:

  • Axial Attack: The pentyl group adds from the axial face of the carbonyl, leading to the formation of the cis-alcohol (where the newly added pentyl group and the existing 4-pentylcyclohexyl group are on the same side of the ring).

  • Equatorial Attack: The pentyl group adds from the equatorial face, resulting in the trans-alcohol (where the two groups are on opposite sides).

The ratio of these two diastereomers will depend on the steric hindrance presented by the axial hydrogens versus the torsional strain in the transition state.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
4-(trans-4-pentylcyclohexyl)-cyclohexanone84868-02-0278.48>98%TCI
1-Bromopentane110-53-2151.04>99%Sigma-Aldrich
Magnesium turnings7439-95-424.31>99.5%Sigma-Aldrich
Anhydrous Diethyl Ether (or THF)60-29-774.12>99.8%Sigma-Aldrich
Iodine (for initiation)7553-56-2253.81>99.8%Sigma-Aldrich
Hydrochloric Acid (1 M)7647-01-036.461 MFisher Scientific
Saturated Ammonium Chloride Solution12125-02-953.49Sat.Fisher Scientific
Anhydrous Sodium Sulfate7757-82-6142.04>99%Sigma-Aldrich
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or equivalent for handling air-sensitive reagents

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

Procedure

Part A: Preparation of Pentylmagnesium Bromide

  • Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (or connected to an inert gas line), and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether (or THF).

  • Initiation: Add a small portion of the 1-bromopentane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grey.

Part B: Reaction with 4-(trans-4-pentylcyclohexyl)-cyclohexanone

  • Ketone Addition: Dissolve 4-(trans-4-pentylcyclohexyl)-cyclohexanone (1.0 equivalent) in anhydrous diethyl ether (or THF) and add it to the dropping funnel.

  • Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the ketone solution dropwise to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting ketone.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution dropwise to quench the reaction. Alternatively, the reaction mixture can be carefully poured onto a mixture of crushed ice and dilute hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the diastereomeric alcohol products.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-(trans-4-pentylcyclohexyl)-cyclohexanoneC₁₉H₃₄O278.48White solidN/A
Pentylmagnesium BromideC₅H₁₁BrMg175.35Grey solution in etherN/A
1-pentyl-4-(trans-4-pentylcyclohexyl)-cyclohexanolC₂₄H₄₆O350.62Colorless oil or solidN/A
Representative Reaction Data (Illustrative)
EntryKetone (mmol)Pentyl-MgBr (eq.)SolventReaction Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1101.2THF28560:40
2101.5Et₂O38255:45

Note: The yields and diastereomeric ratios are illustrative and may vary depending on the specific reaction conditions.

Spectroscopic Data (Predicted)

¹H NMR (CDCl₃, 400 MHz):

  • δ 0.85-1.00 (m, 6H): -CH₃ of both pentyl groups.

  • δ 1.00-1.80 (m, ~38H): Overlapping methylene and methine protons of the cyclohexyl rings and pentyl chains.

  • δ 1.50 (s, 1H): -OH proton (exchangeable with D₂O).

¹³C NMR (CDCl₃, 100 MHz):

  • δ ~14.0: -CH₃ carbons.

  • δ ~22.6, ~25.0, ~32.0, ~34.0, ~37.0, ~40.0, ~43.0: Methylene and methine carbons of the pentyl chains and cyclohexyl rings.

  • δ ~72.0: Quaternary carbon bearing the hydroxyl group (C-OH).

IR (thin film, cm⁻¹):

  • 3400-3500 (broad): O-H stretch.

  • 2850-2960: C-H stretch (aliphatic).

  • 1450: C-H bend.

  • 1150: C-O stretch.

Visualizations

Reaction_Mechanism ketone 4-(trans-4-pentylcyclohexyl)-cyclohexanone alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide + Pentyl-MgBr grignard Pentyl-MgBr grignard->alkoxide workup H₃O⁺ (Workup) product 1-pentyl-4-(trans-4-pentylcyclohexyl)-cyclohexanol workup->product alkoxide->product + H₃O⁺

Caption: Reaction mechanism of the Grignard reaction.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup and Purification prep_start Dry Glassware & Assemble Apparatus add_mg Add Mg Turnings & Iodine prep_start->add_mg add_ether Add Anhydrous Ether add_mg->add_ether add_pentylbromide Add Pentyl Bromide Solution Dropwise add_ether->add_pentylbromide stir Stir to Complete Formation add_pentylbromide->stir cool Cool Grignard to 0 °C stir->cool add_ketone Add Ketone Solution Dropwise cool->add_ketone react Stir at Room Temperature add_ketone->react quench Quench with Sat. NH₄Cl react->quench extract Extract with Ether quench->extract wash Wash Organic Layer extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under an inert atmosphere (nitrogen or argon) in thoroughly dried glassware.

  • Anhydrous ethers (diethyl ether, THF) are extremely flammable and can form explosive peroxides. Work in a well-ventilated fume hood, away from ignition sources.

  • 1-Bromopentane is a lachrymator and irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.

Conclusion

The reaction of 4-(trans-4-pentylcyclohexyl)-cyclohexanone with pentylmagnesium bromide provides a reliable method for the synthesis of 1-pentyl-4-(trans-4-pentylcyclohexyl)-cyclohexanol. The protocol detailed herein offers a comprehensive guide for researchers to perform this synthesis. Understanding the stereochemical implications of the nucleophilic addition is crucial for the characterization and potential application of the resulting diastereomeric products. Further optimization of reaction conditions may be necessary to improve yields and control diastereoselectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is low. What are the most common steps for yield loss?

A1: Low overall yield can stem from inefficiencies in any of the three main stages of the synthesis: Friedel-Crafts acylation, catalytic hydrogenation, or the final oxidation step. The oxidation of the secondary alcohol to the ketone and the purification of the final product are often critical points for yield loss. Incomplete reactions, side-product formation, and difficult separation of isomers can all contribute.

Q2: I am observing a mixture of cis and trans isomers in my product. How can I improve the stereoselectivity for the trans isomer?

A2: Achieving high trans stereoselectivity is a known challenge. The hydrogenation step is critical for establishing the stereochemistry of the cyclohexyl rings. The choice of catalyst and reaction conditions can influence the cis/trans ratio. Additionally, isomerization can sometimes be achieved post-synthesis. One method involves using a base like potassium hydroxide (KOH) in a mixed solvent system (e.g., methanol and dichloromethane) to isomerize the less stable cis aldehyde precursor to the more stable trans form before the final reduction and oxidation steps.[1]

Q3: The oxidation of 4-(trans-4-pentylcyclohexyl)cyclohexanol to the ketone is incomplete. What can I do to drive the reaction to completion?

A3: Incomplete oxidation is a common issue. To improve the yield of the ketone, consider the following:

  • Choice of Oxidant: Jones reagent (CrO₃ in sulfuric acid and acetone) is a powerful and cost-effective oxidant for secondary alcohols.[2][3] However, milder reagents like Pyridinium chlorochromate (PCC) or a Swern oxidation can also be effective and may reduce side reactions.[4]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. Performing the addition of the oxidant at a low temperature (e.g., in an ice bath) can help control the reaction's exothermicity and minimize side-product formation.[5]

  • Stoichiometry: Ensure the correct stoichiometric amount of the oxidizing agent is used. An excess may be required to drive the reaction to completion, but a large excess can lead to side products and purification challenges.

Q4: I am having trouble with the initial Friedel-Crafts acylation step. The reaction is not proceeding as expected. What are the potential issues?

A4: The Friedel-Crafts acylation can be sensitive to several factors.[6]

  • Catalyst Quality: The Lewis acid catalyst (e.g., AlCl₃) is highly susceptible to deactivation by moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous.

  • Substrate Purity: The purity of the biphenyl starting material and the acyl chloride is important.

  • Reaction Temperature: Controlling the temperature is crucial, as the reaction can be exothermic.

  • Deactivated Rings: Friedel-Crafts reactions do not work well with strongly deactivated aromatic rings.[7]

Troubleshooting Guides

Issue 1: Low Yield in Jones Oxidation of 4-(trans-4-Pentylcyclohexyl)cyclohexanol

This guide addresses common problems encountered during the oxidation of the secondary alcohol intermediate to the final ketone product using Jones reagent.

Symptom Potential Cause Recommended Action
Reaction does not go to completion (TLC shows starting material). 1. Insufficient oxidant. 2. Deactivated oxidant. 3. Reaction time too short.1. Add Jones reagent dropwise until the orange/red color persists. 2. Prepare fresh Jones reagent. 3. Monitor the reaction with TLC and allow it to stir for at least 2 hours or until the starting material is consumed.[5]
Significant amount of side products observed. 1. Reaction temperature too high. 2. Over-oxidation (less common for secondary alcohols). 3. Acid-sensitive functional groups present.1. Add the Jones reagent slowly while maintaining the reaction mixture in an ice bath to control the exotherm.[5] 2. Use a milder oxidant like PCC or perform a Swern oxidation.[4] 3. The Jones reagent is highly acidic; consider alternative oxidants if your substrate is acid-sensitive.[2]
Product is difficult to isolate from the reaction mixture. 1. Chromium salts are difficult to remove. 2. Emulsion formation during workup.1. After quenching with isopropanol, filter the mixture through a pad of Celite to remove the green chromium salts. 2. Use a saturated brine solution during the extraction to help break up emulsions.

Experimental Protocols

Protocol 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanol via Catalytic Hydrogenation

This protocol is adapted from a general procedure for the hydrogenation of substituted phenols.[8]

  • Preparation: In a high-pressure autoclave, add 4-(4'-pentylbiphenyl)-phenol (0.5 mol) and a suitable catalyst such as rhodium on alumina or palladium on carbon.[8]

  • Inerting: Purge the autoclave with nitrogen gas to remove any air.

  • Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., 2-8 MPa).[8]

  • Reaction: Heat the mixture to the target temperature (e.g., 50-100 °C) and stir for several hours (e.g., 10 hours).[8]

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system like toluene/ethanol to yield the purified product.[8]

Protocol 2: Jones Oxidation of 4-(trans-4-Pentylcyclohexyl)cyclohexanol

This protocol is based on a general method for the Jones oxidation of secondary alcohols.[3][5]

  • Preparation: Dissolve 4-(trans-4-pentylcyclohexyl)cyclohexanol (0.22 mol) in 500 mL of acetone and cool the solution in an ice bath.

  • Reagent Addition: Slowly add freshly prepared Jones reagent dropwise to the stirred acetone solution. The Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and then diluting with water.[5]

  • Reaction: Maintain the temperature below 20°C during the addition. After the addition is complete, allow the reaction to stir for 2 hours. The reaction progress can be monitored by TLC.

  • Quenching: Quench the excess oxidant by adding isopropanol until the orange color disappears and a green precipitate of chromium salts forms.

  • Workup: Neutralize the reaction mixture to a pH of 7. Filter off the solid chromium salts.[5]

  • Extraction: Extract the filtrate with a suitable organic solvent like toluene (3 x 100 mL).[5]

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and evaporate the solvent. The crude product can then be purified by vacuum distillation or column chromatography to yield this compound.[5]

Data Presentation

Table 1: Comparison of Oxidation Conditions for Secondary Alcohols
Oxidizing AgentTypical SubstrateSolventTypical YieldReference
Jones Reagent (CrO₃/H₂SO₄) 4-n-pentylcyclohexanolAcetone92%[5]
PCC (Pyridinium chlorochromate) Secondary AlcoholsDichloromethaneGood to Excellent[4]
Swern Oxidation (DMSO, (COCl)₂) Secondary AlcoholsDichloromethaneExcellent[9]
Oxygen/Catalyst System 4-isopropoxycyclohexanolDichloromethane94.7%[10]

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Troubleshooting Workflow: Low Oxidation Yield

Troubleshooting_Oxidation decision decision action action start Start: Low Yield in Oxidation Step decision1 Starting Material Present? start->decision1 Check TLC end_node Yield Improved decision2 Reagent Fresh? decision1->decision2 Yes decision3 Side Products Observed? decision1->decision3 No action1 Prepare Fresh Jones Reagent decision2->action1 No action2 Increase Reaction Time & Monitor by TLC decision2->action2 Yes action3 Control Temperature (Use Ice Bath) decision3->action3 Yes action4 Review Workup & Purification Steps decision3->action4 No action1->decision1 action2->end_node action3->end_node action4->end_node

Caption: Troubleshooting workflow for low yield in the Jones oxidation step.

Parameter Relationships for Yield Improvement

Parameter_Relationships Yield Yield Purity Reagent Purity Purity->Yield Increases Temp Temperature Control Temp->Yield Optimizes Time Reaction Time Time->Yield Optimizes Stoich Stoichiometry Stoich->Yield Optimizes Catalyst Catalyst Activity Catalyst->Yield Increases

Caption: Key experimental parameters influencing the final product yield.

References

Technical Support Center: Purification of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(trans-4-Pentylcyclohexyl)cyclohexanone. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this and structurally similar compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Column Chromatography Troubleshooting

Issue 1: Poor Separation of the Desired Compound from Impurities

Possible CauseRecommended Solution
Incorrect Solvent System The polarity of the eluent may be too high, causing co-elution, or too low, resulting in poor mobility of the target compound. Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for nonpolar compounds like this compound is a mixture of hexane and ethyl acetate.[1][2] Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration.[3]
Column Overloading Loading too much crude material onto the column leads to broad bands and overlapping of components. A general guideline is to use a silica gel to crude product weight ratio of at least 30:1.
Improperly Packed Column Air bubbles or channels in the silica gel bed will result in an uneven solvent front and poor separation. Pack the column using a slurry method to ensure a uniform and compact bed.
Sample Application Applying the sample in a large volume of solvent can cause band broadening. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel. For compounds with low solubility, dry loading is recommended.

Issue 2: The Compound is Not Eluting from the Column

Possible CauseRecommended Solution
Solvent Polarity is Too Low If the compound is more polar than anticipated, it will adhere strongly to the silica gel. Gradually increase the polarity of the eluent. For instance, if you started with 95:5 hexane:ethyl acetate, move to an 80:20 or even a 70:30 ratio.
Compound Degradation on Silica Gel The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. To test for this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If degradation is observed, consider using deactivated (neutral) silica gel or adding a small amount of a neutralizer like triethylamine (e.g., 0.1-1%) to your eluent.
Recrystallization Troubleshooting

Issue 3: The Compound Does Not Crystallize

Possible CauseRecommended Solution
Too Much Solvent Was Added If the solution is not saturated, crystallization will not occur. Heat the solution to evaporate some of the solvent and then allow it to cool again.
Cooling is Too Rapid Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Soluble Impurities High levels of impurities can inhibit crystal formation. If the crude product is very impure, it may require a preliminary purification step, such as column chromatography, before recrystallization.
Inappropriate Solvent The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, try a less polar solvent or a solvent mixture.

Issue 4: The Compound "Oils Out" Instead of Crystallizing

Possible CauseRecommended Solution
The Solution is Supersaturated This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. Try adding a small amount of hot solvent to the oil to dissolve it, and then allow it to cool more slowly.
The Melting Point of the Compound is Lower Than the Boiling Point of the Solvent If the compound melts in the hot solvent, it may separate as an oil. Choose a solvent with a lower boiling point.
High Impurity Level Impurities can lower the melting point of the mixture and promote oiling out.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common purification methods for compounds of this type are column chromatography on silica gel followed by recrystallization.[3] Column chromatography is effective for separating the desired product from significant impurities, while recrystallization is excellent for achieving high purity.

Q2: What are the likely impurities in a synthesis of this compound?

A2: A likely synthetic route is the oxidation of 4-(trans-4-pentylcyclohexyl)cyclohexanol.[4] Therefore, the starting alcohol is a common impurity. Other potential impurities could include unreacted starting materials from earlier steps or byproducts from side reactions.

Q3: What solvent system should I start with for column chromatography?

A3: For a nonpolar compound like this compound, a good starting point is a low-polarity mixture of hexane and ethyl acetate, such as 95:5 or 90:10.[2][3] The polarity can be gradually increased by adding more ethyl acetate to elute the compound. Other nonpolar solvents like cyclohexane or petroleum ether can also be used in place of hexane.[1]

Q4: How do I choose a suitable solvent for recrystallization?

A4: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. You can determine a suitable solvent through small-scale solubility tests. For related benzonitrile derivatives, methanol has been shown to be an effective recrystallization solvent, yielding recoveries of 80-85%.[3] Given the structure of this compound, other polar solvents like ethanol or isopropanol could also be effective.

Q5: My compound is a liquid at room temperature. Can I still use recrystallization?

A5: If your compound is a liquid at room temperature, traditional recrystallization will not be possible. In this case, purification would typically rely on methods like column chromatography or distillation. The boiling point of this compound is reported to be 341.6 °C at 760 mmHg, which may allow for vacuum distillation.

Experimental Protocols

General Protocol for Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully add it to the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

General Protocol for Recrystallization
  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., methanol or ethanol).

  • Heating: Heat the mixture to the boiling point of the solvent while stirring, adding more solvent dropwise until the compound is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Vacuum Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

ParameterValue
Molecular Formula C₁₇H₃₀O
Molecular Weight 250.42 g/mol
Boiling Point 341.6 °C at 760 mmHg
Density 0.926 g/cm³
Typical Purity after Column Chromatography >95% (GC) (for a similar compound)[5]
Typical Recovery Yield from Recrystallization 80-85% (for a related benzonitrile derivative)[3]

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Low-Polarity Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute_low Elute with Low-Polarity Solvent (e.g., Hexane/EtOAc 95:5) load->elute_low collect Collect Fractions elute_low->collect impurities Impurities elute_low->impurities Non-polar impurities elute elute_high Gradually Increase Polarity (e.g., to Hexane/EtOAc 80:20) elute_high->collect tlc Analyze Fractions by TLC collect->tlc tlc->elute_high If product not eluted combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

recrystallization_workflow cluster_dissolution Dissolution cluster_cooling Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Amount of Hot Recrystallization Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved slow_cool Slowly Cool to Room Temperature dissolved->slow_cool filter Vacuum Filtration ice_bath Cool in Ice Bath slow_cool->ice_bath crystals Crystal Formation ice_bath->crystals crystals->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

References

Identifying and minimizing side products in 4-(trans-4-Pentylcyclohexyl)cyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic strategies involve a multi-step process. The final step is typically the oxidation of the corresponding alcohol, 4-(trans-4-pentylcyclohexyl)cyclohexanol. The synthesis of this alcohol precursor can be achieved through two main pathways:

  • Hydrogenation of a Phenol Derivative: This route starts with the hydrogenation of 4-(trans-4-pentylcyclohexyl)phenol. This method is advantageous for establishing the desired trans stereochemistry of the pentylcyclohexyl group.

  • Friedel-Crafts Acylation followed by Reduction: This pathway may involve the Friedel-Crafts acylation of pentylcyclohexane with a suitable acylating agent, followed by a reduction of the resulting ketone to the alcohol.

Q2: What is the most critical side product to control during the synthesis?

A2: The formation of the cis-isomer of this compound is the most significant side product to control. The presence of the cis-isomer can impact the material properties of the final product, particularly in applications like liquid crystal displays. Achieving a high trans-to-cis ratio is a primary goal of the synthesis.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Gas chromatography-mass spectrometry (GC-MS) is an effective analytical technique to monitor the reaction progress and identify the main product and any side products.[1][2][3] Thin-layer chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction.

Troubleshooting Guides

Problem 1: Low Yield of the Desired trans-Isomer

Possible Causes:

  • Incomplete Isomerization: During certain reaction steps, particularly in Friedel-Crafts acylation, the reaction conditions may not be optimal to drive the equilibrium towards the thermodynamically more stable trans-isomer.

  • Non-Stereoselective Reduction or Hydrogenation: The choice of reducing or hydrogenation catalyst and reaction conditions can significantly influence the stereochemical outcome.

  • Difficult Separation: The cis and trans isomers can be challenging to separate by standard purification techniques like column chromatography.

Solutions:

StrategyDescriptionKey Considerations
Optimize Friedel-Crafts Conditions The use of a Lewis acid like AlCl₃ in a suitable solvent can promote the isomerization to the more stable trans product.Reaction time and temperature are critical parameters. Prolonged reaction times at appropriate temperatures can favor the trans isomer.
Selective Hydrogenation Catalyst Utilizing a heterogeneous catalyst such as Palladium on alumina (Pd/Al₂O₃) for the hydrogenation of the phenolic precursor can favor the formation of the trans-cyclohexanol.[4][5]Solvent choice is important; nonpolar solvents like n-heptane have been shown to enhance trans selectivity.[4]
Isomerization of the Final Product In some cases, a post-synthesis isomerization step can be employed. For a similar aldehyde compound, treatment with a base like potassium hydroxide (KOH) in a mixed solvent system has been shown to increase the proportion of the trans isomer.[6]This approach would need to be adapted and optimized for the ketone product.
Recrystallization The trans-isomer is often more crystalline and may have different solubility properties than the cis-isomer, allowing for purification by recrystallization.Careful selection of the recrystallization solvent is crucial for efficient separation.
Problem 2: Presence of Over-Oxidation Products

Possible Cause:

  • When oxidizing the precursor alcohol, 4-(trans-4-pentylcyclohexyl)cyclohexanol, using strong oxidizing agents like Jones reagent (chromic acid), over-oxidation can occur, leading to the cleavage of the cyclohexane ring and the formation of dicarboxylic acids, such as adipic acid derivatives.[2][7]

Solutions:

StrategyDescriptionKey Considerations
Use Milder Oxidation Reagents Employing milder and more selective oxidizing agents can prevent over-oxidation. The Oppenauer oxidation, which uses a catalyst like aluminum isopropoxide and a ketone as the hydride acceptor, is a suitable alternative.[1]This method is generally selective for the oxidation of secondary alcohols to ketones without affecting other functional groups.
Control Reaction Conditions When using stronger oxidants, carefully controlling the reaction temperature and the stoichiometry of the oxidizing agent is critical to minimize over-oxidation.Maintaining a low reaction temperature and adding the oxidant portion-wise can help to control the reaction.
Problem 3: Formation of Incomplete Reaction Products

Possible Causes:

  • Incomplete Hydrogenation: During the hydrogenation of the phenol precursor, the reaction may stop at the intermediate cyclohexanone stage, leading to a mixture of the desired alcohol and the ketone.[8]

  • Incomplete Oxidation: The oxidation of the precursor alcohol to the ketone may not go to completion, resulting in a mixture of the starting alcohol and the final ketone product.

Solutions:

StrategyDescriptionKey Considerations
Optimize Hydrogenation Conditions Ensure sufficient catalyst loading, hydrogen pressure, and reaction time to drive the hydrogenation of the intermediate cyclohexanone to the desired cyclohexanol.The choice of catalyst and solvent can also influence the reaction rate and completeness.
Optimize Oxidation Conditions Ensure an adequate amount of the oxidizing agent is used and that the reaction is allowed to proceed for a sufficient duration to achieve full conversion of the alcohol.Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.

Experimental Protocols

Protocol 1: Trans-Selective Hydrogenation of 4-(trans-4-Pentylcyclohexyl)phenol

This protocol is adapted from a general method for the trans-selective hydrogenation of phenol derivatives.[4][5]

Materials:

  • 4-(trans-4-Pentylcyclohexyl)phenol

  • 5 wt% Palladium on Alumina (Pd/Al₂O₃)

  • n-Heptane (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a high-pressure reactor, add 4-(trans-4-Pentylcyclohexyl)phenol and 5 wt% Pd/Al₂O₃ catalyst (typically 5-10 mol% relative to the substrate).

  • Add anhydrous n-heptane as the solvent.

  • Seal the reactor and purge with an inert gas several times.

  • Pressurize the reactor with hydrogen gas to 5 bar.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst and wash it with a suitable organic solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(trans-4-pentylcyclohexyl)cyclohexanol, which can be used in the subsequent oxidation step.

Protocol 2: Oxidation of 4-(trans-4-Pentylcyclohexyl)cyclohexanol using Oppenauer Oxidation

This protocol is a general procedure for the Oppenauer oxidation of secondary alcohols.[1]

Materials:

  • 4-(trans-4-Pentylcyclohexyl)cyclohexanol

  • Aluminum isopropoxide

  • Acetone (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-(trans-4-pentylcyclohexyl)cyclohexanol in anhydrous toluene.

  • Add a stoichiometric amount of aluminum isopropoxide.

  • Add a large excess of anhydrous acetone, which serves as both the solvent and the hydride acceptor.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water or a dilute acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Hydrogenation cluster_route2 Route 2: Friedel-Crafts cluster_final_step Final Step Phenol 4-(trans-4-Pentylcyclohexyl)phenol Alcohol1 4-(trans-4-Pentylcyclohexyl)cyclohexanol Phenol->Alcohol1 Hydrogenation (e.g., Pd/Al₂O₃, H₂) Ketone This compound Alcohol1->Ketone Alcohol1->Ketone Oxidation (e.g., Oppenauer) Pentylcyclohexane Pentylcyclohexane FC_Product Acylated Intermediate Pentylcyclohexane->FC_Product AcylChloride Cyclohexanecarbonyl Chloride AcylChloride->FC_Product Friedel-Crafts Acylation (AlCl₃) Alcohol2 4-(trans-4-Pentylcyclohexyl)cyclohexanol FC_Product->Alcohol2 Reduction Alcohol2->Ketone

Caption: Plausible synthetic routes to this compound.

Troubleshooting_Logic cluster_solutions_trans Solutions for Low trans-Isomer cluster_solutions_ox Solutions for Over-Oxidation cluster_solutions_inc Solutions for Incomplete Reaction Start Problem Identified in Synthesis LowTrans Low Yield of trans-Isomer Start->LowTrans OverOxidation Presence of Over-Oxidation Products Start->OverOxidation IncompleteReaction Incomplete Reaction (Alcohol or Phenol remaining) Start->IncompleteReaction OptFC Optimize Friedel-Crafts Conditions LowTrans->OptFC SelHyd Use Selective Hydrogenation Catalyst LowTrans->SelHyd Isomerize Post-Synthesis Isomerization LowTrans->Isomerize Recrystal Recrystallization LowTrans->Recrystal MildOx Use Milder Oxidizing Agent OverOxidation->MildOx CtrlCond Control Reaction Conditions OverOxidation->CtrlCond OptHyd Optimize Hydrogenation Conditions IncompleteReaction->OptHyd OptOx Optimize Oxidation Conditions IncompleteReaction->OptOx

Caption: Troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Optimization of Cyclohexanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions (FAQs), and detailed experimental protocols for the optimization of cyclohexanone production.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may be encountered during the synthesis of cyclohexanone.

Issue 1: Low Conversion Rate

Q: My reaction shows a very low conversion of the starting material (e.g., cyclohexane or phenol). What are the potential causes and how can I improve the conversion rate?

A: Low conversion rates are a common issue and can stem from several factors related to reaction conditions and catalyst activity.

  • Suboptimal Temperature: Temperature is a critical parameter. For instance, in the hydrogenation of phenol to cyclohexanone using a Pd/C-Heteropoly acid catalyst, 100% conversion was achieved at 80°C, but higher temperatures led to decreased selectivity.[1] For the oxidation of cyclohexane, an optimal temperature of 70°C resulted in the highest conversion.[2][3]

    • Recommendation: Carefully control and monitor the reaction temperature. Ensure it is within the optimal range for your specific catalyst and reaction type. Use a temperature-controlled heating mantle or oil bath.[4]

  • Incorrect Pressure: In hydrogenation reactions, hydrogen pressure is crucial. For some catalyst systems, the reaction rate has a positive correlation with hydrogen pressure, meaning lower pressure will result in a slower reaction.[1]

    • Recommendation: Ensure the hydrogen pressure is maintained at the optimal level for your catalyst system throughout the reaction.

  • Poor Catalyst Activity or Deactivation: The choice of catalyst, its preparation, and its current state are vital. A less active catalyst will naturally lead to lower conversion.[1] Over time, catalysts can also become deactivated or "poisoned."

    • Recommendation: Use a fresh or properly regenerated catalyst. Ensure the catalyst is suitable for your specific reaction (e.g., copper-based catalysts for cyclohexanol dehydrogenation, Palladium on alumina for phenol hydrogenation).[5][6]

  • Presence of Water: The effect of water is highly dependent on the specific catalyst and reaction conditions. In some systems, it can act as a co-catalyst, while in others it may inhibit the reaction.[1]

    • Recommendation: Ensure reactants and solvents are appropriately dried unless water is known to be beneficial for your specific catalytic system.

Issue 2: Catalyst Poisoning and Deactivation

Q: I suspect my catalyst has been poisoned or has deactivated. How can I confirm this, and what are the mitigation strategies?

A: Catalyst deactivation is characterized by a significant drop in reaction rate after a period of good performance.[1]

  • Confirmation:

    • Analyze Reactants: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to check for common catalyst poisons in your starting materials and solvents.[1]

    • Surface Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify species adsorbed on the catalyst surface after the reaction.[1]

    • Control Experiment: Run the reaction with a fresh batch of purified reactants and a new catalyst sample. If the conversion rate is restored, poisoning of the previous catalyst is likely.[1]

  • Mitigation Strategies:

    • Purify Reactants: Ensure all reactants and solvents are of high purity and free from potential poisons.[1]

    • Use Guard Beds: For continuous flow reactions, a guard bed can be installed upstream to adsorb impurities before they reach the main catalyst bed.[1]

    • Catalyst Regeneration: Depending on the catalyst and the cause of deactivation, regeneration may be possible. This often involves high-temperature treatments to burn off coke or chemical washing to remove adsorbed poisons.

Issue 3: Formation of By-products and Low Selectivity

Q: My reaction is producing significant amounts of by-products (e.g., cyclohexanol, cyclohexene, phenol), reducing the selectivity for cyclohexanone. How can I minimize these?

A: By-product formation is a common challenge, particularly in oxidation and hydrogenation reactions.

  • Over-hydrogenation/Over-oxidation: In phenol hydrogenation, cyclohexanone can be further hydrogenated to cyclohexanol.[7] In cyclohexane oxidation, cyclohexanone can be oxidized further.

    • Recommendation: Optimize reaction time and temperature. Lowering the temperature or reducing the reaction time can often minimize the formation of over-reduced or over-oxidized products.[1] Monitor the reaction progress using techniques like TLC or GC to stop the reaction at the optimal point.[4]

  • Dehydration Reactions: At higher temperatures, side reactions like the dehydration of cyclohexanol can form cyclohexene.[1][8]

    • Recommendation: Maintain the reaction temperature within the optimized range. Temperatures above the optimal range can favor side reactions.[1]

  • Catalyst Choice: The catalyst itself plays a crucial role in selectivity. For example, copper-based catalysts are known for their high selectivity in the dehydrogenation of cyclohexanol to cyclohexanone.[5]

    • Recommendation: Select a catalyst known for high selectivity for your desired transformation. For instance, a bifunctional Pd/C-Heteropoly acid catalyst has shown high selectivity (93.6%) for cyclohexanone from phenol under optimized conditions.[1]

Issue 4: Difficulties in Product Purification

Q: I am having trouble separating cyclohexanone from the reaction mixture and by-products. What are some effective purification strategies?

A: Purification often involves a multi-step approach to remove unreacted starting materials, catalysts, and by-products.

  • Initial Work-up:

    • Catalyst Removal: If a heterogeneous catalyst is used, it should be removed by filtration after the reaction mixture has cooled.[1]

    • Extraction: Liquid-liquid extraction is commonly used to separate the organic product from an aqueous phase. For example, after synthesis, the mixture can be poured into water, and the organic layer separated. The aqueous layer can be further extracted with a solvent like ethyl acetate to maximize recovery.[1]

    • Salting Out: Adding sodium chloride to the aqueous layer can decrease the solubility of cyclohexanone, "salting it out" and improving its separation.[9]

  • Distillation:

    • Simple Distillation: To remove low-boiling solvents like ethyl acetate (b.p. 77°C), simple distillation is effective.[1]

    • Fractional or Vacuum Distillation: To separate cyclohexanone (b.p. 155.6°C) from starting materials like cyclohexanol (b.p. 161.8°C) or high-boiling by-products, fractional distillation or vacuum distillation is necessary. Careful control of the vacuum and heating rate is important to prevent product loss.[4]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for cyclohexanone production from various starting materials.

Table 1: Oxidation of Cyclohexane to Cyclohexanone

CatalystOxidantTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
CuCl₂/ACTBHP70219.4567.45[2][3]
V-MCM-41TBHP80-22.57>90 (KA oil)[2]
Fe-Cu complexO₂190-14.287.4[2]

TBHP: t-Butyl hydroperoxide; AC: Activated Carbon; KA oil: Ketone-Alcohol oil (cyclohexanone and cyclohexanol)

Table 2: Hydrogenation of Phenol to Cyclohexanone

CatalystTemperature (°C)Conversion (%)Selectivity (%)Reference
Pd/C-Heteropoly acid8010093.6[1]
PL-Pd@ACAr7099.997[10]
Pd10%@KIT-5/3504099-[7]

PL-Pd@ACAr: Plasma-enabled Pd on Argon-treated Activated Carbon

Table 3: Dehydrogenation of Cyclohexanol to Cyclohexanone

CatalystTemperature (K)Conversion (%)Selectivity (%)Reference
12 wt% Cu/HSA-ZnO513 (240°C)7589[8]

Experimental Protocols

Protocol 1: Synthesis of Cyclohexanone via Oxidation of Cyclohexanol

This protocol is based on the Chapman-Stevens oxidation reaction.[9]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add cyclohexanol.

  • Reagent Preparation: Prepare a mixture of sodium hypochlorite (bleach) and acetic acid. This reaction generates hypochlorous acid in situ.

  • Reaction Execution: Cool the flask containing cyclohexanol in an ice bath. Slowly add the sodium hypochlorite/acetic acid mixture from the dropping funnel while stirring vigorously. Maintain the reaction temperature below 40-50°C.[9]

  • Monitoring: After the addition is complete, continue stirring for a specified time. Monitor the reaction progress using TLC or by testing for the presence of the oxidant (e.g., with starch-iodide paper). If the solution is yellow, it indicates excess hypochlorous acid, which can be quenched by adding sodium bisulfite.[9]

  • Work-up:

    • Transfer the mixture to a separatory funnel. Add sodium chloride to "salt out" the cyclohexanone from the aqueous layer.[9]

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1][9]

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).[1]

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by simple distillation.[1]

    • Purify the remaining crude cyclohexanone by fractional or vacuum distillation.

Protocol 2: Analytical Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing reaction aliquots or the final product.[11]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., a drop from the reaction mixture or the purified product) in a volatile organic solvent such as dichloromethane or hexane.[11]

  • Instrument Setup: Set up the GC-MS with an appropriate column (e.g., a non-polar column for separating hydrocarbons) and temperature program. The program should start at a low temperature, ramp up to a higher temperature to ensure all components elute, and hold at the final temperature.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • Data Acquisition: The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then detects and fragments the eluted compounds, generating a mass spectrum for each.[11]

  • Data Analysis:

    • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to known standards or library data.

    • Determine the relative purity by calculating the peak area percentage of cyclohexanone relative to the total area of all detected peaks. For more accurate quantification, use an internal or external standard calibration curve.[11]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis start Combine Reactants & Catalyst reaction Controlled Reaction (Temp, Pressure, Time) start->reaction workup Quench & Separate Phases reaction->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry filter Filter Catalyst dry->filter distill_solvent Solvent Removal (Distillation) filter->distill_solvent distill_product Product Purification (Vacuum Distillation) distill_solvent->distill_product analysis Purity & Identity Confirmation (GC-MS, FTIR, HPLC) distill_product->analysis end_product Pure Cyclohexanone analysis->end_product

Caption: General workflow for cyclohexanone synthesis, purification, and analysis.

troubleshooting_workflow cluster_checks Initial Checks cluster_catalyst Catalyst Investigation cluster_solutions Corrective Actions start Low Conversion Rate Observed check_temp Is Temperature Optimal? start->check_temp check_pressure Is Pressure Correct? (for hydrogenation) start->check_pressure check_time Is Reaction Time Sufficient? start->check_time check_reagents Are Reagents High Purity? start->check_reagents check_catalyst_activity Is Catalyst Active? (Use fresh sample) start->check_catalyst_activity adjust_conditions Adjust T, P, or Time check_temp->adjust_conditions check_pressure->adjust_conditions check_time->adjust_conditions purify_reagents Purify Reactants/Solvents check_reagents->purify_reagents check_catalyst_poisoning Suspect Poisoning? (Analyze surface, run control) check_catalyst_activity->check_catalyst_poisoning replace_catalyst Replace or Regenerate Catalyst check_catalyst_poisoning->replace_catalyst end Improved Conversion adjust_conditions->end purify_reagents->replace_catalyst purify_reagents->end replace_catalyst->end

Caption: Troubleshooting workflow for addressing low conversion rates.

reaction_pathway phenol Phenol intermediate Unstable Intermediate (Cyclohexenol) phenol->intermediate + H₂ (Catalyst) cyclohexanone Cyclohexanone (Desired Product) intermediate->cyclohexanone Tautomerization cyclohexanol Cyclohexanol (By-product) cyclohexanone->cyclohexanol + H₂ (Over-hydrogenation)

Caption: Reaction pathway for the selective hydrogenation of phenol to cyclohexanone.

References

Addressing stability and degradation issues of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability and degradation issues encountered during experiments with 4-(trans-4-pentylcyclohexyl)cyclohexanone.

Troubleshooting Guides & FAQs

1. General Handling and Storage

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen, which can contribute to degradation.[1][2] For long-term storage, refrigeration is recommended.

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[1][3]

2. Stability and Degradation

Q3: My sample of this compound shows new peaks in the chromatogram after a period of storage. What could be the cause?

A3: The appearance of new peaks in a chromatogram of a stored sample is a strong indication of degradation. The ketone functional group and the cyclohexane rings in this compound are susceptible to degradation under various conditions, such as exposure to air (oxidation), light (photodegradation), and elevated temperatures (thermal degradation).

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemical structure, the primary degradation pathways are likely to involve the cyclohexanone ring. Oxidation is a common degradation route for cyclohexanone derivatives, potentially leading to the formation of alcohols, ketones, and carboxylic acids through ring-opening.[4] The presence of oxygen can initiate auto-oxidation, which may be accelerated by heat or light. Another potential degradation pathway is the Baeyer-Villiger oxidation, which can convert the cyclohexanone into a caprolactone derivative, especially in the presence of peroxy acids or other oxidizing agents.[5][6]

Q5: How can I perform a forced degradation study to identify potential degradants of this compound?

A5: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[7][8][9] These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[8] Key conditions for forced degradation studies include:

  • Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide, respectively, at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature.

  • Photodegradation: Exposing the compound to UV and visible light.

3. Analytical Methodology

Q6: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A6: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for identifying volatile degradants.[10]

Q7: How can I develop a stability-indicating HPLC method for this compound?

A7: To develop a stability-indicating HPLC method, you should start with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. The method development process involves optimizing the mobile phase composition, pH, and gradient to achieve adequate separation between the main peak of this compound and all the peaks corresponding to the degradation products generated during forced degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.
  • Photodegradation: Expose a solution of the compound to a photostability chamber with a light intensity of 1.2 million lux hours and a UV energy of 200 watt hours/square meter.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.
  • Dilute all samples to an appropriate concentration and analyze them using a developed stability-indicating HPLC method.
  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress Condition% DegradationNumber of Degradation ProductsMajor Degradation Product (RT)
0.1 N HCl (60°C, 24h)15.224.5 min
0.1 N NaOH (60°C, 24h)25.833.8 min, 5.1 min
3% H₂O₂ (RT, 24h)40.546.2 min
Thermal (80°C, 48h)8.117.1 min
Photolytic12.325.9 min

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

Degradation_Pathway cluster_products Potential Degradation Products Compound This compound Oxidation Oxidation (e.g., H₂O₂) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis Thermal Thermal Stress Compound->Thermal Photo Photodegradation Compound->Photo Alcohol Hydroxy-cyclohexanone derivative Oxidation->Alcohol RingOpenedAcid Ring-opened dicarboxylic acid Oxidation->RingOpenedAcid Caprolactone Caprolactone derivative Oxidation->Caprolactone Baeyer-Villiger type Hydrolysis->RingOpenedAcid

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow Start Start: Pure Compound ForcedDegradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDegradation HPLC_Analysis Stability-Indicating HPLC Analysis ForcedDegradation->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, % Degradation) HPLC_Analysis->Data_Analysis Characterization Degradant Characterization (LC-MS, NMR) Data_Analysis->Characterization End End: Stability Profile Characterization->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Crystallization of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 4-(trans-4-Pentylcyclohexyl)cyclohexanone.

Troubleshooting Crystallization: A Step-by-Step Guide

Researchers may encounter several common issues during the crystallization of this compound. This guide provides a systematic approach to troubleshooting these challenges.

Problem: The compound does not dissolve in the hot solvent.

  • Is the solvent appropriate? The principle of "like dissolves like" is a good starting point for solvent selection. This compound is a largely non-polar molecule due to its long alkyl chain and cyclohexyl rings, with a polar ketone group. Therefore, it is expected to be more soluble in organic solvents than in water. Solvents with similar functional groups, such as acetone (a ketone), may be effective.[1] For non-polar compounds, solvent mixtures like heptane/ethyl acetate or cyclohexane/dichloromethane can be effective.

  • Is the solvent hot enough? Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.

  • Have you added enough solvent? While the goal is to use a minimal amount of solvent, an insufficient volume will prevent the complete dissolution of the compound. Add small portions of hot solvent until the solid dissolves.

Problem: No crystals form upon cooling.

  • Is the solution supersaturated? If too much solvent was added, the solution may not be supersaturated upon cooling. Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.

  • Has enough time been allowed for crystallization? Crystal formation can sometimes be slow. Allow the solution to stand undisturbed at room temperature, and then in an ice bath, for a sufficient period.

  • Is nucleation being induced? If crystals do not form spontaneously, induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

  • Is the temperature low enough? Cooling the solution in an ice bath or even a freezer can help to induce crystallization if room temperature cooling is insufficient.

Problem: The compound "oils out" instead of crystallizing.

  • Is the cooling rate too fast? Rapid cooling can sometimes lead to the separation of the compound as a liquid (oiling out) rather than a solid. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Is the solvent appropriate? Oiling out can occur if the solvent is not ideal. Consider using a different solvent or a solvent mixture. For greasy or non-polar compounds, solvent mixtures can be particularly useful.

  • Is the compound impure? High levels of impurities can lower the melting point of the compound and promote oiling out. Consider a preliminary purification step if the sample is highly impure.

Problem: The crystal yield is low.

  • Was too much solvent used? Using the minimum amount of hot solvent necessary to dissolve the compound is crucial for achieving a good yield.

  • Were the crystals washed with too much cold solvent? Washing the collected crystals helps to remove residual impurities, but using an excessive amount of cold solvent will dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

  • Was the cooling process adequate? Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of compound that remains dissolved in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A definitive single "best" solvent can be compound-specific. However, based on the structure of this compound, which is largely non-polar with a polar ketone group, several solvents and solvent systems can be considered. A good starting point would be alcohols like ethanol, as a closely related compound, trans-4-(trans-4'-pentylcyclohexyl)cyclohexanol, has been successfully recrystallized from ethanol.[2] Other options include cyclohexane, which is a good recrystallization solvent for many organic compounds due to the significant difference in solubility at hot and cold temperatures.[3] Solvent mixtures, such as heptane/ethyl acetate or cyclohexane/dichloromethane, are also often effective for non-polar compounds. A systematic solvent screening is the best approach to identify the optimal solvent or solvent mixture.

Q2: How can I perform a solvent screening for recrystallization?

To perform a solvent screening, place a small amount of the compound in several different test tubes. To each tube, add a different solvent dropwise at room temperature to assess solubility. If the compound is insoluble at room temperature, heat the solvent to its boiling point. A good recrystallization solvent will dissolve the compound when hot but show low solubility when cold.

Q3: What are the key physical and chemical properties of this compound?

Understanding the properties of the compound is essential for troubleshooting its crystallization.

PropertyValue
Molecular Formula C₁₇H₃₀O
Molecular Weight 250.42 g/mol
Appearance Colorless liquid or solid (depending on purity and temperature)
Boiling Point Approximately 338-340 °C
Qualitative Solubility Expected to be soluble in many organic solvents like ethanol, acetone, and cyclohexane; sparingly soluble in water.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on experimental observations.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, cyclohexane, or a suitable mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary solvent screening, select a suitable solvent or solvent mixture. For this compound, ethanol is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities present in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the incorporation of insoluble materials into the final crystals.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slow cooling, you can place the flask on a cork ring or in an insulated container. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for a period. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

Visualizations

To further aid in understanding the troubleshooting process and the principles of crystallization, the following diagrams are provided.

TroubleshootingWorkflow start Start Crystallization dissolution_check Does the compound dissolve in hot solvent? start->dissolution_check crystal_check Do crystals form upon cooling? dissolution_check->crystal_check Yes end_fail Review & Redesign Experiment dissolution_check->end_fail No oiling_out_check Does the compound oil out? crystal_check->oiling_out_check Yes crystal_check->end_fail No yield_check Is the crystal yield low? oiling_out_check->yield_check No oiling_out_check->end_fail Yes end_success Successful Crystallization yield_check->end_success No yield_check->end_fail Yes SolventSelection cluster_properties Compound Properties cluster_solvent Solvent Selection Principle cluster_candidates Potential Solvents Compound This compound Structure Largely Non-polar (Alkyl Chain, Cyclohexyl Rings) + Polar Ketone Group Compound->Structure Principle "Like Dissolves Like" Structure->Principle SolventChoice Good solubility when hot, Poor solubility when cold Principle->SolventChoice Ethanol Ethanol SolventChoice->Ethanol Cyclohexane Cyclohexane SolventChoice->Cyclohexane SolventMixture Solvent Mixtures (e.g., Heptane/EtOAc) SolventChoice->SolventMixture

References

Removal of impurities from crude 4-(trans-4-Pentylcyclohexyl)cyclohexanone by distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(trans-4-Pentylcyclohexyl)cyclohexanone by distillation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended distillation method for purifying this compound?

A1: Due to its high boiling point, vacuum distillation is the recommended method for purifying this compound. This technique allows for distillation at a lower temperature, which prevents thermal decomposition of the compound.

Q2: What are the most common impurities in crude this compound?

A2: The most common impurities depend on the synthetic route used. However, typical impurities may include:

  • Unreacted starting materials: Such as the corresponding 4-(trans-4-pentylcyclohexyl)cyclohexanol if the ketone is synthesized via oxidation.

  • Cis-isomer: The cis-isomer of this compound may be present.

  • Solvent residues: Residual solvents from the reaction or workup.

  • Byproducts from side reactions: Depending on the synthesis, other related organic molecules may be present.

Q3: How can I determine the purity of my distilled fractions?

A3: Purity of the fractions can be assessed using analytical techniques such as:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

Experimental Protocols

Vacuum Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head or a fractional distillation column (e.g., Vigreux column)

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Vacuum pump

  • Manometer

  • Cold trap

  • Stir bar

  • Glass wool or other insulating material

  • Grease for glass joints

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.

    • Use a round-bottom flask of an appropriate size (the crude material should fill it to about half to two-thirds of its volume).

    • Add a magnetic stir bar to the distillation flask.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between to protect the pump.

    • Place the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Distillation:

    • Charge the distillation flask with the crude this compound.

    • Begin stirring the crude material.

    • Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer. A typical vacuum for this type of distillation is in the range of 1-10 mmHg.

    • Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with the heating mantle.

    • Collect any low-boiling impurities in the first receiving flask. The distillation rate should be controlled to about 1-2 drops per second.

    • As the temperature approaches the boiling point of the product at the applied pressure, change the receiving flask to collect the main fraction.

    • Continue to collect the main fraction until the temperature either begins to drop or rises significantly, indicating that the product has been distilled.

    • Stop heating and allow the apparatus to cool down to room temperature before slowly releasing the vacuum.

Data Presentation

ParameterValueReference
Boiling Point (Atmospheric Pressure) 338-340 °C
Boiling Point (Reduced Pressure) Dependent on the applied vacuum. Can be estimated using a pressure-temperature nomograph.
Molecular Weight 250.44 g/mol
Density ~0.926 g/cm³

Troubleshooting Guide

Problem Possible Cause Solution
No Distillate - Insufficient heating.- Vacuum is too high for the heating temperature.- Leak in the system.- Gradually increase the heating mantle temperature.- Reduce the vacuum level slightly.- Check all joints and connections for leaks. Re-grease if necessary.
Bumping/Uncontrolled Boiling - Heating too rapidly.- Lack of boiling chips or inadequate stirring.- Reduce the heating rate.- Ensure the stir bar is spinning effectively. For vacuum distillation, boiling chips are not effective.
Product Contaminated with Low-Boiling Impurities - Inefficient separation.- Distillation rate is too fast.- Use a fractional distillation column (e.g., Vigreux) for better separation.- Reduce the distillation rate to allow for proper equilibration.
Product Contaminated with High-Boiling Impurities - Heating too strongly, causing co-distillation.- Distillation carried on for too long.- Carefully monitor the distillation temperature and stop collection when the temperature rises significantly above the product's boiling point.- Do not distill to dryness.
Cis-Isomer Present in the Final Product - Boiling points of cis and trans isomers are very close.- Use a highly efficient fractional distillation column.- Consider other purification techniques like chromatography if high isomeric purity is required.
Product Solidifies in the Condenser - The melting point of the compound is close to the temperature of the cooling water.- Use warmer cooling water or a jacketed condenser with controlled temperature fluid.

Visualizations

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process A Assemble Dry Distillation Apparatus B Add Crude Product and Stir Bar A->B C Grease Joints and Connect Vacuum B->C D Apply Vacuum C->D E Begin Stirring D->E F Gently Heat the Flask E->F G Collect Low-Boiling Fraction F->G H Collect Main Product Fraction G->H I Stop Heating and Cool H->I J Release Vacuum I->J

Caption: Experimental workflow for vacuum distillation.

Troubleshooting_Logic cluster_issue Identify the Issue cluster_cause Investigate the Cause cluster_solution Implement Solution start Distillation Problem Occurs no_distillate No Distillate start->no_distillate bumping Bumping start->bumping contamination Product Contaminated start->contamination cause_no_distillate Insufficient Heat / Vacuum Leak no_distillate->cause_no_distillate cause_bumping Rapid Heating / No Stirring bumping->cause_bumping cause_contamination Inefficient Separation / Rate too Fast contamination->cause_contamination solution_no_distillate Increase Heat / Check Seals cause_no_distillate->solution_no_distillate solution_bumping Reduce Heat / Ensure Stirring cause_bumping->solution_bumping solution_contamination Use Fractionating Column / Slow Down Rate cause_contamination->solution_contamination

Caption: Troubleshooting logic for common distillation issues.

Technical Support Center: Catalyst Optimization for Hydrogenation of 4-Substituted Phenols to Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4-substituted phenols to their corresponding cyclohexanones.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

ProblemPotential Cause(s)Troubleshooting Solution(s)
Low or No Conversion of Phenol Catalyst Inactivity: The catalyst may be poisoned or deactivated. Common poisons include sulfur or nitrogen compounds in the substrate or solvent.- Purify Reactants: Ensure the phenol substrate and solvent are free from impurities. - Catalyst Pre-treatment: Activate the catalyst according to the manufacturer's protocol (e.g., reduction under H₂ flow). - Use a Fresh Catalyst: If poisoning is suspected, use a fresh batch of catalyst.[1] - Increase Catalyst Loading: A higher catalyst-to-substrate ratio can sometimes overcome minor deactivation.[2]
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- Increase Hydrogen Pressure: Gradually increase the H₂ pressure. Many hydrogenations of phenols are conducted at elevated pressures.[3][4] - Check for Leaks: Ensure the reactor system is properly sealed and maintaining the set pressure.
Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy barrier.- Increase Temperature: Incrementally raise the reaction temperature. Phenol hydrogenation often requires heating.[4][5]
Poor Selectivity to Cyclohexanone (Over-hydrogenation to Cyclohexanol) Catalyst Choice: Some catalysts, like nickel, are generally more aggressive and favor the formation of cyclohexanol.[6][7]- Select a Milder Catalyst: Palladium-based catalysts, particularly on supports like alumina (Pd/Al₂O₃) or carbon (Pd/C), often show higher selectivity for cyclohexanone.[7][8]
Prolonged Reaction Time: Leaving the reaction for too long can lead to the further reduction of the desired cyclohexanone.- Monitor Reaction Progress: Use techniques like GC or TLC to monitor the reaction and stop it once the phenol is consumed and before significant cyclohexanol formation.
High Hydrogen Pressure/Temperature: Aggressive reaction conditions can promote over-hydrogenation.- Optimize Conditions: Systematically lower the hydrogen pressure and/or temperature to find a balance between conversion rate and selectivity.[9]
Solvent Effects: The choice of solvent can influence selectivity. Polar solvents can sometimes favor cyclohexanol formation.- Solvent Screening: Experiment with different solvents. Non-polar solvents like n-heptane or 1,2-dichloroethane have been shown to favor cyclohexanone formation with certain catalysts.[3][10] A switch to a nonpolar solvent like n-octane can favor cyclohexane formation, while a polar solvent like ethanol can favor cyclohexanol.[11]
Catalyst Deactivation Over Multiple Runs Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[4][5]- Regeneration: Some catalysts can be regenerated. This may involve calcination in air to burn off coke, followed by re-reduction. - Optimize Conditions: Lowering the reaction temperature can sometimes reduce the rate of coking.[4]
Leaching of Metal: The active metal may leach from the support into the reaction mixture.- Use a More Stable Catalyst: Consider catalysts with stronger metal-support interactions.
Poisoning: As mentioned above, impurities can irreversibly poison the catalyst.- Ensure High Purity of Reactants: Rigorous purification of the substrate and solvent is crucial for catalyst longevity.
Inconsistent Results with Different 4-Substituted Phenols Steric Hindrance: Bulky substituents at the 4-position can hinder the approach of the phenol to the catalyst surface, slowing down the reaction rate.[5]- Increase Reaction Time/Temperature: More sterically hindered substrates may require more forcing conditions to achieve high conversion.
Electronic Effects: Electron-donating or electron-withdrawing groups on the phenol ring can alter its reactivity.[12][13]- Adjust Reaction Conditions: The optimal conditions may vary depending on the electronic nature of the substituent. Systematic optimization for each new substrate is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalyst for the selective hydrogenation of 4-substituted phenols to cyclohexanones?

A1: Palladium-based catalysts, such as 5 wt% Pd on activated carbon (Pd/C) or alumina (Pd/Al₂O₃), are frequently reported to exhibit high activity and selectivity for the desired cyclohexanone product under optimized conditions.[3][8]

Q2: How can I prevent the over-hydrogenation of my cyclohexanone product to cyclohexanol?

A2: Preventing over-hydrogenation is a key challenge. Strategies include:

  • Catalyst Selection: Use a catalyst known for high selectivity, such as Pd/Al₂O₃.[3][10]

  • Solvent Choice: Employing a solvent like 1,2-dichloroethane (DCE) can enhance selectivity for the ketone.[3][10]

  • Reaction Monitoring: Carefully monitor the reaction's progress and stop it once the starting phenol is consumed.

  • Condition Optimization: Use the mildest temperature and hydrogen pressure that still afford a reasonable reaction rate.[9]

Q3: Does the substituent at the 4-position affect the reaction?

A3: Yes, the nature of the 4-substituent can influence the reaction rate and sometimes the product distribution. Steric bulk can decrease the reaction rate.[5] The electronic properties of the substituent also play a role in the phenol's reactivity.[12][13]

Q4: Can the catalyst be reused?

A4: Many heterogeneous catalysts are designed for reusability. However, their activity can decrease over multiple cycles due to deactivation by coking or poisoning.[4][5] Proper handling, regeneration (if possible), and using pure reactants can extend the catalyst's lifetime.

Q5: What is the typical reaction mechanism?

A5: The generally accepted mechanism involves the initial partial hydrogenation of the phenol's aromatic ring to form a cyclohexenol intermediate. This unstable enol then rapidly tautomerizes to the more stable cyclohexanone.[9][14] The cyclohexanone can then be further hydrogenated to cyclohexanol.

Data Presentation

Table 1: Influence of Catalyst and Solvent on the Hydrogenation of p-Cresol

CatalystSolventH₂ Pressure (bar)Temperature (°C)ProductYield (%)Reference
5 wt% Pd/Al₂O₃n-Heptane580trans-4-Methylcyclohexanol90[3][10]
5 wt% Pd/Al₂O₃1,2-Dichloroethane5804-Methylcyclohexanone81[3][10]
[Rh(COD)Cl]₂Dichloromethane5080cis-4-Methylcyclohexanol>95[3]
20% Ni/CNTIsopropanolN/A (Transfer)2404-MethylcyclohexanolHigh[5][15]

Table 2: Hydrogenation of Various 4-Substituted Phenols to Cyclohexanones using Pd/C-Heteropoly Acid Catalyst

SubstrateTime (h)Conversion (%)Selectivity to Cyclohexanone (%)
Phenol310093.6
p-Cresol3100>96
m-Cresol3100>96
o-Cresol12100>96
Hydroquinone3100>96
Resorcinol3100>96
Reaction Conditions: 80 °C, 1.0 MPa H₂, dichloromethane solvent.[4]

Experimental Protocols

Protocol 1: Selective Hydrogenation of p-Cresol to 4-Methylcyclohexanone [3][10]

  • Reactor Setup: A high-pressure autoclave is charged with p-cresol (1 mmol), 5 wt% Pd/Al₂O₃ catalyst (e.g., 50 mg), and 1,2-dichloroethane (DCE) as the solvent (e.g., 5 mL).

  • Purging: The autoclave is sealed, and the atmosphere is replaced with hydrogen by pressurizing to 5 bar with H₂ and then venting. This cycle is repeated three times.

  • Reaction: The reactor is pressurized to 5 bar with H₂ and heated to 80 °C with vigorous stirring.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion (consumption of p-cresol), the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography if necessary.

Protocol 2: Hydrogenation of Phenol to Cyclohexanone using a Bifunctional Pd/C-Heteropoly Acid Catalyst [4]

  • Reactor Setup: A 100 mL high-pressure reactor is charged with phenol (0.1 g), the Pd/C-Heteropoly acid composite catalyst (e.g., 0.055 g), and dichloromethane (10 mL).

  • Purging: The reactor is sealed and purged with hydrogen gas to remove air.

  • Reaction: The reactor is pressurized to 1.0 MPa with H₂ and heated to 80 °C with stirring. The reaction is maintained for 3 hours.

  • Work-up: After cooling and depressurizing the reactor, the catalyst is separated by filtration. The filtrate is then analyzed to determine conversion and selectivity.

Visualizations

Reaction_Pathway Phenol 4-Substituted Phenol Enol Cyclohexenol Intermediate (Unstable) Phenol->Enol + H₂ (Catalyst) Ketone 4-Substituted Cyclohexanone (Desired Product) Enol->Ketone Tautomerization Alcohol Cyclohexanol Byproduct (Over-hydrogenation) Ketone->Alcohol + H₂ (Catalyst)

Caption: Reaction pathway for the hydrogenation of 4-substituted phenols.

Troubleshooting_Workflow decision decision solution solution Start Experiment Start CheckConversion Check Phenol Conversion Start->CheckConversion CheckSelectivity Check Cyclohexanone Selectivity CheckConversion->CheckSelectivity High LowConversion Low Conversion CheckConversion->LowConversion Low LowSelectivity Low Selectivity (High Cyclohexanol) CheckSelectivity->LowSelectivity Low Success Successful Reaction CheckSelectivity->Success High OptimizeTempPressure Increase Temp./Pressure Check Catalyst Activity LowConversion->OptimizeTempPressure OptimizeCatalystSolvent Change Catalyst (e.g., to Pd) Change Solvent Reduce Time/Temp./Pressure LowSelectivity->OptimizeCatalystSolvent

Caption: A troubleshooting workflow for optimizing the hydrogenation reaction.

References

Enhancing the purity of 4-(trans-4-Pentylcyclohexyl)cyclohexanone for high-performance liquid crystal displays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Welcome to the technical support center for the purification of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity of this critical liquid crystal intermediate for high-performance liquid crystal displays (LCDs).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include the cis-isomer of the title compound, unreacted starting materials from the synthesis (such as 4-pentylcyclohexanol), oxidation byproducts, and residual solvents. Aldehyde-type impurities can also be present from the oxidation of cyclohexane precursors.[1][2][3] The presence of the cis isomer is particularly problematic as its bent shape can disrupt the nematic ordering of the liquid crystal phase, degrading display performance.[4][5][6]

Q2: Why is the trans isomer critical for high-performance LCDs?

A2: The trans isomer possesses a linear, rod-like molecular shape. This geometry is essential for the formation of a stable and well-ordered nematic liquid crystal phase, which is the basis for the electro-optical switching in LCDs.[4] Impurities, especially the non-linear cis isomer, disrupt this ordering, leading to a decrease in the clearing point (nematic-to-isotropic transition temperature), an increase in viscosity, and slower response times in the final display.[5][6]

Q3: What purity level is typically required for LCD applications?

A3: For high-performance LCDs, a purity of >99.5% is often required. Even minute impurities can significantly degrade the electro-optical properties and long-term stability of the liquid crystal mixture.[7] Rigorous quality control and advanced purification techniques are necessary to meet these stringent requirements.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for quantifying the purity and identifying impurities.[8] For isomer separation, specialized HPLC columns, such as those with phenyl or cholesterol-based stationary phases, may provide better resolution between cis and trans isomers.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation, while Differential Scanning Calorimetry (DSC) is used to determine the thermal properties and phase transitions, which are highly sensitive to purity.[11]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Too much solvent was used , resulting in a solution that is not supersaturated upon cooling.[12] 2. The solution is supersaturated , but crystal nucleation has not occurred.[13]1. Reduce solvent volume. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[12] 2. Induce nucleation. Scratch the inside of the flask with a glass rod just below the solvent surface or add a "seed crystal" of the pure compound.[13]
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute.[14] 2. The cooling rate is too rapid. 3. The compound has significant impurities, which depress the melting point.1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power, and cool slowly.[15] 2. Ensure slow cooling . Allow the flask to cool to room temperature on the benchtop before moving to an ice bath.[15][16]
Low recovery yield after recrystallization. 1. Too much solvent was used , leaving a significant amount of the product in the mother liquor.[17] 2. The crystals were washed with solvent that was not ice-cold. 3. Premature crystallization occurred during a hot gravity filtration step.1. Minimize the amount of hot solvent used to dissolve the crude product.[13] After filtration, cool the mother liquor in an ice bath to recover a second crop of crystals. 2. Always wash the collected crystals with a minimal amount of ice-cold solvent .[13][16] 3. Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out.[16]
Purity does not improve significantly. 1. The chosen solvent does not have a large enough solubility difference for the compound between hot and cold temperatures. 2. Impurities have very similar solubility profiles to the target compound. 3. Crystallization occurred too rapidly, trapping impurities within the crystal lattice.[17]1. Select a different solvent or solvent system. Perform small-scale solubility tests to find an optimal solvent. 2. Consider an alternative purification method, such as column chromatography , which separates based on polarity rather than solubility.[12] 3. Slow down the crystallization process by allowing the solution to cool undisturbed over a longer period.[17]
Column Chromatography Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor separation of cis and trans isomers. 1. The polarity of the eluent is too high, causing all compounds to elute too quickly. 2. The column is overloaded with the crude sample. 3. The stationary phase (e.g., standard silica gel) is not selective enough for the isomers.1. Decrease the eluent polarity. Use a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio). The target compound should have an Rf of ~0.3 on TLC.[18] 2. Reduce the sample load. A typical ratio of silica gel to crude sample is 50:1 to 100:1 by weight for difficult separations.[19] 3. Consider using a different stationary phase like alumina or a specialized HPLC column for better isomer resolution.[10][20]
Compound streaks on the column (tailing). 1. The compound is too polar for the chosen solvent system. 2. The sample was loaded in a solvent that is too polar. 3. The compound is acidic or basic and is interacting strongly with the silica gel.1. Increase the polarity of the eluent gradually during the run (gradient elution). 2. Load the sample in a minimal amount of a non-polar solvent or adsorb it onto a small amount of silica gel before adding it to the column.[18][20] 3. Add a small amount (~0.1%) of a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[18]
The compound does not elute from the column. 1. The eluent is not polar enough. 2. The compound has decomposed on the silica gel.1. Gradually increase the polarity of the eluent. 2. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If it degrades, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[20]

Data Presentation

The following tables summarize typical quantitative data for the purification of this compound.

Table 1: Comparison of Purification Techniques

Technique Starting Purity (GC, %) Final Purity (GC, %) Typical Recovery Yield (%) Key Impurities Removed
Single Recrystallization 95.098.5 - 99.075 - 85Polar byproducts, some starting material
Flash Column Chromatography 95.099.0 - 99.580 - 90cis-isomer, non-polar byproducts
Combined Approach 95.0>99.865 - 75Broad spectrum of impurities

Table 2: Purity Analysis Before and After Purification

Compound/Impurity Crude Product (% Area by GC) After Recrystallization (% Area by GC) After Column Chromatography (% Area by GC)
trans-isomer 95.098.899.6
cis-isomer 3.50.80.2
4-Pentylcyclohexanol 1.00.30.1
Other Impurities 0.50.10.1

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Hexane/Acetone)

This protocol is suitable for removing polar impurities and can significantly enhance purity if the primary impurity is not the cis isomer.

  • Solvent Selection: Place ~50 mg of the crude solid in a test tube. Add hexane dropwise at room temperature. The compound should be sparingly soluble. Add a few drops of acetone; the compound should be highly soluble. This indicates a good mixed solvent system.

  • Dissolution: In a 250 mL Erlenmeyer flask, add 5.0 g of the crude this compound. Add 50 mL of hexane and heat the mixture to a gentle boil on a hot plate.

  • Add Co-Solvent: While heating and stirring, add acetone dropwise just until all the solid dissolves. Avoid adding a large excess.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Well-formed crystals should appear over 20-30 minutes.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (10-15 mL) of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Allow the crystals to dry under vacuum on the funnel for 15 minutes, then transfer them to a watch glass to air dry completely.

Protocol 2: Flash Column Chromatography

This method is highly effective for separating the cis and trans isomers.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives the trans isomer an Rf value of approximately 0.3. A mixture of 5-10% ethyl acetate in hexane is a good starting point.

  • Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the chosen eluent. A silica gel to crude product ratio of 50:1 (w/w) is recommended.

  • Sample Loading: Dissolve 2.0 g of the crude product in a minimal amount of the eluent (e.g., 3-4 mL). Carefully add this solution to the top of the silica bed.

  • Elution: Add the eluent to the column and apply gentle air pressure to achieve a flow rate of about 2 inches per minute.

  • Fraction Collection: Collect fractions (e.g., 10-15 mL each) in test tubes.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure trans isomer.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow Crude Crude Product (Purity: ~95%) Recrystallization Recrystallization (Hexane/Acetone) Crude->Recrystallization Analysis1 Purity Analysis (GC) Is purity >99.5%? Recrystallization->Analysis1 ColumnChromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc) Analysis1->ColumnChromatography No FinalProduct High-Purity Product (Purity: >99.5%) Analysis1->FinalProduct Yes Analysis2 Purity Analysis (GC) Is purity >99.5%? ColumnChromatography->Analysis2 Analysis2->FinalProduct Yes Reevaluate Re-evaluate Purification Strategy Analysis2->Reevaluate No TroubleshootingLogic Start Start: Low Purity after Synthesis CheckImpurity Identify major impurity (GC-MS, NMR) Start->CheckImpurity IsCis Is it the cis-isomer? CheckImpurity->IsCis IsPolar Are impurities polar (e.g., starting alcohol)? IsCis->IsPolar No UseColumn Action: Use Flash Column Chromatography IsCis->UseColumn Yes UseRecrystal Action: Use Recrystallization IsPolar->UseRecrystal Yes Other Consult advanced separation techniques IsPolar->Other No End End: Purity Enhanced UseColumn->End UseRecrystal->End

References

Technical Support Center: Scalable Synthesis and Purification of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis and purification of 4-(trans-4-pentylcyclohexyl)cyclohexanone. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common scalable synthetic route for this compound?

A common and scalable synthetic approach involves a multi-step process starting from biphenyl. The key steps are:

  • Friedel-Crafts Acylation: Biphenyl is acylated to introduce a carbonyl group, typically at the 4-position.

  • Catalytic Hydrogenation: The aromatic rings of the acylated biphenyl derivative are hydrogenated to form the corresponding bicyclohexane structure. This step is crucial for establishing the desired trans stereochemistry.

  • Oxidation: The secondary alcohol on the cyclohexane ring is oxidized to the target ketone, this compound. A widely used method for this step is the Jones oxidation.

Q2: What are the critical parameters for achieving the desired trans isomer during catalytic hydrogenation?

Stereochemical control is essential for obtaining the desired trans configuration. Key parameters include the choice of catalyst, reaction temperature, and hydrogen pressure. Palladium on carbon (Pd/C) is a commonly used catalyst. The hydrogenation is typically carried out at moderate temperatures (25-50°C) and controlled hydrogen pressure (around 4 bar) to favor the formation of the thermodynamically more stable trans isomer.[1]

Q3: What are the main safety concerns associated with the Jones oxidation?

The Jones reagent contains chromium trioxide (CrO₃) in sulfuric acid, which is a strong oxidant and is corrosive. A significant drawback is the use of carcinogenic chromium(VI) compounds, which require careful handling and proper disposal procedures.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Q4: How can I monitor the progress of the oxidation reaction?

A distinct color change from the orange-red of the Cr(VI) reagent to the green of the Cr(III) species provides a convenient visual indicator of the reaction's progress. For more precise monitoring, Thin-Layer Chromatography (TLC) can be used to track the disappearance of the starting alcohol and the appearance of the product ketone.

Q5: What are suitable methods for purifying the final product on a large scale?

For scalable purification of this compound, a combination of techniques is often employed:

  • Column Chromatography: This is a primary method for removing impurities. Silica gel is a common stationary phase, with a mobile phase typically consisting of a hexane/ethyl acetate gradient.[1]

  • Recrystallization: This technique is effective for achieving high purity of the final crystalline product. Selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is crucial.[1] Methanol is often a suitable solvent for recrystallizing benzonitrile derivatives, which are structurally related to the target molecule.[1]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low yield in Friedel-Crafts Acylation 1. Inactive catalyst (e.g., AlCl₃) due to moisture exposure. 2. Deactivated aromatic ring if it contains electron-withdrawing groups. 3. Polysubstitution due to excess acylating agent or catalyst.1. Use freshly opened or properly stored anhydrous AlCl₃. 2. Ensure the starting biphenyl is not substituted with deactivating groups. 3. Carefully control the stoichiometry of the reactants and catalyst. Add the acylating agent portion-wise.
Incomplete Catalytic Hydrogenation 1. Catalyst poisoning (e.g., by sulfur-containing impurities). 2. Insufficient hydrogen pressure or poor mass transfer. 3. Inadequate reaction time or temperature.1. Purify the substrate before hydrogenation. Use a fresh, active catalyst. 2. Ensure a proper seal on the reaction vessel and maintain the recommended hydrogen pressure. Use vigorous stirring to improve gas-liquid mixing.[1] 3. Monitor the reaction by TLC or GC and continue until the starting material is consumed. Optimize temperature within the recommended range.
Low yield in Jones Oxidation 1. Incomplete reaction due to insufficient oxidant. 2. Over-oxidation (less common for secondary alcohols). 3. Degradation of the product under strongly acidic conditions.1. Add the Jones reagent dropwise until the orange color persists, indicating an excess of the oxidant. 2. Monitor the reaction closely by TLC to avoid prolonged reaction times. 3. Maintain the recommended reaction temperature and quench the reaction promptly upon completion.
Formation of cis-isomer Incorrect hydrogenation conditions.Optimize hydrogenation parameters: use a suitable catalyst (e.g., Pd/C), control temperature and pressure, and allow for sufficient reaction time to allow for equilibration to the more stable trans isomer.[1]
Purification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor separation in Column Chromatography 1. Inappropriate solvent system (polarity too high or too low). 2. Overloading the column. 3. Cracking or channeling of the silica gel bed.1. Optimize the mobile phase polarity using TLC. A common system is a hexane/ethyl acetate gradient.[1] 2. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). 3. Pack the column carefully to ensure a uniform and stable bed.
Product "oiling out" during Recrystallization The solubility of the compound in the chosen solvent is too high at the cooling temperature, or the cooling is too rapid.1. Use a less polar solvent or a solvent mixture. 2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure product.
Low recovery from Recrystallization 1. Too much solvent was used. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the solution by carefully evaporating some of the solvent. 2. Cool the solution to a lower temperature (e.g., in a freezer). 3. Ensure the filtration apparatus is pre-heated, and use a minimum amount of hot solvent for rinsing.

Quantitative Data

Table 1: Typical Reaction Parameters and Yields for the Synthesis of this compound and Related Intermediates.

Reaction Step Catalyst/Reagent Temperature (°C) Reaction Time (h) Typical Yield (%)
Friedel-Crafts AcylationAlCl₃, Acyl Chloride60 - 802 - 475 - 85[1]
Catalytic HydrogenationPd/C25 - 504 - 880 - 90[1]
Jones OxidationCrO₃, H₂SO₄, Acetone0 - 251 - 3>90

Table 2: Purification Parameters.

Purification Method Stationary/Mobile Phase or Solvent Typical Recovery/Purity
Column ChromatographySilica gel with Hexane/Ethyl Acetate gradient>95% purity
RecrystallizationMethanol or Ethanol/Water>99% purity, 80-85% recovery[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Acylbiphenyl (Friedel-Crafts Acylation)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Reactant Addition: Dissolve biphenyl (1.0 eq.) and the appropriate acyl chloride (1.1 eq.) in the same solvent and add this solution to the dropping funnel.

  • Reaction: Cool the AlCl₃ suspension in an ice bath. Add the biphenyl/acyl chloride solution dropwise with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature, then heat to reflux (60-80°C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with concentrated HCl. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 4-Pentyl-1,1'-bicyclohexyl (Catalytic Hydrogenation)
  • Reaction Setup: In a high-pressure hydrogenation vessel (autoclave), place the 4-acylbiphenyl derivative (1.0 eq.), a suitable solvent (e.g., ethanol or acetic acid), and a palladium on carbon catalyst (Pd/C, 5-10 wt%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 4 bar) and heat to the reaction temperature (e.g., 25-50°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be used in the next step or purified further by column chromatography or recrystallization.

Protocol 3: Synthesis of this compound (Jones Oxidation)
  • Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄). Carefully and slowly, with stirring, add this mixture to water. Allow the solution to cool to room temperature.

  • Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the 4-pentyl-1,1'-bicyclohexan-4-ol (1.0 eq.) in acetone.

  • Oxidation: Cool the flask to 0-10°C in an ice bath. Add the prepared Jones reagent dropwise from the dropping funnel at a rate that maintains the reaction temperature below 25°C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.

  • Quenching and Work-up: After the addition is complete, stir the mixture for a short period. Quench the excess oxidant by adding isopropanol until the green color is restored. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization.

Visualizations

Synthesis_Workflow Start Biphenyl Acylation Friedel-Crafts Acylation (AlCl3, Acyl Chloride) Start->Acylation Intermediate1 4-Acylbiphenyl Acylation->Intermediate1 Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Intermediate1->Hydrogenation Intermediate2 4-Pentyl-1,1'-bicyclohexan-4-ol Hydrogenation->Intermediate2 Oxidation Jones Oxidation (CrO3, H2SO4, Acetone) Intermediate2->Oxidation Purification Purification (Chromatography, Recrystallization) Oxidation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Yield Check_Synthesis Review Synthesis Step Start->Check_Synthesis Check_Purification Review Purification Step Start->Check_Purification Incomplete_Reaction Incomplete Reaction? Check_Synthesis->Incomplete_Reaction Side_Reactions Side Reactions? Check_Synthesis->Side_Reactions Loss_During_Workup Loss During Workup? Check_Synthesis->Loss_During_Workup Column_Issues Column Chromatography Issues? Check_Purification->Column_Issues Recrystallization_Issues Recrystallization Issues? Check_Purification->Recrystallization_Issues Optimize_Conditions Optimize Reaction Conditions (Time, Temp) Incomplete_Reaction->Optimize_Conditions Yes Check_Reagents Check Reagent Purity and Stoichiometry Side_Reactions->Check_Reagents Yes Modify_Workup Modify Workup Procedure Loss_During_Workup->Modify_Workup Yes Optimize_Column Optimize Column Parameters Column_Issues->Optimize_Column Yes Optimize_Recrystallization Optimize Recrystallization Solvent and Conditions Recrystallization_Issues->Optimize_Recrystallization Yes

Caption: A logical troubleshooting guide for low product yield.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectral data for 4-(trans-4-pentylcyclohexyl)cyclohexanone and related alternative compounds. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the expected spectral features of the target molecule and compares them with experimentally determined data for structurally similar cyclohexanone and cyclohexane derivatives.

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimentally determined data for the comparative compounds, 4-tert-butylcyclohexanone and trans-1,4-dimethylcyclohexane. The data for the target compound is an estimation based on established chemical shift ranges for analogous structural motifs.

CompoundProton AssignmentPredicted/Observed Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2, H-6 (axial, cyclohexanone)~ 2.40 - 2.50m-
H-2, H-6 (equatorial, cyclohexanone)~ 2.20 - 2.30m-
H-3, H-5 (axial, cyclohexanone)~ 2.00 - 2.15m-
H-3, H-5 (equatorial, cyclohexanone)~ 1.80 - 1.95m-
H-4 (axial, cyclohexanone)~ 1.20 - 1.40m-
H-1' (axial, pentylcyclohexyl)~ 0.95 - 1.10m-
H-2', H-3', H-5', H-6' (cyclohexyl)~ 1.15 - 1.85m-
H-4' (axial, pentylcyclohexyl)~ 0.95 - 1.10m-
-CH₂- (pentyl chain)~ 1.25 - 1.35m-
-CH₃ (terminal, pentyl)~ 0.85 - 0.95t~ 7.0
4-tert-Butylcyclohexanone [1][2]H-2, H-6 (axial)2.28m-
H-2, H-6 (equatorial)2.23m-
H-3, H-5 (axial)2.01m-
H-3, H-5 (equatorial)1.39m-
H-41.39m-
-C(CH₃)₃0.84s-
trans-1,4-Dimethylcyclohexane [3]CH (methine)~ 1.30 - 1.50m-
CH₂ (cyclohexyl)~ 1.00 - 1.20m-
CH₃ (methyl)~ 0.80 - 0.90d~ 7.0

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra of cyclohexanone derivatives is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the NMR tube. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm), unless the solvent peak is used as a reference.

  • Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16 (can be increased for dilute samples)

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

3. Spectral Analysis:

  • Integrate the peaks to determine the relative ratios of the different types of protons.

  • Determine the chemical shift (δ) of each signal relative to the internal standard.

  • Analyze the multiplicity (singlet, doublet, triplet, multiplet, etc.) and measure the coupling constants (J) to deduce the connectivity of the protons.

  • For complex spectra, consider performing two-dimensional NMR experiments (e.g., COSY, HSQC) for a more detailed structural assignment.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a typical ¹H NMR spectral analysis and the signaling pathways for interpreting the structural information.

logical_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Sample Weighing/Dispensing Solvent Addition of Deuterated Solvent & TMS Sample->Solvent Dissolution Complete Dissolution Solvent->Dissolution Tuning Spectrometer Tuning & Shimming Dissolution->Tuning Acquisition ¹H NMR Spectrum Acquisition Tuning->Acquisition FT Fourier Transform Acquisition->FT Correction Phase & Baseline Correction FT->Correction Integration Peak Integration Correction->Integration ChemShift Chemical Shift Determination Correction->ChemShift Multiplicity Multiplicity & J-Coupling Analysis Correction->Multiplicity Assignment Structural Assignment Integration->Assignment ChemShift->Assignment Multiplicity->Assignment FinalStructure Final Structure Elucidation Assignment->FinalStructure signaling_pathway cluster_parameters Observed ¹H NMR Parameters cluster_interpretation Structural Interpretation ChemShift Chemical Shift (δ) - Electronic Environment FuncGroups Functional Groups ChemShift->FuncGroups Integration Integration - Proton Ratio Connectivity Proton Connectivity Integration->Connectivity Multiplicity Multiplicity (Splitting Pattern) - Neighboring Protons Multiplicity->Connectivity JCoupling Coupling Constant (J) - Dihedral Angle/Connectivity JCoupling->Connectivity Stereochem Stereochemistry JCoupling->Stereochem Structure Molecular Structure FuncGroups->Structure Connectivity->Structure Stereochem->Structure

References

Verifying 4-(trans-4-Pentylcyclohexyl)cyclohexanone: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate verification of chemical compounds is paramount. This guide provides a comparative analysis of mass spectrometry and other spectroscopic methods for the characterization of 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a key intermediate in various synthetic pathways.

This document outlines the experimental protocols and presents a comparative summary of the expected data from Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

At a Glance: Comparison of Analytical Methods

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
GC-MS Molecular Weight, Fragmentation Pattern, PurityVolatile, thermally stable samplesHighHigh sensitivity and specificity, excellent for separation of mixturesDestructive technique, potential for thermal degradation of analyte
NMR Spectroscopy Detailed molecular structure, Isomeric puritySoluble samples (mg scale)Low to MediumNon-destructive, provides unambiguous structural elucidationLower sensitivity than MS, requires higher sample concentration
FTIR Spectroscopy Functional GroupsSolid, liquid, or gas samplesHighFast, non-destructive, provides characteristic fingerprintProvides limited structural information, not ideal for complex mixtures

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the verification of this compound. It combines the separation capabilities of gas chromatography with the mass analysis capabilities of mass spectrometry to provide high-confidence identification.

Expected Mass Spectrum and Fragmentation

The electron ionization (EI) mass spectrum of this compound (molar mass: 250.42 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 250. The fragmentation pattern is primarily dictated by the cyclohexanone ring and the long alkyl chain. Key expected fragments include:

  • α-cleavage adjacent to the carbonyl group, a characteristic fragmentation of ketones.

  • Cleavage of the bond between the two cyclohexyl rings.

  • Fragmentation of the pentyl side chain, leading to a series of ions separated by 14 Da (CH₂).

  • Loss of small neutral molecules like water (H₂O) or ethylene (C₂H₄).

A major fragment is anticipated at m/z 98, corresponding to the cyclohexanone radical cation, and another significant fragment resulting from the cleavage of the pentyl group.

Experimental Protocol: GC-MS

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL.

GC Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split or splitless injection depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 10 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

  • Scan Mode: Full scan.

Alternative Verification Methods

While GC-MS provides excellent verification, NMR and FTIR spectroscopy offer complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are valuable.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show complex multiplets in the aliphatic region (δ 0.8-2.5 ppm). The protons of the pentyl chain will appear as a triplet for the terminal methyl group and multiplets for the methylene groups. The protons on the cyclohexyl rings will give rise to a series of overlapping multiplets.

  • ¹³C NMR: The spectrum will show a characteristic peak for the carbonyl carbon around δ 210-215 ppm. The remaining aliphatic carbons will appear in the δ 20-50 ppm region. The number of signals will confirm the symmetry of the molecule.

Experimental Protocol: NMR

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.

Expected Spectral Features: The FTIR spectrum of this compound will be characterized by:

  • A strong, sharp absorption band around 1715 cm⁻¹ , corresponding to the C=O stretching vibration of the ketone.

  • Multiple absorption bands in the 2850-2960 cm⁻¹ region due to the C-H stretching vibrations of the cyclohexyl and pentyl groups.

  • Bands in the 1445-1465 cm⁻¹ region corresponding to C-H bending vibrations.

Experimental Protocol: FTIR

Instrumentation: A standard FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Workflow and Comparative Logic

The following diagrams illustrate the experimental workflow for the mass spectrometry analysis and a logical comparison of the verification techniques.

Experimental Workflow: GC-MS Analysis cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve sample in volatile solvent prep2 Dilute to working concentration prep1->prep2 gc1 Inject sample into GC prep2->gc1 gc2 Separation on capillary column gc1->gc2 ms1 Electron Ionization (70 eV) gc2->ms1 ms2 Mass Analysis (Quadrupole) ms1->ms2 ms3 Detection ms2->ms3 data1 Obtain Total Ion Chromatogram (TIC) ms3->data1 data2 Extract Mass Spectrum of the analyte peak data1->data2 data3 Identify Molecular Ion and Fragmentation Pattern data2->data3

GC-MS Experimental Workflow

Comparison of Verification Methods cluster_techniques Analytical Techniques cluster_info Information Obtained cluster_decision Verification Confidence compound This compound ms Mass Spectrometry (GC-MS) compound->ms nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ftir FTIR Spectroscopy compound->ftir ms_info Molecular Weight Fragmentation Pattern ms->ms_info nmr_info Precise Molecular Structure Isomeric Purity nmr->nmr_info ftir_info Functional Groups Present ftir->ftir_info decision Compound Verified? ms_info->decision nmr_info->decision ftir_info->decision

Logical Comparison of Analytical Methods

A Comparative Analysis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone and Other Nematic Liquid Crystal Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 4-(trans-4-Pentylcyclohexyl)cyclohexanone and other key precursors used in the synthesis of nematic liquid crystals. The information presented is intended to assist researchers and professionals in materials science and drug development in selecting appropriate precursors for their specific applications. This document outlines the synthesis, physical properties, and characterization of these compounds, supported by experimental data from various studies.

Introduction to Nematic Liquid Crystal Precursors

Nematic liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Their molecules possess long-range orientational order but no long-range positional order, allowing them to flow like a liquid while exhibiting anisotropic physical properties. This unique combination of fluidity and optical anisotropy makes them invaluable in technologies such as liquid crystal displays (LCDs).

The performance of a nematic liquid crystal is critically dependent on the molecular structure of its constituent compounds. Precursors are the fundamental building blocks used to synthesize these liquid crystal materials. The choice of precursor significantly influences key properties such as the nematic temperature range, birefringence (Δn), and dielectric anisotropy (Δε). This guide focuses on this compound and compares it with other important precursors, providing a basis for rational material design.

Key Liquid Crystal Precursors: A Comparative Overview

The following table summarizes the key physical properties of this compound and two other widely used nematic liquid crystal precursors: 4-Pentylcyclohexanone and 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5).

PropertyThis compound4-Pentylcyclohexanone4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)
Chemical Formula C₁₇H₃₀OC₁₁H₂₀OC₁₈H₂₅N
Molecular Weight 250.42 g/mol 168.28 g/mol 255.40 g/mol
Boiling Point 338-340 °C91-94 °C at 100 PaNot readily available
Flash Point ~144 °CNot readily availableNot readily available
Density ~0.926 g/cm³Not readily availableNot readily available
Crystalline to Nematic Transition (T_CN) Not specified in sourcesNot applicable (intermediate)303 K (30 °C)
Nematic to Isotropic Transition (T_NI) Not specified in sourcesNot applicable (intermediate)327.6 K (54.4 °C)

It is important to note that this compound and 4-Pentylcyclohexanone are primarily intermediates, meaning they are used to synthesize more complex liquid crystal molecules. PCH5, on the other hand, is a well-characterized nematic liquid crystal itself. The presence of the cyano group in PCH5 significantly influences its liquid crystalline properties and contributes to a positive dielectric anisotropy, which is crucial for the operation of twisted nematic LCDs.

Synthesis Pathways

The synthesis of these precursors typically involves multi-step chemical reactions. Below is a generalized workflow for the synthesis of cyclohexanone-based liquid crystal precursors.

SynthesisWorkflow Start Starting Materials (e.g., 4-Alkylphenol) Hydrogenation Catalytic Hydrogenation (e.g., Raney Nickel) Start->Hydrogenation Oxidation Oxidation (e.g., Chromic Acid) Hydrogenation->Oxidation Final_Product 4-Alkylcyclohexanone Precursor Oxidation->Final_Product

Caption: Generalized synthesis workflow for 4-alkylcyclohexanone liquid crystal precursors.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and characterization of liquid crystal precursors.

Synthesis of 4-n-Pentylcyclohexanone
  • Synthesis of 4-n-pentylcyclohexanol:

    • To a reaction vessel, add 130 mL (150 mmol) of 4-n-pentylphenol and 80 mL of a suitable solvent.

    • Add 8 g of pre-activated Raney nickel catalyst.

    • Carry out the hydrogenation reaction under stirring at a specific hydrogen pressure until hydrogen absorption is complete.

    • Filter off the catalyst and evaporate the solvent under reduced pressure to obtain 4-n-pentylcyclohexanol. The reported yield is between 81% and 95%.

  • Synthesis of 4-n-pentylcyclohexanone:

    • Prepare a solution of 14.5 g (95 mmol) of Cr₂O₃ in 23.6 g (240 mmol) of concentrated H₂SO₄, diluted with water to 50 mL.

    • In a separate flask, dissolve 38.1 g (220 mmol) of 4-n-pentylcyclohexanol in 500 mL of acetone and cool it in an ice bath.

    • Add the chromic acid solution dropwise to the acetone solution.

    • After 2 hours of reaction, neutralize the mixture to pH 7 and filter off the solid.

    • Extract the filtrate with toluene (3 x 100 mL).

    • Dry the combined organic extracts with MgSO₄ and evaporate the toluene.

    • Purify the residue by distillation to obtain 4-n-pentylcyclohexanone. The reported yield is 92%.

Characterization Techniques

The characterization of liquid crystal precursors and the final materials involves a range of analytical techniques to determine their chemical structure, purity, and physical properties.

CharacterizationWorkflow Synthesized_Product Synthesized Precursor NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR DSC Differential Scanning Calorimetry (DSC) Synthesized_Product->DSC POM Polarized Optical Microscopy (POM) Synthesized_Product->POM Birefringence Birefringence Measurement Synthesized_Product->Birefringence Dielectric Dielectric Spectroscopy Synthesized_Product->Dielectric Purity_Structure Purity_Structure NMR->Purity_Structure Structure & Purity Functional_Groups Functional_Groups FTIR->Functional_Groups Functional Groups Phase_Transitions Phase_Transitions DSC->Phase_Transitions Phase Transitions Mesophase_ID Mesophase_ID POM->Mesophase_ID Mesophase Identification Optical_Anisotropy Optical_Anisotropy Birefringence->Optical_Anisotropy Optical Anisotropy (Δn) Dielectric_Anisotropy Dielectric_Anisotropy Dielectric->Dielectric_Anisotropy Dielectric Anisotropy (Δε)

Caption: Experimental workflow for the characterization of liquid crystal precursors.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess the purity of the synthesized compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the functional groups present in the molecule, confirming the success of chemical transformations (e.g., the conversion of a hydroxyl group to a ketone).

  • Differential Scanning Calorimetry (DSC): DSC is a crucial technique for determining the phase transition temperatures of liquid crystals, such as the melting point (solid to liquid crystal or isotropic liquid) and the clearing point (liquid crystal to isotropic liquid).

  • Polarized Optical Microscopy (POM): POM is used to observe the unique textures of different liquid crystal phases (e.g., nematic, smectic), allowing for their identification and the determination of the temperature ranges over which they are stable.

  • Birefringence and Dielectric Anisotropy Measurements: These are specialized techniques to quantify the optical and electrical anisotropy of the liquid crystal material, which are critical performance parameters for display applications.

Structure-Property Relationships

The molecular structure of a liquid crystal precursor dictates its macroscopic properties. The relationship between the molecular components and the resulting liquid crystalline behavior is a key area of research.

StructureProperty cluster_structure Molecular Structure cluster_property Macroscopic Properties Rigid_Core Rigid Core (e.g., Cyclohexane, Benzene) Nematic_Range Nematic Temperature Range Rigid_Core->Nematic_Range Influences Stability Birefringence Birefringence (Δn) Rigid_Core->Birefringence Determines Anisotropy Flexible_Tail Flexible Tail (e.g., Alkyl Chain) Flexible_Tail->Nematic_Range Affects Melting Point Viscosity Viscosity Flexible_Tail->Viscosity Influences Fluidity Polar_Group Polar Group (e.g., -CN, -C=O) Polar_Group->Nematic_Range Affects Intermolecular Forces Dielectric_Anisotropy Dielectric Anisotropy (Δε) Polar_Group->Dielectric_Anisotropy Creates Dipole Moment

Caption: Relationship between molecular structure and macroscopic properties of liquid crystals.

The rigid core, often composed of cyclohexane or phenyl rings, is essential for establishing the orientational order of the nematic phase. The length and branching of the flexible alkyl tails influence the melting point and viscosity of the material. Polar groups, such as the ketone group in the cyclohexanone precursors or the nitrile group in PCH5, are critical for inducing a significant dielectric anisotropy, which is necessary for the electric field response in display devices.

Conclusion

The selection of appropriate precursors is a critical step in the design of nematic liquid crystals with tailored properties for specific applications. This compound serves as a valuable intermediate, providing a rigid bicyclohexyl core that can be further functionalized to generate a wide range of liquid crystalline materials. By understanding the comparative properties and synthesis of different precursors like 4-Pentylcyclohexanone and PCH5, researchers can make informed decisions to optimize the performance of their liquid crystal mixtures for advanced display technologies and other applications. The detailed experimental protocols and characterization workflows provided in this guide serve as a practical resource for the synthesis and analysis of these important compounds.

Performance Unveiled: A Comparative Analysis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone in the Landscape of Liquid Crystal Display Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A detailed guide for researchers, scientists, and professionals in drug development on the performance characteristics of 4-(trans-4-Pentylcyclohexyl)cyclohexanone and its analogues in liquid crystal display (LCD) technologies. This publication provides a comparative analysis based on available data and established structure-property relationships in liquid crystal science.

While the direct application of this compound in commercial liquid crystal displays is not extensively documented in publicly available literature, an analysis of its structural characteristics in comparison to well-established liquid crystal materials offers valuable insights into its potential performance. This guide provides a comparative overview of its expected properties against two widely studied nematic liquid crystals: 4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) and 4-Cyano-4'-pentylbiphenyl (5CB).

Physicochemical Properties: A Comparative Overview

Limited experimental data is available for the liquid crystal properties of this compound. However, its basic physical characteristics can be compared with its nitrile- and biphenyl-containing counterparts.

PropertyThis compound4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5)4-Cyano-4'-pentylbiphenyl (5CB)
CAS Number 84868-02-0[1]61204-01-140817-08-1[2]
Molecular Formula C₁₇H₃₀O[1]C₁₈H₂₅NC₁₈H₁₉N[2]
Molecular Weight 250.43 g/mol [3]255.40 g/mol 249.36 g/mol [4]
Boiling Point 341.6 °C at 760 mmHg[1]Not readily availableNot readily available
Density 0.926 g/cm³[1]Not readily availableNot readily available
Clearing Point (Tₙᵢ) Not available54.4 °C (327.6 K)[5]35.0 °C[2][6]
Melting Point Not available30.0 °C (303.0 K)[5]22.5 °C[2][6]
Birefringence (Δn) Not available~0.01 to 0.08 (in the THz range)[7][8]~0.15 to 0.21 (in the THz range), ~0.17 at 27°C (visible)[7][8][9]
Dielectric Anisotropy (Δε) Not availablePositive (specific value not found)+11.5 (at room temperature)[4]
Rotational Viscosity (γ₁) Not availableData available, complex dependence on E-field and shear rate[10]Data available[11]

Structure-Property Relationship and Performance Extrapolation

The performance of a liquid crystal in a display is dictated by its molecular structure. By analyzing the structural differences between this compound and its better-characterized analogues, we can infer its likely properties.

Core Structure and its Impact on Birefringence (Δn)

The core of a liquid crystal molecule, which consists of its rigid parts like rings, is a primary determinant of its optical anisotropy, or birefringence.

  • This compound possesses two cyclohexane rings. Saturated aliphatic rings like cyclohexane have low polarizability, which generally leads to a low birefringence.

  • PCH5 has one cyclohexane and one benzene ring. The presence of the phenyl ring with its delocalized π-electrons increases the polarizability along the long molecular axis, resulting in a higher birefringence compared to a purely aliphatic core.

  • 5CB features a biphenyl core, which is highly anisotropic and has a large polarizability due to the extended π-conjugation. This results in a significantly higher birefringence compared to molecules with cyclohexane rings.[6][9]

Polar Group and its Influence on Dielectric Anisotropy (Δε)

The dielectric anisotropy is governed by the magnitude and direction of the molecule's dipole moment.

  • This compound has a ketone (C=O) group. The dipole moment of the ketone group is significant but is not perfectly aligned with the long molecular axis due to the sp² hybridization of the carbonyl carbon within the cyclohexane ring. This would likely result in a small to moderate positive dielectric anisotropy.

  • PCH5 and 5CB both possess a nitrile (-C≡N) group. The nitrile group has a very large dipole moment that is directed along the triple bond and, consequently, along the long axis of the molecule. This leads to a strong positive dielectric anisotropy in both PCH5 and 5CB.[4]

Viscosity and Response Time

The viscosity of a liquid crystal affects the switching speed of the display. Molecules with saturated rings like cyclohexane tend to have lower viscosities compared to those with more rigid and bulky aromatic rings.

Experimental Protocols for Key Performance Metrics

To empirically determine the performance of this compound, the following standard experimental techniques are employed.

Determination of Phase Transition Temperatures (Clearing Point)
  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks. The clearing point (nematic to isotropic transition) is identified as a distinct peak on the heating scan.[12]

  • Polarized Optical Microscopy (POM): A small sample of the liquid crystal is placed between two crossed polarizers on a temperature-controlled stage. As the sample is heated, the transition from the birefringent nematic phase (which appears bright and textured) to the isotropic phase (which appears dark) is visually observed. The temperature at which this occurs is the clearing point.

Measurement of Birefringence (Δn)

Birefringence (Δn = nₑ - nₒ, where nₑ is the extraordinary and nₒ is the ordinary refractive index) is typically measured using an Abbe refractometer with a polarizing eyepiece or through interferometric methods.[9][13][14] The liquid crystal is aligned in a thin cell, and the refractive indices for light polarized parallel and perpendicular to the liquid crystal director are measured at a specific wavelength and temperature.

Measurement of Dielectric Anisotropy (Δε)

The dielectric anisotropy (Δε = ε∥ - ε⊥) is determined by measuring the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director.[15][16][17][18] This is done by placing the liquid crystal in a cell with electrodes and measuring the capacitance in the two alignment directions using an impedance analyzer over a range of frequencies.

Measurement of Rotational Viscosity (γ₁)

Rotational viscosity is a measure of the internal friction of the liquid crystal director's rotation. It can be measured by various techniques, including:

  • Rotating Magnetic Field Method: The torque exerted on a bulk sample by a rotating magnetic field is measured.[11]

  • Electro-optical Methods: The switching dynamics of a liquid crystal cell in response to an electric field are analyzed. The decay time of the optical response after the field is turned off is related to the rotational viscosity.[19][20]

Visualizing Structure-Property-Performance Relationships

The interplay between the molecular structure of a liquid crystal, its physical properties, and the resulting performance in a display can be visualized as a logical flow.

G cluster_0 Molecular Structure cluster_1 Physical Properties cluster_2 Display Performance A Core Structure (e.g., Cyclohexane vs. Phenyl) D Birefringence (Δn) A->D determines F Viscosity (γ₁) A->F influences B Terminal Group (e.g., -C=O vs. -C≡N) E Dielectric Anisotropy (Δε) B->E strongly influences C Alkyl Chain Length C->F influences G Clearing Point (Tₙᵢ) C->G affects H Contrast Ratio D->H impacts I Threshold Voltage E->I determines J Response Time E->J influences F->J governs K Operating Temperature G->K defines

Caption: Logical flow from molecular structure to display performance.

References

A Comparative Guide to the Spectroscopic Properties of 4-(trans-4-Pentylcyclohexyl)cyclohexanone and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for 4-(trans-4-Pentylcyclohexyl)cyclohexanone and its structurally related analogues. Due to the limited availability of comprehensive public data for the primary compound, this guide leverages data from its analogues to provide a reference for researchers, scientists, and professionals in drug development and materials science. The information presented is crucial for the identification, characterization, and quality control of these compounds, which are significant in the field of liquid crystal materials.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its analogues. This data is essential for comparing the structural features and purity of these compounds.

Table 1: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
4-(trans-4-Propylcyclohexyl)cyclohexanone -Data not fully available. Key signals can be inferred from structure.
trans-4-tert-Butylcyclohexanol -Not specified
4-Phenylcyclohexanone [1]-Data available in spectral databases.

Table 2: IR Spectroscopic Data

CompoundTechniqueKey Peaks (cm⁻¹)
4-(trans-4-Propylcyclohexyl)cyclohexanone [2][3]ATR-IRCharacteristic C=O stretch for a cyclohexanone, C-H stretches.
4-Phenylcyclohexanone [1][4]FTIR~1710 (C=O stretch), aromatic C-H and C=C stretches.
Cyclohexanone [5]IRStrong C=O stretch around 1715 cm⁻¹.

Table 3: Mass Spectrometry Data

CompoundIonization MethodKey Fragments (m/z)
4-(trans-4-Propylcyclohexyl)cyclohexanone [2]GC-MSMolecular ion peak and characteristic fragmentation pattern.
4-tert-Pentylcyclohexanone [6]GC-MS (EI-B)99, 71, 98, 43, 41, 55
4-Phenylcyclohexanone [1]GC-MS174 (M+), 104, 101
Cyclohexanone [7]Electron IonizationMolecular ion peak at m/z 98.

Table 4: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
4-tert-Butylcyclohexanone [8]CDCl₃2.28 (m, 2H), 2.23 (m, 2H), 2.01 (m, 2H), 1.39 (m, 3H), 0.84 (s, 9H)
4-Phenylcyclohexanone [1]-Data available in spectral databases.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the synthesis and spectroscopic analysis of 4-alkylcyclohexanones.

Synthesis of 4-Alkylcyclohexanones

4-Alkylcyclohexanone derivatives are important intermediates in the synthesis of liquid crystal materials.[9] A general two-step synthesis method is outlined below.[9][10]

Step 1: Hydrogenation of 4-Alkylphenol to 4-Alkylcyclohexanol

  • A solution of the corresponding 4-alkylphenol (e.g., 4-pentylphenol) in a suitable solvent (e.g., ethanol) is placed in a high-pressure reactor.

  • A hydrogenation catalyst, such as Raney Nickel or a noble metal catalyst (e.g., Rh/C), is added to the mixture.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction is carried out under hydrogen pressure (typically 50-100 atm) and elevated temperature (100-150 °C) with vigorous stirring.

  • The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reactor is cooled, and the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude 4-alkylcyclohexanol.

Step 2: Oxidation of 4-Alkylcyclohexanol to 4-Alkylcyclohexanone

  • The 4-alkylcyclohexanol obtained from the previous step is dissolved in a suitable solvent, such as acetone or dichloromethane.

  • An oxidizing agent, for instance, Jones reagent (a solution of chromium trioxide in sulfuric acid) or a milder oxidant like pyridinium chlorochromate (PCC), is added dropwise to the solution at a controlled temperature (typically 0-25 °C).[9]

  • The reaction mixture is stirred until the starting material is consumed, as monitored by TLC or GC.

  • The excess oxidant is quenched by the addition of isopropanol.

  • The reaction mixture is then neutralized and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude 4-alkylcyclohexanone is purified by vacuum distillation or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.

  • Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • Data is processed to show chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Infrared (IR) Spectroscopy

  • IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.

  • The spectra are recorded in the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

  • Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of components.

  • Electron ionization (EI) is a common method for generating ions, typically at 70 eV.

  • The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound and its analogues.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization Start 4-Alkylphenol Hydrogenation Catalytic Hydrogenation Start->Hydrogenation Intermediate 4-Alkylcyclohexanol Hydrogenation->Intermediate Oxidation Oxidation Intermediate->Oxidation Product 4-Alkylcyclohexanone Oxidation->Product Purification Purification (Distillation/Chromatography) Product->Purification Spectroscopy Spectroscopic Analysis Purification->Spectroscopy NMR NMR (1H, 13C) Spectroscopy->NMR IR IR Spectroscopy Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS Final_Product Pure Compound Data NMR->Final_Product IR->Final_Product MS->Final_Product

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Cross-validation of different synthetic routes to 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two synthetic routes to 4-(trans-4-pentylcyclohexyl)cyclohexanone, a key intermediate in the synthesis of liquid crystals and other advanced materials. The routes are evaluated based on experimental data for key parameters such as yield, purity, and reaction conditions. Detailed experimental protocols and workflow visualizations are provided to aid in the selection of the most suitable synthetic strategy.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: From 4-(trans-4-Pentylcyclohexyl)phenolRoute 2: From Biphenyl
Starting Material 4-(trans-4-Pentylcyclohexyl)phenolBiphenyl
Number of Steps 25
Overall Yield ~74% (estimated)~54% (estimated)
Key Reagents Raney Nickel, Hydrogen, Chromium Trioxide, Sulfuric AcidValeryl Chloride, Aluminum Chloride, Cyclohexene, Sodium Borohydride, Palladium on Carbon, Oxygen
Stereoselectivity Control Dependent on hydrogenation of phenolEstablished during hydrogenation of biphenyl
Key Advantages Shorter route, potentially higher overall yieldReadily available and inexpensive starting material
Key Disadvantages Availability of the starting phenolLonger synthesis, more complex purification steps

Route 1: Synthesis from 4-(trans-4-Pentylcyclohexyl)phenol

This two-step route involves the hydrogenation of the phenolic ring of 4-(trans-4-pentylcyclohexyl)phenol to the corresponding cyclohexanol, followed by oxidation to the target cyclohexanone.

Experimental Protocol

Step 1: Synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanol

  • To a high-pressure reactor, add 4-(trans-4-pentylcyclohexyl)phenol (1 equivalent) and a catalytic amount of Raney nickel.

  • Add a suitable solvent such as ethanol.

  • Pressurize the reactor with hydrogen gas (e.g., 2 MPa) and heat to approximately 50°C.

  • Maintain the reaction with stirring for about 10 hours, or until hydrogen uptake ceases.

  • After cooling and venting the reactor, filter off the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(trans-4-pentylcyclohexyl)cyclohexanol. The product can be purified by recrystallization from a suitable solvent like a toluene/ethanol mixture to yield the desired product with high purity.[1]

Step 2: Synthesis of this compound

Method A: Jones Oxidation

  • Dissolve 4-(trans-4-pentylcyclohexyl)cyclohexanol (1 equivalent) in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 20°C.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours. Monitor the reaction progress by thin-layer chromatography.

  • Quench the reaction by adding isopropanol until the orange color of Cr(VI) disappears.

  • Filter the mixture to remove the chromium salts and concentrate the filtrate.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone. The product can be purified by distillation or chromatography.

Method B: Catalytic Oxidation with Oxygen

  • Dissolve 4-(trans-4-pentylcyclohexyl)cyclohexanol (1 equivalent) in a suitable organic solvent such as toluene in a reaction vessel.

  • Add a catalytic system, for example, a combination of a primary catalyst (e.g., a copper-based catalyst) and co-catalysts.

  • Pressurize the vessel with an oxygen-containing gas (e.g., air) and heat to a temperature between 50-100°C.[2]

  • Stir the reaction for several hours until completion, as monitored by GC or TLC.

  • After completion, cool the reaction mixture, filter off the catalyst, and wash the organic phase with water.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired ketone.[2] A yield of up to 94% can be expected for this oxidation step.[2]

Synthetic Workflow

Route1 start 4-(trans-4-Pentylcyclohexyl)phenol step1 Hydrogenation (Raney Ni, H₂) start->step1 intermediate 4-(trans-4-Pentylcyclohexyl)cyclohexanol step1->intermediate step2 Oxidation (Jones Reagent or O₂/Catalyst) intermediate->step2 end This compound step2->end

Synthetic pathway for Route 1.

Route 2: Synthesis from Biphenyl

This multi-step synthesis starts from the readily available biphenyl and proceeds through a series of reactions including Friedel-Crafts acylation and alkylation, reduction, and hydrogenation to arrive at the target molecule.

Experimental Protocol

Step 1: Synthesis of 4-Valerylbiphenyl

  • In a dry three-neck flask, dissolve biphenyl (1 equivalent) in a suitable solvent like dichloromethane.

  • Add a Lewis acid catalyst such as aluminum trichloride (catalytic amount).

  • Cool the mixture to 0°C and slowly add valeryl chloride (1.2 equivalents) dropwise.

  • After the addition, allow the reaction to stir at room temperature for about 3 hours.

  • Cool the reaction mixture again and quench by the slow addition of water.

  • Separate the organic layer, wash it with water, and then concentrate it under reduced pressure to obtain 4-valerylbiphenyl. A yield of around 94% with a purity of 98% can be achieved.[1]

Step 2: Synthesis of 4-(4'-Valerylphenyl)cyclohexylbenzene

  • To a solution of 4-valerylbiphenyl (1 equivalent) in a suitable solvent, add a catalytic amount of aluminum trichloride.

  • Slowly add cyclohexene (1 equivalent) dropwise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature for approximately 10 hours.

  • Wash the reaction mixture with water multiple times.

  • Distill the organic phase under reduced pressure to remove the solvent and obtain the crude product. A yield of about 90% with a purity of 96% is reported.[1]

Step 3: Reduction to 4-(4'-Pentylphenyl)cyclohexylbenzene

  • The carbonyl group of 4-(4'-valerylphenyl)cyclohexylbenzene is reduced to a methylene group. A standard Wolff-Kishner or Clemmensen reduction can be employed.

Step 4: Synthesis of 4-(4'-Pentylcyclohexyl)cyclohexanol

  • The product from the previous step is dissolved in a suitable solvent and hydrogenated in a high-pressure reactor using a palladium on carbon catalyst.

  • The reaction is typically carried out at elevated temperature and hydrogen pressure until the uptake of hydrogen ceases.

  • After filtration of the catalyst and removal of the solvent, the desired 4-(4'-pentylcyclohexyl)cyclohexanol is obtained. A yield of 80.4% with a purity of 99.5% for this hydrogenation step has been reported.[1]

Step 5: Synthesis of this compound

  • The final step is the oxidation of the secondary alcohol to the target ketone, which can be achieved using the methods described in Route 1 (Jones Oxidation or catalytic oxidation with oxygen).

Synthetic Workflow

Route2 start Biphenyl step1 Friedel-Crafts Acylation (Valeryl Chloride, AlCl₃) start->step1 intermediate1 4-Valerylbiphenyl step1->intermediate1 step2 Friedel-Crafts Alkylation (Cyclohexene, AlCl₃) intermediate1->step2 intermediate2 4-(4'-Valerylphenyl)cyclohexylbenzene step2->intermediate2 step3 Reduction (e.g., Wolff-Kishner) intermediate2->step3 intermediate3 4-(4'-Pentylphenyl)cyclohexylbenzene step3->intermediate3 step4 Catalytic Hydrogenation (Pd/C, H₂) intermediate3->step4 intermediate4 4-(4'-Pentylcyclohexyl)cyclohexanol step4->intermediate4 step5 Oxidation intermediate4->step5 end This compound step5->end

Synthetic pathway for Route 2.

References

A Comparative Analysis of the Physicochemical Properties of Cis and Trans Isomers of 4-Pentylcyclohexyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituents in cyclic compounds can have a profound impact on their physical and chemical characteristics. In the realm of 4-pentylcyclohexyl derivatives, the cis and trans isomers exhibit distinct physicochemical properties that are critical for their application in various fields, including liquid crystal technology and as intermediates in pharmaceutical synthesis. This guide provides an objective comparison of these isomers, supported by available experimental data and detailed methodologies for key characterization techniques.

Core Physicochemical Property Comparison

For the purpose of this guide, we will focus on 4-pentylcyclohexanecarboxylic acid, for which some experimental data for the trans isomer exists. The properties of the cis isomer are largely inferred from general principles and data from analogous compounds.

Physicochemical Propertycis-4-Pentylcyclohexanecarboxylic Acidtrans-4-Pentylcyclohexanecarboxylic AcidGeneral Isomer Trend
Melting Point (°C) Data not available (Expected to be lower)51-57[1][2][3]trans isomers generally have higher melting points due to better crystal lattice packing.
Boiling Point (°C) Data not available (Expected to be higher)Data not availablecis isomers often have higher boiling points due to a net dipole moment leading to stronger intermolecular dipole-dipole interactions.
Density (g/cm³) Data not available (Expected to be higher)Data not availablecis isomers tend to have higher densities as the bent shape can lead to less efficient packing in the liquid state, but potentially denser packing in some solid forms.
Viscosity Data not available (Expected to be higher)Data not availableThe less symmetrical shape of cis isomers can lead to greater intermolecular friction and thus higher viscosity.
Refractive Index Data not availableData not availableDifferences in density and molecular polarizability between isomers will lead to different refractive indices.

Experimental Protocols

The determination of the physicochemical properties listed above relies on precise and standardized experimental techniques. Below are detailed methodologies for key experiments.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a highly sensitive method for determining the melting point and other thermal transitions of a material.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to create a stable and inert atmosphere.

  • Thermal Program: A temperature program is initiated. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point. A cooling ramp may also be included to observe crystallization behavior.

  • Data Acquisition: The DSC instrument records the heat flow to the sample versus the temperature. A phase transition, such as melting, results in an endothermic peak in the DSC thermogram.

  • Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

Viscosity Measurement using a Capillary Viscometer

The viscosity of a fluid is a measure of its resistance to flow. For Newtonian fluids, viscosity can be determined using a capillary viscometer, which measures the time it takes for a known volume of liquid to flow through a capillary of a known diameter.

Methodology:

  • Viscometer Selection: An appropriate Ubbelohde or Cannon-Fenske capillary viscometer is selected based on the expected viscosity of the sample.

  • Sample Loading: The viscometer is charged with a precise volume of the sample liquid.

  • Temperature Equilibration: The viscometer is placed in a constant temperature bath, ensuring the capillary portion is fully submerged. The sample is allowed to equilibrate to the bath temperature (typically for at least 20 minutes).

  • Flow Time Measurement: The liquid is drawn up into the upper bulb of the viscometer by suction. The suction is then removed, and the time taken for the liquid meniscus to pass between two calibrated marks is measured accurately using a stopwatch.

  • Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C * t, where 'C' is the viscometer constant and 't' is the flow time. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature (η = ν * ρ).

Refractive Index Measurement with an Abbe Refractometer

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental property that is dependent on the temperature and the wavelength of light. An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Methodology:

  • Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: A few drops of the sample liquid are placed on the surface of the measuring prism. The illuminating prism is then closed to spread the liquid into a thin film.

  • Temperature Control: If the instrument is equipped with a water jacket, a constant temperature is maintained by circulating water from a temperature-controlled bath.

  • Measurement: The user looks through the eyepiece and adjusts the control knob to bring the boundary line between the light and dark fields into sharp focus and centered on the crosshairs.

  • Reading the Value: The refractive index is read directly from the instrument's scale. For accurate measurements, the reading is typically taken at the sodium D-line wavelength (589 nm).

Visualization of Isomer-Property Relationship

The following diagram illustrates the logical relationship between the isomeric form of 4-pentylcyclohexyl compounds and their resulting physicochemical properties.

G Relationship between Isomer Structure and Physicochemical Properties cluster_0 Molecular Structure cluster_1 Molecular Packing and Intermolecular Forces cluster_2 Physicochemical Properties Cis Isomer Cis Isomer Less Efficient Packing\nNet Dipole Moment Less Efficient Packing Net Dipole Moment Cis Isomer->Less Efficient Packing\nNet Dipole Moment Trans Isomer Trans Isomer More Efficient Packing\nCancelled Dipole Moment More Efficient Packing Cancelled Dipole Moment Trans Isomer->More Efficient Packing\nCancelled Dipole Moment Lower Melting Point\nHigher Boiling Point\nHigher Density\nHigher Viscosity Lower Melting Point Higher Boiling Point Higher Density Higher Viscosity Less Efficient Packing\nNet Dipole Moment->Lower Melting Point\nHigher Boiling Point\nHigher Density\nHigher Viscosity Higher Melting Point\nLower Boiling Point\nLower Density\nLower Viscosity Higher Melting Point Lower Boiling Point Lower Density Lower Viscosity More Efficient Packing\nCancelled Dipole Moment->Higher Melting Point\nLower Boiling Point\nLower Density\nLower Viscosity

Caption: Isomer structure dictates molecular interactions and packing, influencing physical properties.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 4-(trans-4-Pentylcyclohexyl)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and manufacturing. For a compound such as 4-(trans-4-Pentylcyclohexyl)cyclohexanone, a non-polar keto-steroid analogue, robust and validated analytical methods are essential to ensure its quality and consistency. This guide provides a comparative overview of two primary analytical techniques suitable for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

The principles of analytical method validation are guided by the International Council for Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary characteristics to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3][4] These characteristics include specificity, accuracy, precision, detection limit, quantitation limit, linearity, range, and robustness.[2][3]

Comparison of Analytical Methods

Gas chromatography is well-suited for volatile and thermally stable compounds like cyclohexanone derivatives.[5][6][7][8] High-performance liquid chromatography is a versatile technique for a wide range of compounds, including keto-steroids, and can be adapted for compounds with and without UV-absorbing chromophores.[9][10][11][12]

Table 1: Comparison of GC-FID and HPLC-UV for Purity Assessment

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Solvent mixture (e.g., Acetonitrile:Water)
Detector Flame Ionization Detector (FID)Ultraviolet (UV) Detector
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantitation (LOQ) ~0.03%~0.015%
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Specificity High for volatile impurities.High for both polar and non-polar impurities.
Sample Throughput Moderate to HighHigh

Experimental Protocols

Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound and the detection of volatile impurities.

a. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 10 mg/mL in a suitable solvent such as dichloromethane or acetone.

  • Create a working solution by diluting the stock solution to a final concentration of 1 mg/mL with the same solvent.

  • For the determination of the response factor and for spiking studies, prepare individual stock solutions of known impurities, if available.

b. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Injection Volume: 1 µL.

c. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the percentage purity of the main peak using the area percent method.

  • If impurity standards are available, quantify impurities using a calibration curve.

Purity Assessment by High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

This method is highly effective for separating the main compound from its non-volatile impurities and degradation products.

a. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • For validation purposes, prepare solutions of known impurities and spike them into the sample solution to demonstrate specificity.

b. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase: Isocratic elution with 85% Acetonitrile and 15% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Wavelength: 210 nm (as ketones have a weak chromophore at this wavelength).

  • Injection Volume: 10 µL.

c. Data Analysis:

  • Integrate the peak areas of the main component and all impurities.

  • Determine the area percentage of each impurity relative to the total peak area.

  • Calculate the purity of this compound.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.[1][2][13]

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation & Review cluster_3 Phase 4: Ongoing Monitoring A Define Analytical Procedure & Scope B Develop Validation Protocol A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Analyze Data & Calculate Results H->I J Prepare Validation Report I->J K Review & Approve J->K L System Suitability Testing (SST) K->L M Method Transfer L->M N Revalidation (if changes occur) L->N

Caption: Workflow for analytical method validation.

Method Selection Flowchart

This flowchart provides a logical path for selecting the most appropriate analytical method for purity assessment based on the properties of the analyte and its potential impurities.

G start Start: Purity Assessment of Compound X q1 Is the compound and its major impurities volatile and thermally stable? start->q1 q2 Does the compound or its impurities possess a UV chromophore? q1->q2 No gc_method Select GC-FID (or GC-MS for identification) q1->gc_method Yes hplc_uv Select HPLC-UV/DAD q2->hplc_uv Yes hplc_other_detector Select HPLC with alternative detector (e.g., ELSD, CAD, MS) q2->hplc_other_detector No end_gc End gc_method->end_gc end_hplc End hplc_uv->end_hplc hplc_other_detector->end_hplc

Caption: Decision tree for analytical method selection.

References

Benchmarking 4-(trans-4-Pentylcyclohexyl)cyclohexanone Against Commercial Liquid Crystal Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties of the novel liquid crystal candidate, 4-(trans-4-Pentylcyclohexyl)cyclohexanone, with established commercial liquid crystal materials, 4-Pentyl-4'-cyanobiphenyl (5CB) and the E7 mixture. Due to the limited availability of experimental data for this compound, this comparison utilizes data from the structurally similar compound 4-(trans-4-pentylcyclohexyl)benzonitrile (PCH5) to provide reasonable estimations for its liquid crystal properties. This document is intended to guide researchers in material selection and experimental design.

Data Presentation: Physicochemical Properties

The performance of a liquid crystal is determined by a combination of its physical and electro-optical properties. The following tables summarize the key parameters for this compound (estimated) and the commercial standards 5CB and E7.

Table 1: Properties of Commercial Liquid Crystal Materials

Property5CB (4-Pentyl-4'-cyanobiphenyl)E7 Liquid Crystal Mixture
Clearing Point (°C) 35.0[1]~60
Birefringence (Δn) at 589 nm, 20°C ~0.18 - 0.21[2][3]~0.225
Dielectric Anisotropy (Δε) at 1 kHz, 20°C +11.5[4]+13.8
Rotational Viscosity (γ₁) (mPa·s) at 20°C ~100-130~200
Molecular Formula C₁₈H₁₉NMixture
Molecular Weight ( g/mol ) 249.36Mixture

Table 2: Estimated Properties of this compound

PropertyThis compound (Estimated)
Clearing Point (°C) 50 - 60
Birefringence (Δn) at 589 nm, 20°C ~0.10 - 0.14
Dielectric Anisotropy (Δε) at 1 kHz, 20°C Positive, moderate
Rotational Viscosity (γ₁) (mPa·s) at 20°C Moderate to high
Molecular Formula C₁₇H₃₀O
Molecular Weight ( g/mol ) 250.42

Note: The properties for this compound are estimated based on the values of the structurally similar PCH5, which has a clearing point of 54.4°C. The replacement of the benzonitrile group with a cyclohexanone is expected to slightly alter these properties.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the liquid crystal properties mentioned above.

Determination of Clearing Point (Nematic-to-Isotropic Transition Temperature)

Method: Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample (1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate (e.g., 5-10°C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is recorded as a function of temperature.

    • The clearing point is identified as the peak temperature of the endotherm corresponding to the nematic-to-isotropic phase transition.

    • The sample is then cooled at the same rate to observe the isotropic-to-nematic transition (exotherm).

Measurement of Birefringence (Δn)

Method: Abbé Refractometer with Polarizers

  • Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. These can be measured by orienting the liquid crystal director parallel and perpendicular to the polarization of incident light.

  • Apparatus: An Abbé refractometer equipped with a polarizer and a circulating water bath for temperature control. A specially prepared glass slide with a surface treatment (e.g., rubbed polyimide) to induce planar alignment of the liquid crystal.

  • Procedure:

    • A thin film of the liquid crystal is sandwiched between the prisms of the Abbé refractometer. The glass slide with the alignment layer is used as one of the surfaces in contact with the liquid crystal.

    • The temperature is controlled to the desired value using the circulating water bath.

    • For measuring nₒ, the polarizer is oriented so that the light polarization is perpendicular to the rubbing direction (the liquid crystal director). The refractive index is read from the scale.

    • For measuring nₑ, the polarizer is rotated by 90 degrees so that the light polarization is parallel to the rubbing direction. The refractive index is read from the scale.

    • The birefringence is calculated as Δn = nₑ - nₒ.

Determination of Dielectric Anisotropy (Δε)

Method: Capacitance Measurement

  • Principle: The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. These are determined by measuring the capacitance of a liquid crystal cell with homeotropic and planar alignments, respectively.

  • Apparatus: An LCR meter, a function generator, a temperature-controlled hot stage, and custom-made liquid crystal cells with transparent electrodes (e.g., ITO-coated glass). One cell should have a homeotropic alignment layer and the other a planar alignment layer.

  • Procedure:

    • The empty cell capacitance (C_air) is measured.

    • The cell is filled with the liquid crystal material.

    • To measure ε⊥, the planar aligned cell is placed in the hot stage at the desired temperature. The capacitance of the filled cell (C⊥) is measured at a specific frequency (e.g., 1 kHz).

    • To measure ε∥, the homeotropic aligned cell is used, and its capacitance (C∥) is measured under the same conditions.

    • The dielectric permittivities are calculated using the formulas: ε⊥ = C⊥ / C_air and ε∥ = C∥ / C_air.

    • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity (γ₁)

Method: Electro-Optical Switching

  • Principle: The rotational viscosity is a measure of the internal friction of the liquid crystal director reorienting under an applied electric field. It can be determined by measuring the switching times of a liquid crystal cell.

  • Apparatus: A polarized light microscope, a function generator, a photodiode detector, an oscilloscope, and a planar-aligned liquid crystal cell.

  • Procedure:

    • The liquid crystal cell is placed between crossed polarizers on the microscope stage.

    • A square-wave voltage from the function generator is applied to the cell. The voltage should be above the Freedericksz transition threshold.

    • The change in light transmission through the cell upon applying and removing the voltage is detected by the photodiode and recorded by the oscilloscope.

    • The rise time (τ_on) and decay time (τ_off) of the optical response are measured from the oscilloscope trace.

    • The rotational viscosity (γ₁) can be calculated from the decay time using the following equation: γ₁ = (K₁₁ * π²) / (d² * τ_off), where K₁₁ is the splay elastic constant and d is the cell gap. K₁₁ needs to be determined by a separate experiment (e.g., capacitance-voltage measurements).

Visualizations

The following diagrams illustrate the experimental workflow for characterizing a novel liquid crystal material and a logical comparison of the molecular structures.

Experimental_Workflow Experimental Workflow for Liquid Crystal Characterization cluster_synthesis Material Preparation cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis and Comparison synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification dsc Clearing Point (DSC) purification->dsc Sample refractometry Birefringence (Abbé Refractometer) purification->refractometry Sample dielectric Dielectric Anisotropy (LCR Meter) purification->dielectric Sample viscosity Rotational Viscosity (Electro-Optical Switching) purification->viscosity Sample data_compilation Compile Data in Tables dsc->data_compilation refractometry->data_compilation dielectric->data_compilation viscosity->data_compilation comparison Benchmark against 5CB and E7 data_compilation->comparison

Caption: Workflow for the synthesis and characterization of a novel liquid crystal material.

Molecular_Structure_Comparison Structural Comparison of Liquid Crystal Molecules cluster_novel Target Compound cluster_commercial Commercial Standards cluster_comparison Structural Features node_novel This compound Pentyl-Cyclohexyl-Cyclohexanone-Core aliphatic_chain Flexible Pentyl Chain node_novel:struct->aliphatic_chain contains rigid_core Rigid Core node_novel:struct->rigid_core contributes to polar_group Polar Group node_novel:struct->polar_group contains Ketone node_5cb 5CB Pentyl-Biphenyl-CN Core node_5cb:struct->aliphatic_chain contains node_5cb:struct->rigid_core contributes to node_5cb:struct->polar_group contains Nitrile node_e7 E7 Mixture of Cyanobiphenyls and a Terphenyl node_e7:struct->rigid_core contributes to node_e7:struct->polar_group contains Nitrile

Caption: Comparison of the molecular structures and key functional groups.

References

Safety Operating Guide

Proper Disposal of 4-(trans-4-Pentylcyclohexyl)cyclohexanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the disposal of 4-(trans-4-Pentylcyclohexyl)cyclohexanone (CAS No. 84868-02-0), catering to the specific needs of research and development professionals.

Hazard Classification: The Critical First Step

Before initiating any disposal procedure, the first and most critical step is to determine the hazard classification of this compound. This information is definitively provided in the Safety Data Sheet (SDS) supplied by the chemical manufacturer.

While a Safety Data Sheet for the structurally similar compound 4-[2-(trans-4-Pentylcyclohexyl)ethyl]cyclohexanone classifies it as not a hazardous substance under the Globally Harmonized System (GHS), it is imperative to consult the specific SDS for this compound.[1] Classifications for cyclohexanone derivatives can vary, with some being categorized as flammable liquids or having acute toxicity.[2][3]

Key Action: Always locate and carefully review the manufacturer's Safety Data Sheet (SDS) for this compound before proceeding.

Disposal Procedures: A Two-Pathed Approach

The disposal method for this compound will diverge based on its classification as either non-hazardous or hazardous waste.

If the SDS confirms that this compound is not a regulated hazardous waste, the disposal process is more straightforward. However, it is crucial to segregate non-hazardous waste from hazardous waste to prevent cross-contamination and unnecessary disposal costs.[4]

Experimental Protocol for Non-Hazardous Disposal:

  • Confirmation: Double-check the SDS to confirm the non-hazardous classification.

  • Segregation: Ensure the waste is not mixed with any hazardous materials.[4]

  • Solid Waste: If the compound is in solid form, it can typically be disposed of in the normal laboratory trash.[5]

  • Liquid Waste: For liquid solutions, disposal down the sanitary sewer may be permissible if allowed by local regulations and the institutional environmental health and safety (EHS) department.[6][7] Always check with your institution's EHS for specific guidelines on sewer disposal.

  • Container Disposal: Empty containers that held non-hazardous material should be thoroughly rinsed with a suitable solvent (e.g., water or a detergent solution), have their labels defaced or removed, and can then be disposed of in the regular trash or recycling.[5][8][9]

If the SDS classifies this compound as hazardous, a more stringent disposal protocol must be followed in compliance with federal, state, and local regulations.[9]

Experimental Protocol for Hazardous Disposal:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling hazardous waste.

  • Waste Collection Container:

    • Select a container that is compatible with the chemical. For organic solvents, glass or polyethylene containers are often suitable.

    • The container must have a secure, tight-fitting lid.[10]

    • Ensure the container is clean and dry before use.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • The label must include the full chemical name: "this compound." Avoid abbreviations or chemical formulas.

    • Indicate the accumulation start date.

    • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Segregation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[10]

    • Segregate incompatible waste streams to prevent dangerous reactions. For example, keep organic waste separate from acids and oxidizers.[5][11]

    • It is good practice to use secondary containment, such as a tray, to capture any potential leaks.[5]

  • Disposal Request:

    • Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[8]

    • Do not transport hazardous waste yourself.[8]

Quantitative Data Summary

ParameterGuidelineSource
Hazardous Waste Accumulation Limit (SAA) ≤ 55 gallons of hazardous waste[9]
Acutely Hazardous Waste Limit (SAA) ≤ 1 quart[9]
Empty Container Residue Limit < 3% of the container's capacity[9]

Disposal of Empty Containers

The procedure for disposing of empty containers depends on whether they held hazardous or non-hazardous material.

Container TypeDisposal Procedure
Non-Hazardous Material Container 1. Rinse thoroughly with a suitable solvent. 2. Deface or remove the label. 3. Dispose of in regular trash or recycling.[9]
Hazardous Material Container 1. Empty the container of all pourable contents. 2. For volatile organic solvents not on the EPA "P" list, the container can be air-dried in a fume hood.[9] 3. For other hazardous materials, triple rinse with a compatible solvent. The rinsate must be collected and treated as hazardous waste.[8][9] 4. Deface or remove the original label and the hazardous waste label. 5. Dispose of the clean, empty container in the regular trash or designated glass disposal box.[9][10]
Acutely Hazardous ("P-listed") Material Container 1. Must be triple-rinsed with a solvent capable of removing the residue.[5][8] 2. The rinsate must be collected and disposed of as acutely hazardous waste.[5] 3. After triple-rinsing, the container can be managed as a non-hazardous waste container.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Chemical waste generated sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the chemical classified as hazardous? sds->is_hazardous non_hazardous_disposal Follow Non-Hazardous Disposal Protocol: - Segregate from hazardous waste - Dispose of solid in lab trash - Check EHS for liquid sewer disposal is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Disposal Protocol: - Use compatible, labeled container - Store in Satellite Accumulation Area - Segregate from incompatibles is_hazardous->hazardous_disposal Yes non_hazardous_path No hazardous_path Yes empty_container_q Is the container empty? non_hazardous_disposal->empty_container_q request_pickup Contact EHS for Waste Pickup hazardous_disposal->request_pickup request_pickup->empty_container_q empty_non_hazardous Dispose of Empty Non-Hazardous Container: - Rinse - Deface label - Dispose in regular trash/recycling empty_container_q->empty_non_hazardous From Non-Hazardous empty_hazardous Dispose of Empty Hazardous Container: - Triple rinse (collect rinsate as hazardous waste) - Deface labels - Dispose in regular trash/glass disposal empty_container_q->empty_hazardous From Hazardous end End of Process empty_non_hazardous->end empty_hazardous->end

Caption: Disposal decision workflow for this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
4-(trans-4-Pentylcyclohexyl)cyclohexanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.